Product packaging for FR139317(Cat. No.:CAS No. 142375-60-8)

FR139317

カタログ番号: B1674005
CAS番号: 142375-60-8
分子量: 604.7 g/mol
InChIキー: LIOKMIQQPDDTNO-UPRLRBBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

FR 139317 (CAS 142375-60-8) is a synthetic, highly potent and selective antagonist for the endothelin A (ETA) receptor. It exhibits a remarkable affinity difference, binding to the ETA receptor with a Ki of 1 nM while showing significantly lower affinity (Ki = 7.3 µM) for the ETB receptor subtype, demonstrating its high selectivity . Its mechanism of action involves competitively inhibiting the binding of endothelin-1 (ET-1) to ETA receptors, effectively shifting the concentration-response curve to the right without exhibiting any agonist activity . This specific antagonism makes it a valuable tool for dissecting the physiological and pathological roles of endothelin. In preclinical research, FR 139317 has been shown to inhibit ET-1-induced mitogenesis in cultured vascular smooth muscle cells, suggesting that such growth-promoting effects are mediated specifically by the ETA receptor . Furthermore, studies using animal models have demonstrated that FR 139317 can ameliorate cerebral vasospasm in dogs and, in rat models of congestive heart failure, it improved hemodynamics, reduced plasma ET-1 levels, and lowered mortality rates . As a pseudotetrapeptide, its structure leads to poor oral absorption, making it a candidate for further chemical exploration to improve drug-like properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N6O5 B1674005 FR139317 CAS No. 142375-60-8

特性

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKMIQQPDDTNO-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931419
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142375-60-8
Record name FR 139317
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142375-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FR 139317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of FR139317: A Selective Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. This compound exerts its effects by competitively binding to the ETA receptor, thereby inhibiting the physiological and pathophysiological actions of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. Its high selectivity for the ETA receptor over the ETB receptor subtype makes it a valuable tool for elucidating the specific roles of ETA receptor-mediated signaling in various biological processes and a potential therapeutic agent for conditions characterized by excessive ET-1 activity, such as vasospasm, hypertension, and vascular remodeling.

Core Mechanism of Action: Selective ETA Receptor Blockade

The primary mechanism of action of this compound is its competitive antagonism of the endothelin ETA receptor. This has been demonstrated through a variety of in vitro and in vivo studies. This compound binds with high affinity to the ETA receptor, preventing the binding of the endogenous ligand, endothelin-1 (ET-1). This blockade effectively neutralizes the downstream signaling cascades typically initiated by ET-1 activation of ETA receptors.

Signaling Pathway of ET-1 via the ETA Receptor and the Point of Intervention by this compound

The following diagram illustrates the canonical signaling pathway of the ETA receptor and how this compound intervenes.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates This compound This compound This compound->ETA_Receptor Competitively Binds & Blocks Gq_alpha Gqα ETA_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Physiological_Response Physiological Responses (Vasoconstriction, Mitogenesis) Ca2+->Physiological_Response PKC->Physiological_Response

Caption: ETA receptor signaling and this compound's point of inhibition.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified across various experimental models. The following tables summarize the key binding affinity and functional antagonism data.

In Vitro Receptor Binding Affinity
Tissue/Cell LineReceptor SubtypeRadioligandParameterValueReference
Porcine Aortic MicrosomesETA[¹²⁵I]ET-1IC₅₀0.53 nM[1]
Porcine KidneyETB[¹²⁵I]ET-1IC₅₀4.7 µM[1]
Human Left VentricleETA[¹²⁵I]ET-1Kᵢ1.20 ± 0.28 nM[2]
Human Left VentricleETB[¹²⁵I]ET-1Kᵢ287 ± 93 µM[2]
Rat HeartETA[¹²⁵I]ET-1Kᵢ2.28 ± 0.30 nM[2]
Rat HeartETB[¹²⁵I]ET-1Kᵢ292 ± 114 µM[2]
Pig HeartETA[¹²⁵I]ET-1Kᵢ2.17 ± 0.51 nM[2]
Pig HeartETB[¹²⁵I]ET-1Kᵢ47.1 ± 5.7 µM[2]

Note: The significantly higher IC₅₀ and Kᵢ values for the ETB receptor highlight the remarkable selectivity of this compound for the ETA receptor subtype, with selectivity ratios often exceeding 20,000-fold and in some cases over 200,000-fold.[2]

In Vitro Functional Antagonism
PreparationAgonistParameterValueReference
Isolated Rabbit AortaET-1pA₂7.2[1]
Guinea-Pig Pulmonary ArteryET-1, ET-2pA₂6.65[3]
Cultured Rat Aortic Smooth Muscle CellsET-1IC₅₀ (³H-thymidine incorporation)4.1 nM[1]

Note: The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist, providing a measure of competitive antagonist potency.

In Vivo Efficacy

The antagonistic properties of this compound have been confirmed in various animal models, demonstrating its potential for therapeutic applications.

Inhibition of ET-1-Induced Pressor Response

In conscious normotensive rats and pithed rats, intravenous administration of this compound effectively inhibits the pressor (vasoconstrictor) response induced by ET-1.[1][4] Notably, it does not affect the initial transient depressor response, which is mediated by ETB receptors.[1][4] This in vivo selectivity further corroborates its specific ETA receptor antagonism.

Attenuation of Vascular Remodeling

In a rat model of photochemically induced endothelial injury, subcutaneous administration of this compound (32 mg/kg, twice daily for 3 weeks) resulted in a significant 76.3% reduction in neointimal thickening, without affecting the medial area of the femoral artery.[5] This suggests a crucial role for ETA receptor activation in the mitogenic processes leading to vascular remodeling.

Amelioration of Cerebral Vasospasm

In a canine two-hemorrhage model of cerebral vasospasm, intracisternal administration of this compound (0.1 mg) significantly reduced the vasoconstriction of the basilar artery.[6] This finding points to the involvement of ET-1 and ETA receptors in the pathogenesis of cerebral vasospasm following subarachnoid hemorrhage.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

The following diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of this compound for endothelin receptors.

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_Homogenization Tissue Homogenization (e.g., Porcine Aorta) Membrane_Preparation Membrane Preparation (Centrifugation) Tissue_Homogenization->Membrane_Preparation Incubation_Mix Incubation Mixture: - Membranes - [¹²⁵I]ET-1 (Radioligand) - this compound (Competitor) Membrane_Preparation->Incubation_Mix Incubation_Conditions Incubate at a defined temperature and time Incubation_Mix->Incubation_Conditions Filtration Rapid Filtration (Glass Fiber Filters) Incubation_Conditions->Filtration Washing Wash to remove unbound radioligand Filtration->Washing Gamma_Counting Gamma Counting (Measure radioactivity) Washing->Gamma_Counting Data_Analysis Data Analysis (IC₅₀/Kᵢ determination) Gamma_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues (e.g., porcine aorta for ETA, porcine kidney for ETB) are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction containing the cell membranes.[1]

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin, such as [¹²⁵I]ET-1, in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

In Vitro Vascular Contraction Assay

The functional antagonism of this compound can be assessed by measuring its ability to inhibit ET-1-induced vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: Rings of isolated arteries (e.g., rabbit aorta or guinea-pig pulmonary artery) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[1][3]

  • Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a defined period.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of this compound.

  • Data Analysis: The rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the pA₂ value, a measure of its antagonist potency.[1][3] A Schild plot analysis can be performed to confirm competitive antagonism.[3]

In Vivo Pressor Response Assay

This assay evaluates the ability of this compound to block the hypertensive effects of ET-1 in a living animal.

Methodology:

  • Animal Preparation: Conscious, freely moving rats or pithed rats are instrumented with arterial catheters for direct blood pressure measurement and venous catheters for drug administration.[1][4]

  • Baseline Measurement: Baseline mean arterial pressure is recorded.

  • ET-1 Challenge: A bolus intravenous injection of ET-1 is administered to elicit a characteristic pressor response.

  • This compound Administration: After the blood pressure returns to baseline, a dose of this compound is administered intravenously.

  • Post-Antagonist ET-1 Challenge: The ET-1 challenge is repeated after the administration of this compound.

  • Data Analysis: The inhibition of the ET-1-induced pressor response by this compound is quantified by comparing the magnitude of the pressor response before and after antagonist administration.

Logical Relationship of Selective Antagonism

The following diagram illustrates the logical framework for classifying this compound as a selective ETA receptor antagonist based on its differential effects on endothelin-induced responses.

Selective_Antagonism_Logic ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor Vasoconstriction_Mitogenesis Vasoconstriction Mitogenesis ETA_Receptor->Vasoconstriction_Mitogenesis Vasodilation_Clearance Vasodilation ET-1 Clearance ETB_Receptor->Vasodilation_Clearance This compound This compound This compound->ETA_Receptor Inhibits This compound->ETB_Receptor No significant effect

Caption: Logical basis for the selective ETA antagonism of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. Its mechanism of action is centered on the competitive blockade of ETA receptors, leading to the inhibition of ET-1-induced vasoconstriction and mitogenesis. The extensive quantitative data from in vitro and in vivo studies provide a solid foundation for its use as a pharmacological tool to investigate the roles of the ETA receptor in health and disease. Furthermore, its demonstrated efficacy in animal models of vascular disease suggests its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a guide for researchers to further explore the multifaceted pharmacology of this compound.

References

FR139317: A Comprehensive Technical Guide to a Selective ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cellular proliferation. This technical guide provides an in-depth overview of this compound, consolidating critical data on its receptor binding affinity, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are presented to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanism of action and evaluation. This document serves as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, cardiovascular research, and drug development.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, is primarily involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1. The selective blockade of the ETA receptor is a promising therapeutic strategy for various cardiovascular diseases, including hypertension, heart failure, and vasospasm.

This compound is a non-peptide, competitive antagonist that has demonstrated high affinity and remarkable selectivity for the ETA receptor. Its ability to inhibit ET-1-induced physiological responses underscores its potential as a valuable pharmacological tool and a lead compound for drug development. This guide will delve into the technical details of this compound, providing a thorough understanding of its pharmacological profile.

Quantitative Data

The following tables summarize the key quantitative data for this compound, showcasing its binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity of this compound

Preparation SourceRadioligandReceptor SubtypeKi (nM)IC50 (nM)Reference
Transfected Chinese Hamster Ovary (CHO) Cells[125I]-ET-1ETA1-
Human Left Ventricle[125I]-ET-1ETA1.20 ± 0.28-[1]
Rat Heart[125I]-ET-1ETA2.28 ± 0.30-[1]
Pig Heart[125I]-ET-1ETA2.17 ± 0.51-[1]
Porcine Aortic Microsomes[125I]-ET-1ETA-0.53[2]
Atherosclerotic Human Coronary Artery (Tunica Media)[125I]-ET-1ETA-12.6 ± 2.4[3]

Table 2: Receptor Selectivity of this compound (ETA vs. ETB)

Preparation SourceETA Ki (nM)ETB Ki (µM)Selectivity (ETB/ETA)Reference
Transfected Chinese Hamster Ovary (CHO) Cells17.37300-fold
Human Left Ventricle1.20 ± 0.28287 ± 93>200,000-fold[1]
Rat Heart2.28 ± 0.30292 ± 114>128,000-fold[1]
Pig Heart2.17 ± 0.5147.1 ± 5.7>21,700-fold[1]
Porcine Aortic Microsomes vs. Porcine Kidney0.53 nM (IC50)4.7 µM (IC50)~8800-fold[2]

Table 3: In Vitro and In Vivo Functional Antagonism of this compound

Experimental ModelMeasured EffectDose/ConcentrationResultReference
Isolated Rabbit AortaET-1-induced Contraction-pA2 value of 7.2[2]
Cultured Rat Aortic Smooth Muscle CellsET-1-induced [3H]thymidine Incorporation-IC50 of 4.1 nM[2]
Pithed RatET-1-induced Pressor Response0.05-1 mg/kg i.v.Dose-dependent inhibition[4]
Conscious Normotensive RatsET-1-induced Pressor ResponseSingle i.v. bolusComplete inhibition[2]
Rat Model of Neointimal ThickeningNeointimal Area Reduction32 mg/kg s.c., twice a day for 3 weeks76.3% decrease[5]
DOCA-salt Hypertensive RatsRenal Vasodilation10 mg/kg i.v.Sustained vasodilation[6]
Canine Model of Cerebral VasospasmReduction of Vasoconstriction0.1 mg intracisternalSignificant reduction[7]
Rabbit Model of Myocardial IschaemiaInfarct Size1.0 mg/kg i.v. loading dose, then 0.2 mg/kg/min infusionNo significant effect[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing ETA or ETB receptors

  • [125I]-ET-1 (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound).

    • A fixed concentration of the radioligand ([125I]-ET-1).

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay

This assay measures the functional consequence of receptor activation, specifically the production of inositol phosphates.

Materials:

  • Cells expressing ETA receptors

  • [3H]-myo-inositol

  • Agonist (ET-1)

  • Antagonist (this compound)

  • Cell culture medium

  • Lithium chloride (LiCl) solution

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Antagonist Treatment: Add various concentrations of this compound to the cells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of ET-1 to stimulate the receptors and incubate for a defined time.

  • Termination of Reaction: Stop the reaction by adding ice-cold TCA.

  • Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the water-soluble inositol phosphates.

  • Chromatographic Separation: Apply the supernatant to a Dowex anion-exchange column to separate the different inositol phosphates.

  • Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound to determine its inhibitory effect.

In Vivo Blood Pressure Measurement in Rats

This experiment assesses the effect of this compound on blood pressure in a living organism.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., urethane)

  • Catheters (for artery and vein)

  • Pressure transducer

  • Data acquisition system

  • ET-1 solution

  • This compound solution

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for blood pressure measurement and another into a major vein (e.g., jugular or femoral vein) for drug administration.

  • Instrumentation: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system to continuously record blood pressure and heart rate.

  • Stabilization: Allow the animal to stabilize for a period after surgery until a steady baseline blood pressure is achieved.

  • Drug Administration:

    • To assess the antagonist effect, first administer a bolus of ET-1 to induce a pressor response.

    • After the blood pressure returns to baseline, administer a dose of this compound intravenously.

    • After a set period, administer the same dose of ET-1 again.

  • Data Recording: Continuously record the mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate throughout the experiment.

  • Data Analysis: Compare the pressor response to ET-1 before and after the administration of this compound to quantify the inhibitory effect of the antagonist. Dose-response curves can be generated by administering different doses of this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds ETB ETB Receptor ET-1->ETB Binds PLC Phospholipase C (PLC) ETA->PLC Activates NO_PGI2 NO & PGI₂ Production ETB->NO_PGI2 Activates This compound This compound This compound->ETA Blocks IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Leads to Vasoconstriction Vasoconstriction & Proliferation Ca2_release->Vasoconstriction Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: Endothelin signaling pathway and the inhibitory action of this compound on the ETA receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & this compound Membranes->Incubation Radioligand Prepare [¹²⁵I]-ET-1 Radioligand->Incubation Compound Prepare this compound Dilutions Compound->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Count Radioactivity Washing->Counting Plotting Plot Binding Curve Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ IC50->Ki

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

FR139317_Selectivity cluster_receptors Endothelin Receptors cluster_affinity Binding Affinity cluster_outcome Functional Outcome This compound This compound ETA ETA Receptor This compound->ETA ETB ETB Receptor This compound->ETB High_Affinity High Affinity (Low Ki) ETA->High_Affinity Low_Affinity Low Affinity (High Ki) ETB->Low_Affinity Selective_Antagonism Selective ETA Antagonism High_Affinity->Selective_Antagonism Low_Affinity->Selective_Antagonism

Caption: Logical relationship demonstrating the high selectivity of this compound for the ETA receptor.

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. The data presented in this guide, from its high binding affinity and remarkable selectivity for the ETA receptor to its demonstrated efficacy in various in vitro and in vivo models, solidify its importance as a research tool. The detailed experimental protocols provide a foundation for consistent and reproducible studies. The provided visualizations offer a clear understanding of its mechanism of action and evaluation. This comprehensive technical guide serves as a valuable resource for scientists and researchers, facilitating further exploration of the therapeutic potential of selective ETA receptor antagonism in cardiovascular and other related diseases.

References

The Pharmacological Profile of FR139317: A Selective Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective peptide antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing key findings from in vitro and in vivo studies. The data presented herein demonstrates the compound's high affinity and selectivity for the ETA receptor subtype, its competitive antagonism of endothelin-1 (ET-1) induced physiological responses, and its potential therapeutic applications in conditions characterized by excessive ETA receptor activation. This technical guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the endothelin system and its antagonists.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and inflammation.[1] Dysregulation of the ET system, particularly through the ETA receptor, is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1][2] this compound, a linear tripeptide, has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high selectivity for the ETA receptor.[1] This selectivity allows for the specific investigation of ETA receptor-mediated pathways and offers a targeted approach to mitigating the detrimental effects of ET-1.

In Vitro Pharmacology

Receptor Binding Affinity

This compound exhibits a high affinity for the ETA receptor, as demonstrated in competitive binding assays. The compound shows significantly lower affinity for the ETB receptor, highlighting its selectivity.

Preparation Ligand Receptor Subtype Affinity (IC50 / Ki) Reference
Porcine Aortic Microsomes[125I]ET-1ETA0.53 nM (IC50)[3]
Porcine Kidney[125I]ET-1ETB4.7 µM (IC50)[3]
Transfected CHO Cells[125I]ET-1ETA1 nM (Ki)[4][5]
Transfected CHO Cells[125I]ET-1ETB7.3 µM (Ki)[4][5]
Functional Antagonism

Functional assays confirm that this compound acts as a competitive antagonist at the ETA receptor, effectively inhibiting ET-1-induced cellular responses. The compound itself lacks agonist activity.[3][4]

Assay Tissue/Cell Type Agonist Parameter Measured Antagonist Activity (pA2) Reference
Contraction AssayIsolated Rabbit AortaET-1Contractile Response7.2[3]
Phosphatidylinositol HydrolysisETA-expressing CHO CellsET-1PI Hydrolysis8.2[4]
Arachidonic Acid ReleaseETA-expressing CHO CellsET-1AA Release7.7[4]
Contraction AssayGuinea-Pig Pulmonary ArteryET-1 / ET-2Contractile Response6.65[6]
Inhibition of Mitogenesis

ET-1 is a known mitogen for vascular smooth muscle cells, a process mediated by the ETA receptor. This compound effectively inhibits this proliferative effect.

Cell Type Agonist Parameter Measured Inhibitory Concentration (IC50) Reference
Cultured Rat Aortic Smooth Muscle CellsET-1[3H]thymidine incorporation4.1 nM[3]

In Vivo Pharmacology

Cardiovascular Effects

In vivo studies in animal models demonstrate the ability of this compound to antagonize the pressor effects of ET-1, which are primarily mediated by ETA receptors on vascular smooth muscle.

Animal Model Agonist Effect of this compound Reference
Conscious Normotensive RatsET-1Completely inhibited the pressor response; no effect on the initial depressor response.[3]
Pithed Sprague-Dawley RatsET-1Dose-dependently inhibited the pressor response; no significant effect on the initial depressor response.[7]
Cerebrovascular Effects

This compound has been shown to have significant effects in the central nervous system, where ETA receptors are involved in mediating the cerebrovascular actions of ET-1.

Animal Model Condition Effect of this compound Reference
Conscious Sprague-Dawley RatsIntraventricular ET-1 InjectionSignificantly inhibited convulsions, hypertension, hyperglycemia, and hyperventilation. Abolished hypermetabolic responses in the brain.[2]
Canine Two-Hemorrhage ModelCerebral VasospasmSignificantly reduced vasoconstriction of the basilar artery.[8]
Effects on Neointimal Thickening

The mitogenic and pro-inflammatory actions of ET-1 contribute to neointima formation after vascular injury. This compound has been shown to inhibit this process.

Animal Model Injury Model Treatment Effect of this compound Reference
Rat Femoral ArteryPhotochemically Induced Endothelial Injury32 mg/kg s.c., twice a day for 3 weeksSignificantly decreased the neointimal area by 76.3%.[9]

Signaling Pathways and Experimental Workflows

Endothelin ETA Receptor Signaling Pathway

ETA_Signaling ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq_alpha Gq/11 ETA_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Porcine Aorta) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([125I]ET-1) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Gamma Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC50/Ki Counting->Analysis

References

FR139317: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical guide for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex peptide-like structure. Its systematic IUPAC name is (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid[1]
Molecular Formula C₃₃H₄₄N₆O₅[2][3]
Molecular Weight 604.75 g/mol [2][3]
CAS Number 142375-60-8[2]
SMILES CC(C)C--INVALID-LINK--c2ccccc12)C(N--INVALID-LINK--C(O)=O)=O)=O">C@@HNC(N1CCCCCC1)=O[3]
InChI Key LIOKMIQQPDDTNO-UPRLRBBYSA-N[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Solid powder[4]
Purity ≥98%[4]
Solubility Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO.[5]
Storage Desiccate at +4°C[6]

Biological Activity and Pharmacological Properties

This compound is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[2] Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes, ETA and ETB.[7] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[7]

Table 3: Pharmacological Data for this compound

ParameterValueSpecies/SystemReference(s)
Kᵢ (ETA) 1 nMTransfected Chinese hamster ovary (CHO) cells[8]
Kᵢ (ETB) 7.3 µMTransfected Chinese hamster ovary (CHO) cells[8]
IC₅₀ (ETA) 0.53 nMPorcine aortic microsomes ([¹²⁵I]ET-1 binding)[7]
IC₅₀ (ETB) 4.7 µMPorcine kidney ([¹²⁵I]ET-1 binding)[7]
IC₅₀ (ET-1 induced [³H]thymidine incorporation) 4.1 nMCultured rat aortic smooth muscle cells[7]
pA₂ 7.2Isolated rabbit aorta (ET-1-induced contraction)[7]
pA₂ 8.2ETA-expressing CHO cells (phosphatidylinositol hydrolysis)[9]
pA₂ 7.7ETA-expressing CHO cells (arachidonic acid release)[9]

The high selectivity of this compound for the ETA receptor (over 7000-fold) makes it an excellent pharmacological tool to dissect the specific functions of this receptor subtype.[8]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the ETA receptor, meaning it binds to the receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), but does not activate it, thereby blocking the downstream signaling cascade.

The activation of the ETA receptor by ET-1 initiates a complex signaling pathway, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and other physiological responses. This compound blocks these downstream effects by preventing the initial binding of ET-1 to the ETA receptor.[9]

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Binds & Blocks Gq11 Gq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: Endothelin A Receptor Signaling and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the ETA receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the ETA receptor.

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

  • This compound or other unlabeled competitor compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor (this compound) in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 50-120 µg protein for tissue).

    • Unlabeled competitor at various concentrations.

    • A fixed concentration of radiolabeled ET-1 (typically at or below its Kd).

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ of the competitor, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare ETA Receptor Membrane Suspensions incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_ligands Prepare Serial Dilutions of this compound & Radioligand prep_ligands->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Scintillation Counting to Quantify Radioactivity washing->scintillation calculation Calculate Specific Binding scintillation->calculation curve_fitting Non-linear Regression to Determine IC50/Ki calculation->curve_fitting

Caption: General workflow for a radioligand binding assay.

In Vivo Administration in Rodent Models

This compound has been used in various in vivo studies in rats to investigate the effects of ETA receptor blockade.

Example Protocol Outline (Intravenous Administration in Rats):

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Anesthesia: As required for surgical procedures (e.g., catheter implantation).

  • Drug Preparation: Dissolve this compound in a suitable vehicle. For intravenous administration, a sterile saline solution, potentially with a solubilizing agent, can be used. The final concentration should be adjusted to deliver the desired dose in a small volume.

  • Administration:

    • For acute studies, a single bolus injection via a tail vein or a previously implanted catheter. Doses have ranged from 0.05 to 1 mg/kg.[10]

    • For continuous effects, an intravenous infusion can be administered.

    • For central nervous system studies, intracerebroventricular (i.c.v.) injection has been used, with doses around 14-28 nmol.[1]

    • For longer-term studies, subcutaneous (s.c.) injections have been administered, for example, 32 mg/kg twice daily.[11]

  • Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or specific experimental endpoints.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound compared to a vehicle control group.

Applications in Research

This compound is a valuable research tool for:

  • Investigating the role of the ETA receptor in cardiovascular diseases: Studies have used this compound to explore the involvement of ETA receptors in hypertension, myocardial ischemia, and neointimal thickening.[4][11]

  • Neuroscience research: Its use in i.c.v. administration models has helped to elucidate the central effects of endothelin and the role of ETA receptors in the brain.[1]

  • Studying renal physiology: Research has employed this compound to understand the function of ETA receptors in regulating renal hemodynamics and ion transport.[12]

  • Drug discovery and development: As a highly selective antagonist, it serves as a reference compound for the development of new ETA receptor blockers.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist that has proven to be an indispensable tool in pharmacology and related fields. Its specific pharmacological profile allows for the precise investigation of ETA receptor-mediated pathways in both health and disease. This guide provides core information to aid researchers in the effective use of this compound in their experimental designs.

References

In Vitro Characterization of FR139317: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR139317 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, selectivity, and functional activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro characterization of this compound.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypePreparationRadioligandKi (nM)IC50 (nM)Reference
ETATransfected CHO cell membranes125I-ET-11-[1]
ETBTransfected CHO cell membranes125I-ET-17300-[1]
ETAHuman left ventricle125I-ET-11.20 ± 0.28-[3]
ETBHuman left ventricle125I-ET-1287000 ± 93000-[3]
ETARat heart125I-ET-12.28 ± 0.30-[3]
ETBRat heart125I-ET-1292000 ± 114000-[3]
ETAPig heart125I-ET-12.17 ± 0.51-[3]
ETBPig heart125I-ET-147100 ± 5700-[3]
ETAPorcine aortic microsomes125I-ET-1-0.53[2]
ETBPorcine kidney125I-ET-1-4700[2]
Table 2: Functional Antagonist Activity of this compound
AssayTissue/Cell TypeAgonistpA2IC50 (nM)EffectReference
Phosphatidylinositol HydrolysisETA-expressing CHO cellsET-18.2-Inhibition[1]
Arachidonic Acid ReleaseETA-expressing CHO cellsET-17.7-Inhibition[1]
Phosphatidylinositol HydrolysisETB-expressing CHO cellsET-1--No Inhibition[1]
Arachidonic Acid ReleaseETB-expressing CHO cellsET-1--No Inhibition[1]
VasoconstrictionIsolated rabbit aortaET-17.2-Rightward shift of dose-response curve[2]
[3H]thymidine incorporationCultured rat aortic smooth muscle cellsET-1-4.1Inhibition[2]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods and the available literature on this compound.

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

  • Membrane preparations from transfected CHO cells expressing either human ETA or ETB receptors, or from tissues of interest (e.g., porcine aorta, human left ventricle).

  • 125I-Endothelin-1 (125I-ET-1) as the radioligand.

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of 125I-ET-1 (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 125I-ET-1 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay

This protocol is a generalized procedure based on standard methods.

Objective: To assess the functional antagonist activity of this compound by measuring its effect on ET-1-induced phosphatidylinositol (PI) hydrolysis.

Materials:

  • ETA or ETB-expressing CHO cells.

  • [3H]myo-inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

  • ET-1.

  • This compound.

  • Quenching solution (e.g., chloroform/methanol/HCl).

  • Anion-exchange chromatography columns.

  • Scintillation fluid.

Procedure:

  • Cell Labeling: Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound in stimulation buffer.

  • Stimulation: Add ET-1 to stimulate PI hydrolysis and incubate for a defined period (e.g., 30 minutes).

  • Extraction: Terminate the reaction by adding a quenching solution and extract the inositol phosphates.

  • Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the ET-1 concentration-response curve in the presence and absence of this compound. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.

Arachidonic Acid Release Assay

This protocol is a generalized procedure based on standard methods.

Objective: To determine the effect of this compound on ET-1-induced arachidonic acid (AA) release.

Materials:

  • ETA or ETB-expressing CHO cells.

  • [3H]Arachidonic acid.

  • Cell culture medium.

  • Assay buffer.

  • ET-1.

  • This compound.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Incubate cells with [3H]Arachidonic acid to incorporate it into the cell membranes.

  • Pre-incubation: Wash the cells to remove unincorporated [3H]AA and pre-incubate with different concentrations of this compound.

  • Stimulation: Add ET-1 to stimulate the release of [3H]AA.

  • Sample Collection: After a specific incubation time, collect the supernatant containing the released [3H]AA.

  • Measurement: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of this compound on ET-1-stimulated [3H]AA release and calculate the pA2 value.

Isolated Aortic Ring Vasoconstriction Assay

This protocol is a generalized procedure based on established methods for studying vascular reactivity.

Objective: To evaluate the functional antagonism of this compound on ET-1-induced vasoconstriction.

Materials:

  • Rabbit thoracic aorta.

  • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

  • ET-1.

  • This compound.

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the rabbit thoracic aorta and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 2 g) for at least 60 minutes.

  • Pre-incubation: Pre-incubate the rings with various concentrations of this compound for a set period.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ bath and record the contractile response.

  • Data Analysis: Construct cumulative concentration-response curves for ET-1 in the presence and absence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from the Schild plot.

Visualizations

Signaling Pathway of ETA Receptor Antagonism by this compound

ETA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds and Activates This compound This compound This compound->ETA_Receptor Competitively Binds and Inhibits Gq Gq protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PLA2 Phospholipase A2 (PLA2) Gq->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response AA_release Arachidonic Acid Release PLA2->AA_release AA_release->Physiological_Response

Caption: ETA receptor signaling and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells) Incubation Incubate: Membranes + 125I-ET-1 + this compound Membrane_Prep->Incubation Radioligand_Prep Prepare 125I-ET-1 Radioligand_Prep->Incubation Compound_Prep Prepare this compound dilutions Compound_Prep->Incubation Filtration Separate Bound/Free (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining receptor binding affinity.

Logical Relationship of this compound's Selectivity

Selectivity_Diagram cluster_receptors Endothelin Receptors cluster_affinity Binding Affinity This compound This compound ETA ETA Receptor This compound->ETA ETB ETB Receptor This compound->ETB High_Affinity High Affinity (Ki ≈ 1 nM) ETA->High_Affinity Low_Affinity Low Affinity (Ki > 7000 nM) ETB->Low_Affinity

Caption: High selectivity of this compound for the ETA receptor.

References

FR139317: A Technical Guide to its Endothelin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of FR139317 for endothelin (ET) receptors. This compound is a potent and highly selective antagonist for the endothelin A (ETA) receptor subtype, a key player in vasoconstriction and cell proliferation. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development in this area.

Quantitative Binding Affinity of this compound

This compound demonstrates a strong and selective affinity for the ETA receptor across various species and tissues. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Affinity of this compound for ETA Receptors

SpeciesTissue/Cell LineRadioligandParameterValue (nM)Reference
HumanLeft Ventricle[¹²⁵I]ET-1K D1.20 ± 0.28[1]
HumanAtherosclerotic Coronary Artery (Tunica Media)[¹²⁵I]ET-1IC₅₀12.6 ± 2.4[2]
PorcineAortic Microsomes[¹²⁵I]ET-1IC₅₀0.53[3][4]
RatHeart[¹²⁵I]ET-1K D2.28 ± 0.30[1]
PigHeart[¹²⁵I]ET-1K D2.17 ± 0.51[1]
CHO CellsTransfected with human ETA receptor[¹²⁵I]ET-1K i1[5]

Table 2: Binding Affinity of this compound for ETB Receptors

SpeciesTissue/Cell LineRadioligandParameterValue (µM)Reference
HumanLeft Ventricle[¹²⁵I]ET-1K D287 ± 93[1]
PorcineKidney[¹²⁵I]ET-1IC₅₀4.7[3][4]
RatHeart[¹²⁵I]ET-1K D292 ± 114[1]
PigHeart[¹²⁵I]ET-1K D47.1 ± 5.7[1]
CHO CellsTransfected with human ETB receptor[¹²⁵I]ET-1K i7.3[5]

The data clearly illustrate the remarkable selectivity of this compound for the ETA receptor, with affinity values in the nanomolar range, while its affinity for the ETB receptor is significantly lower, in the micromolar range. This high selectivity makes this compound a valuable tool for investigating the specific physiological and pathological roles of the ETA receptor.[1][3][5]

Experimental Protocols

The following section outlines a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for endothelin receptors. This protocol is a composite based on standard methodologies in the field.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues (e.g., heart ventricle, aorta) or cultured cells expressing endothelin receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., by Bradford assay). Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

  • Reaction Mixture: In a microplate or microcentrifuge tubes, the following components are added in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled competitor, this compound.

    • A fixed concentration of the radioligand, typically [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1), at a concentration close to its K D value.

    • Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

  • Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competitor.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled endothelin ligand (e.g., 1 µM ET-1).

    • Specific Binding: Calculated as Total Binding - NSB.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The K i (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The ETA receptor, the primary target of this compound, is predominantly coupled to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. Furthermore, endothelin receptors can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell growth and differentiation.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates This compound This compound This compound->ETA Antagonizes Gq Gαq/11 ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_pathway MAPK/ERK Pathway Gq->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Endothelin A (ETA) receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Competitive Binding Assay

The determination of this compound's binding affinity is typically achieved through a competitive radioligand binding assay. The workflow involves incubating a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) with the receptor source (membrane preparation) in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand, the inhibitory potency (IC₅₀) and subsequently the binding affinity (K i) of this compound can be calculated.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - [¹²⁵I]ET-1 (Radioligand) - this compound (Competitor) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Measure Radioactivity (Gamma Counter) filter->count analyze Data Analysis: - Calculate IC₅₀ - Calculate Ki count->analyze end End analyze->end

References

FR139317: A Comprehensive Technical Analysis of its Selectivity for ETA vs. ETB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of FR139317, a potent and highly selective antagonist for the endothelin-A (ETA) receptor. Through a detailed examination of its binding affinities and functional activities, this document provides a comprehensive overview of its selectivity for the ETA receptor over the endothelin-B (ETB) receptor, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound for the ETA receptor is substantiated by a significant body of in vitro research. The following tables summarize the key quantitative data from various binding and functional assays, demonstrating its potent and selective antagonism.

Binding Affinity of this compound
Tissue/Cell Line Receptor Subtype Parameter Value
Porcine Aortic MicrosomesETAIC500.53 nM[1]
Porcine KidneyETBIC504.7 µM[1]
Human Left VentricleETAKD1.20 ± 0.28 nM[2]
Human Left VentricleETBKD287 ± 93 µM[2]
Rat HeartETAKD2.28 ± 0.30 nM[2]
Rat HeartETBKD292 ± 114 µM[2]
Pig HeartETAKD2.17 ± 0.51 nM[2]
Pig HeartETBKD47.1 ± 5.7 µM[2]
Transfected CHO CellsETAKi1 nM[3]
Transfected CHO CellsETBKi7.3 µM[3]
Functional Antagonism of this compound
Assay System Receptor Subtype Parameter Value
Isolated Rabbit Aorta (ET-1 induced contraction)ETApA27.2[1]
Transfected CHO Cells (ET-1 induced PI hydrolysis)ETApA28.2[3]
Transfected CHO Cells (ET-1 induced arachidonic acid release)ETApA27.7[3]
Cultured Rat Aortic Smooth Muscle Cells (ET-1 induced [3H]thymidine incorporation)ETAIC504.1 nM[1]

The data clearly illustrates the remarkable selectivity of this compound, with affinity for the ETA receptor in the nanomolar range, while its affinity for the ETB receptor is in the micromolar range, indicating a selectivity ratio of over 200,000-fold in human left ventricle tissue.[2]

Key Experimental Protocols

The characterization of this compound's selectivity has been achieved through a series of well-established in vitro assays. The methodologies for these key experiments are outlined below.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its receptor.

  • Objective: To determine the affinity (Ki) and inhibitory concentration (IC50) of this compound for ETA and ETB receptors.

  • General Procedure:

    • Membrane Preparation: Tissues or cells expressing the target receptors (e.g., porcine aortic microsomes for ETA, porcine kidney for ETB, or transfected CHO cells expressing either receptor subtype) are homogenized and centrifuged to isolate the cell membranes which are rich in receptors.[1][3]

    • Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled competitor compound (this compound).

    • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.

  • Phosphatidylinositol (PI) Hydrolysis and Arachidonic Acid Release Assays:

    • Objective: To assess the antagonist activity of this compound on ET-1-induced downstream signaling in cells expressing ETA or ETB receptors.[3]

    • General Procedure:

      • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human ETA or ETB receptors are cultured.[3]

      • Labeling: For PI hydrolysis, cells are pre-labeled with [3H]myo-inositol. For arachidonic acid release, cells are pre-labeled with [3H]arachidonic acid.

      • Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of ET-1.

      • Measurement: The accumulation of [3H]inositol phosphates (for PI hydrolysis) or the release of [3H]arachidonic acid into the medium is quantified.

      • Data Analysis: The ability of this compound to inhibit the ET-1-induced response is used to calculate its pA2 value, a measure of antagonist potency. This compound demonstrated no inhibitory effects on these ET-1-induced responses in ETB-expressing cells.[3]

  • Isolated Tissue Contraction Assays:

    • Objective: To evaluate the antagonist effect of this compound on ET-1-induced vasoconstriction.

    • General Procedure:

      • Tissue Preparation: Rings of isolated rabbit aorta are mounted in organ baths containing a physiological salt solution.[1]

      • Contraction Measurement: The tension of the aortic rings is measured isometrically.

      • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated in the absence and presence of different concentrations of this compound.

      • Data Analysis: The rightward shift of the ET-1 concentration-response curve in the presence of this compound is used to calculate the pA2 value.[1] this compound itself showed no agonist activity.[1]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

G cluster_0 Endothelin Signaling cluster_1 ETA Receptor Pathway cluster_2 ETB Receptor Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq Protein ETA->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation Gi Gi Protein ETB->Gi ET1_clearance ET-1 Clearance ETB->ET1_clearance NO_release NO Release Gi->NO_release Vasodilation Vasodilation NO_release->Vasodilation This compound This compound This compound->ETA Antagonism

Caption: Endothelin receptor signaling pathways and the antagonistic action of this compound.

G cluster_workflow Competitive Binding Assay Workflow A Prepare Receptor Membranes (e.g., from tissue homogenates or transfected cells) B Incubate Membranes with: 1. Radiolabeled Ligand ([¹²⁵I]ET-1) 2. Unlabeled Competitor (this compound) at varying concentrations A->B Step 1 C Separate Bound and Free Ligand (via rapid filtration) B->C Step 2 D Quantify Bound Radioactivity (using a gamma counter) C->D Step 3 E Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E Step 4

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The extensive data from both binding and functional assays unequivocally establish this compound as a highly potent and selective ETA receptor antagonist. Its minimal affinity for the ETB receptor underscores its utility as a precise pharmacological tool for investigating the physiological and pathophysiological roles of the ETA receptor. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects that could arise from the blockade of ETB receptors, which are involved in vasodilation and the clearance of endothelin-1. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of endothelin pharmacology.

References

Physiological Effects of ETA Receptor Blockade by FR139317: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of FR139317, a potent and selective endothelin-A (ETA) receptor antagonist. This document details the mechanism of action of this compound, its effects on various physiological systems, and the experimental protocols used to elucidate these effects. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two main receptor subtypes: ETA and ETB receptors. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. In contrast, ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

This compound is a selective ETA receptor antagonist that has been instrumental in characterizing the physiological and pathophysiological roles of the ETA receptor. Its high affinity and selectivity for the ETA receptor make it a valuable tool for in vitro and in vivo research.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound across various experimental models.

Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound

PreparationRadioligandParameterValueReference
Porcine Aortic Microsomes[¹²⁵I]ET-1IC₅₀0.53 nM[1]
Porcine Kidney Microsomes[¹²⁵I]ET-1IC₅₀4.7 µM[1]
Isolated Rabbit AortaET-1pA₂7.2[1]
Cultured Rat Aortic Smooth Muscle CellsET-1 induced [³H]thymidine incorporationIC₅₀4.1 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffect MeasuredThis compound DoseResultReference
Conscious Normotensive RatsInhibition of ET-1 induced pressor responseSingle i.v. bolusComplete inhibition[1]
Conscious Sprague-Dawley RatsInhibition of i.c.v. ET-1 induced cerebral metabolic activation≥ 14 nmol, i.c.v.Significant inhibition
Conscious Sprague-Dawley RatsAbolishment of i.c.v. ET-1 induced hypermetabolic response28 nmol, i.c.v.Abolished in most brain regions
Rat Model of Neointimal ThickeningInhibition of neointimal area32 mg/kg s.c., twice daily for 3 weeks76.3% decrease

ETA Receptor Signaling Pathway

Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ and activated PKC contribute to various cellular responses, including vasoconstriction and cell proliferation.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds to Gq Gq/11 ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Physiological_Responses Physiological Responses (Vasoconstriction, Proliferation) Ca2->Physiological_Responses Contributes to PKC->Physiological_Responses Leads to This compound This compound This compound->ETA_Receptor Blocks

ETA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol is used to assess the effect of this compound on systemic blood pressure in a conscious, unrestrained animal model.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Polyethylene catheters

  • Pressure transducer and recording system

  • This compound solution and vehicle

  • Heparinized saline

Procedure:

  • Catheter Implantation: Anesthetize the rat and surgically implant a polyethylene catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours to ensure stable cardiovascular parameters.

  • Acclimatization: Place the conscious, unrestrained rat in a quiet, isolated environment for at least 30 minutes to acclimatize.

  • Baseline Measurement: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate.

  • Drug Administration: Administer a bolus intravenous injection of this compound or its vehicle through the venous catheter.

  • Post-treatment Monitoring: Continuously record MAP and heart rate for a defined period to observe the effects of the treatment.

  • ET-1 Challenge (Optional): To confirm ETA receptor blockade, administer an intravenous bolus of ET-1 and measure the pressor response in the presence and absence of this compound.

Blood_Pressure_Workflow start Start surgery Surgical Implantation of Catheters (Carotid Artery & Jugular Vein) start->surgery recovery 24-hour Recovery Period surgery->recovery acclimatization Acclimatization of Conscious Rat recovery->acclimatization baseline Record Baseline Blood Pressure and Heart Rate acclimatization->baseline administration Administer this compound or Vehicle (i.v.) baseline->administration monitoring Continuous Monitoring of Cardiovascular Parameters administration->monitoring et1_challenge Optional: ET-1 Challenge monitoring->et1_challenge analysis Data Analysis monitoring->analysis et1_challenge->analysis end End analysis->end

Workflow for in vivo blood pressure measurement in conscious rats.

Cerebral Metabolic Rate Measurement using [¹⁴C]Deoxyglucose Autoradiography

This technique is employed to quantitatively measure local cerebral glucose utilization, providing an index of neuronal activity in different brain regions.

Materials:

  • Conscious Sprague-Dawley rats

  • [¹⁴C]Deoxyglucose

  • Intraventricular (i.c.v.) injection cannula

  • ET-1 and this compound solutions

  • Cryostat and X-ray film

  • Image analysis software

Procedure:

  • Animal Preparation: Surgically implant an i.c.v. cannula into the lateral ventricle of the rat brain.

  • Drug Administration: After a recovery period, administer this compound or vehicle via the i.c.v. cannula, followed by an i.c.v. injection of ET-1.

  • Tracer Injection: At the time of expected maximum physiological response to ET-1, administer a bolus intravenous injection of [¹⁴C]deoxyglucose.

  • Timed Blood Sampling: Collect arterial blood samples at timed intervals to measure plasma [¹⁴C]deoxyglucose and glucose concentrations.

  • Brain Tissue Collection: After a specific incorporation period (typically 45 minutes), euthanize the animal and rapidly remove and freeze the brain.

  • Autoradiography: Section the frozen brain using a cryostat, and expose the sections to X-ray film to generate autoradiograms.

  • Image Analysis: Digitize the autoradiograms and use image analysis software to quantify the optical density in various brain regions, which is then used to calculate the local cerebral metabolic rate for glucose.

Deoxyglucose_Workflow start Start surgery Surgical Implantation of i.c.v. Cannula start->surgery drug_admin i.c.v. Administration of This compound/Vehicle then ET-1 surgery->drug_admin tracer_injection i.v. Injection of [¹⁴C]Deoxyglucose drug_admin->tracer_injection blood_sampling Timed Arterial Blood Sampling tracer_injection->blood_sampling brain_collection Euthanasia and Brain Removal tracer_injection->brain_collection autoradiography Brain Sectioning and Autoradiography brain_collection->autoradiography image_analysis Image Analysis and Quantification of Glucose Utilization autoradiography->image_analysis end End image_analysis->end

Workflow for cerebral metabolic rate measurement.

In Vitro Vascular Smooth Muscle Cell Proliferation Assay

This assay assesses the inhibitory effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured rat aortic smooth muscle cells

  • Cell culture medium and serum

  • ET-1 and this compound solutions

  • [³H]Thymidine

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed VSMCs in a multi-well plate and allow them to adhere and grow to sub-confluence.

  • Serum Starvation: Synchronize the cells in the G₀/G₁ phase of the cell cycle by incubating them in a serum-free or low-serum medium for 24-48 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period, followed by the addition of ET-1 to stimulate proliferation.

  • [³H]Thymidine Incorporation: Add [³H]thymidine to the culture medium and incubate for a defined period (e.g., 24 hours) to allow its incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA.

  • Scintillation Counting: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological roles of the ETA receptor. Its high selectivity and potency have been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this guide highlight the significant role of the ETA receptor in mediating vasoconstriction, cerebral activation, and vascular smooth muscle cell proliferation. This information is critical for researchers and drug development professionals working on novel therapeutics targeting the endothelin system for a range of cardiovascular and neurological disorders.

References

FR139317: A Technical Guide to its Role in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR139317 is a potent and highly selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and has been implicated in the pathophysiology of numerous cardiovascular diseases, including myocardial infarction and hypertension. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and cardiovascular science.

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide that exerts a wide range of effects on the cardiovascular system, primarily through its interaction with two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and cardiomyocytes, where its activation leads to potent vasoconstriction, cell proliferation, and hypertrophy.[1] In contrast, the ETB receptor, found on endothelial cells, mediates vasodilation through the release of nitric oxide and prostacyclin, and is also involved in the clearance of circulating ET-1.

Given the significant role of ETA receptor-mediated signaling in cardiovascular pathology, the development of selective ETA receptor antagonists has been a key area of research. This compound has emerged as a valuable pharmacological tool in these investigations due to its high selectivity for the ETA receptor over the ETB receptor. This selectivity allows for the specific interrogation of ETA receptor-dependent pathways in various experimental models.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by ET-1 binding. The binding of ET-1 to the ETA receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a critical step in vasoconstriction. DAG, along with Ca2+, activates protein kinase C (PKC), which is involved in various cellular processes, including cell growth and proliferation.

Furthermore, ETA receptor activation can trigger the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cardiomyocyte survival and hypertrophy.[3] this compound, by blocking the initial step of ET-1 binding to the ETA receptor, effectively inhibits all of these downstream events.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq_Protein Gq Protein ETA_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Cell_Growth Cell Growth & Proliferation MAPK_Cascade->Cell_Growth

ET-1 Signaling Pathway and this compound Inhibition.

Data Presentation: Effects of this compound in Cardiovascular Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various cardiovascular research models.

Table 1: Effect of this compound on Myocardial Infarct Size in Animal Models
Animal ModelDosing RegimenTiming of AdministrationInfarct Size (% of Area at Risk)Reference
Rabbit 5.0 mg/kg bolus + 30 mg/kg over 90 min15 min before occlusionControl: 64 ± 4% This compound: 41 ± 2% (p < 0.001)Wang et al. (1994)
Rabbit 5.0 mg/kg bolus + 30 mg/kg over 90 min45 min after occlusion (15 min before reperfusion)Control: 65 ± 4% This compound: 56 ± 10% (NS)Wang et al. (1994)
Rat 15 mg/kg total dose (i.v. infusion)30 min before occlusionVehicle: 36 ± 2% This compound: 20 ± 4% (p < 0.05)Grover et al. (1995)
Rat 35 mg/kg total dose (i.v. infusion)30 min before occlusionVehicle: 36 ± 2% This compound: 24 ± 2% (p < 0.05)Grover et al. (1995)
Rat 70 mg/kg total dose (i.v. infusion)30 min before occlusionVehicle: 36 ± 2% This compound: 26 ± 4% (p < 0.05)Grover et al. (1995)
Rat 35 mg/kg total dose (i.v. infusion)Just prior to reperfusionVehicle: 39 ± 6% This compound: 22 ± 1% (p < 0.05)Grover et al. (1995)

NS: Not Significant

Table 2: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypeTissue SourceIC50 (nM)Reference
ETA Porcine Aortic Microsomes0.53Sogabe et al. (1993)
ETB Porcine Kidney4700Sogabe et al. (1993)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Rabbit Model of Myocardial Infarction

This protocol describes the surgical procedure for inducing myocardial infarction in rabbits to study the effects of this compound.

  • Animal Preparation: New Zealand White rabbits (2.5-3.5 kg) are anesthetized with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).[4] The animals are then intubated and mechanically ventilated. Anesthesia is maintained with isoflurane (1.5-3%).[5]

  • Surgical Procedure: A left thoracotomy is performed in the fourth intercostal space to expose the heart. The pericardium is opened to visualize the left anterior descending (LAD) coronary artery. A suture is passed around the LAD for occlusion.

  • Coronary Artery Occlusion and Reperfusion: The LAD is occluded for a predetermined period (e.g., 60 minutes) to induce ischemia. Following the ischemic period, the suture is released to allow for reperfusion (e.g., for 3 hours).

  • Drug Administration: this compound or vehicle is administered intravenously at the specified dose and time relative to coronary occlusion (e.g., as a bolus followed by a continuous infusion).

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is determined by perfusing the coronary arteries with a dye such as Evans Blue. The heart is then sliced and incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[6] TTC stains viable myocardium red, leaving the infarcted tissue pale. The areas of infarction and the area at risk are then quantified using digital imaging software.

Rabbit_MI_Workflow cluster_preparation Preparation cluster_surgery Surgery cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthetize Rabbit (Ketamine/Xylazine) Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy Expose_Heart Expose Heart Thoracotomy->Expose_Heart Ligate_LAD Ligate LAD Artery Expose_Heart->Ligate_LAD Drug_Admin Administer this compound or Vehicle Ligate_LAD->Drug_Admin Occlusion Coronary Occlusion (e.g., 60 min) Drug_Admin->Occlusion Reperfusion Reperfusion (e.g., 3 hours) Occlusion->Reperfusion Excise_Heart Excise Heart Reperfusion->Excise_Heart Stain_Heart Stain with TTC Excise_Heart->Stain_Heart Quantify_Infarct Quantify Infarct Size Stain_Heart->Quantify_Infarct

Experimental Workflow for Rabbit Myocardial Infarction Model.
Rat Model of Myocardial Infarction

This protocol outlines the procedure for inducing myocardial infarction in rats.

  • Animal Preparation: Male Sprague-Dawley rats (180-250 g) are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).[7] The animals are then intubated and ventilated.

  • Surgical Procedure: A left-sided thoracotomy is performed by making an incision between the third and fourth intercostal spaces.[8] The heart is exposed, and the LAD is ligated with a suture. Successful ligation is confirmed by the observation of blanching of the anterior wall of the left ventricle.[9]

  • Occlusion and Reperfusion: The LAD is occluded for a specified duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 3 hours).

  • Drug Administration: this compound or vehicle is administered via continuous intravenous infusion starting before occlusion and continuing throughout the experiment.

  • Infarct Size Measurement: The heart is excised and stained with TTC as described in the rabbit protocol to determine the infarct size.

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for ETA and ETB receptors.

  • Membrane Preparation: Microsomal membranes are prepared from tissues rich in the respective receptor subtypes (e.g., porcine aorta for ETA and porcine kidney for ETB).

  • Binding Assay: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.

Discussion and Future Directions

The data presented in this guide highlight the significant role of this compound as a research tool in cardiovascular science. The quantitative data from animal models of myocardial infarction demonstrate a potential therapeutic benefit of ETA receptor antagonism, particularly when administered prior to the ischemic event. The conflicting results regarding the efficacy of this compound when administered after the onset of ischemia underscore the importance of the timing of intervention and suggest that the primary protective mechanism may involve preventing the initial ischemic injury rather than mitigating reperfusion injury.

The detailed experimental protocols provided herein offer a foundation for researchers to design and execute studies investigating the role of the endothelin system in cardiovascular disease. Future research could focus on elucidating the precise molecular mechanisms underlying the cardioprotective effects of this compound and exploring its potential in other cardiovascular conditions characterized by ET-1-mediated pathology, such as pulmonary hypertension and heart failure. The use of more sophisticated animal models and advanced imaging techniques will further enhance our understanding of the therapeutic potential of selective ETA receptor antagonists.

References

Investigating Endothelin Pathways with FR139317: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR139317, a potent and highly selective endothelin-A (ETA) receptor antagonist. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to effectively utilize this compound as a tool for investigating endothelin pathways and for potential therapeutic development. This document details the compound's binding characteristics, outlines key experimental protocols, and visualizes its mechanism of action within the endothelin signaling cascade.

Introduction to this compound

This compound is a linear tripeptide antagonist that exhibits high affinity and remarkable selectivity for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.[1] This selectivity makes it an invaluable pharmacological tool for dissecting the distinct physiological and pathophysiological roles of the ETA receptor, which is primarily involved in vasoconstriction and cell proliferation.[2] The endothelin system, and specifically the ETA receptor, is implicated in a variety of cardiovascular diseases, including hypertension, and in processes such as neointimal thickening after vascular injury.[3][4]

Quantitative Data: Binding Affinity and Potency of this compound

The efficacy of this compound as a selective ETA antagonist is quantified by its binding affinity (K D or K i ) and its functional inhibitory capacity (IC 50 or pA 2 ). The following tables summarize the quantitative data from various studies, highlighting the compound's high affinity for the ETA receptor and its significantly lower affinity for the ETB receptor across different species and tissues.

Table 1: Binding Affinity (K D ) of this compound for Endothelin Receptors

Tissue/Cell LineSpeciesETA Receptor K D (nM)ETB Receptor K D (µM)Selectivity (ETA vs. ETB)
Human Left VentricleHuman1.20 ± 0.28287 ± 93> 200,000-fold
Rat HeartRat2.28 ± 0.30292 ± 114> 20,000-fold
Pig HeartPig2.17 ± 0.5147.1 ± 5.7> 20,000-fold

Data compiled from studies utilizing radioligand binding techniques.[1]

Table 2: Inhibitory Potency (IC 50 /pA 2 ) of this compound

Assay TypeTissue/Cell LineSpeciesIC 50 /pA 2
[ 125 I]ET-1 Binding InhibitionPorcine Aortic MicrosomesPigIC 50 : 0.53 nM
[ 125 I]ET-1 Binding InhibitionPorcine KidneyPigIC 50 : 4.7 µM
ET-1 Induced ContractionIsolated Rabbit AortaRabbitpA 2 : 7.2
ET-1 Induced [ 3 H]thymidine IncorporationRat Aortic Smooth Muscle CellsRatIC 50 : 4.1 nM

Data from functional and binding assays demonstrating the potent and selective ETA antagonism of this compound.[2]

Signaling Pathways and Mechanism of Action

Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to a cascade of intracellular events culminating in vasoconstriction and cellular proliferation. This compound acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates This compound This compound This compound->ETA_Receptor Competitively Blocks Gq Gq ETA_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Contraction Vasoconstriction/ Proliferation Ca_release->Contraction PKC->Contraction

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of endothelin pathways using this compound. Below are protocols for key experiments commonly employed in this field.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (K D ) and receptor density (B max ) of this compound for endothelin receptors in tissue preparations.

Materials:

  • Tissue of interest (e.g., human left ventricle, rat heart)

  • Cryostat

  • Gelatine-coated microscope slides

  • [ 125 I]-ET-1 (Radioligand)

  • Unlabeled ET-1

  • This compound

  • Incubation Buffer (e.g., Tris-based buffer with protease inhibitors)

  • Wash Buffer (ice-cold)

  • Phosphor imaging plates or gamma counter

Procedure:

  • Prepare 10 µm thick cryostat-cut tissue sections and mount them onto gelatine-coated microscope slides.[1]

  • Pre-incubate the sections to remove endogenous ligands.

  • For competition binding assays, incubate the sections with a fixed concentration of [ 125 I]-ET-1 (e.g., 0.1 nM) and increasing concentrations of unlabeled this compound (e.g., 20 pM to 10 µM) for 2 hours at 23°C.[1]

  • To determine non-specific binding, incubate a set of sections with [ 125 I]-ET-1 and a high concentration of unlabeled ET-1 (e.g., 1 µM).[1]

  • Following incubation, wash the slides multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the slides and expose them to phosphor imaging plates or quantify the bound radioactivity using a gamma counter.

  • Analyze the data using non-linear regression analysis to determine the K D and B max values.

In Vitro Vasoconstriction Assay

This functional assay assesses the ability of this compound to inhibit ET-1-induced contraction of isolated blood vessels.

Materials:

  • Artery of interest (e.g., rabbit aorta, rat renal artery)

  • Myograph or organ bath system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O 2 / 5% CO 2

  • Endothelin-1 (ET-1)

  • This compound

  • Norepinephrine (for pre-contraction, if necessary)

Procedure:

  • Isolate the artery and cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in an organ bath or myograph chamber filled with PSS maintained at 37°C and aerated with 95% O 2 / 5% CO 2 .

  • Allow the rings to equilibrate under a resting tension for at least 60 minutes.

  • To assess the antagonist effect of this compound, pre-incubate the rings with a specific concentration of this compound (e.g., 10 -5 mol/L) for 30 minutes.[5]

  • Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the bath.

  • Record the isometric tension generated by the arterial rings.

  • In a parallel set of experiments, construct a control concentration-response curve to ET-1 in the absence of this compound.

  • Analyze the data to determine the pA 2 value, which quantifies the potency of this compound as a competitive antagonist.

In Vivo Model of Neointimal Thickening

This protocol describes an in vivo model to investigate the effect of this compound on neointima formation following vascular injury in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Anesthetic agents

  • Surgical instruments

  • Photochemical injury induction system or balloon catheter

  • This compound

  • Vehicle control

  • Histological processing reagents (formalin, paraffin, stains)

  • Microscope and image analysis software

Procedure:

  • Induce endothelial injury in a target artery (e.g., femoral or carotid artery) using a method such as photochemical injury or balloon angioplasty.

  • Administer this compound or vehicle control to the rats. A typical dosage regimen might be subcutaneous injection twice daily for a period of 3 weeks.[3]

  • At the end of the treatment period, euthanize the animals and perfuse-fix the vascular system.

  • Excise the injured artery segment and process it for histological analysis (e.g., paraffin embedding and sectioning).

  • Stain the arterial sections (e.g., with Hematoxylin and Eosin or Elastica van Gieson) to visualize the neointima and medial layers.

  • Perform morphometric analysis using image analysis software to quantify the neointimal area and the intima-to-media ratio.

  • Compare the extent of neointimal thickening between the this compound-treated group and the vehicle control group.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for characterizing an ETA receptor antagonist and the logical relationship of its effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional Functional Assay (e.g., Vasoconstriction) (Determine pA2) Binding->Functional PK Pharmacokinetics (Determine dose, bioavailability) Functional->PK PD Pharmacodynamics (e.g., Inhibition of ET-1 pressor response) PK->PD Efficacy Efficacy Model (e.g., Neointimal Thickening) PD->Efficacy

Caption: A typical experimental workflow for characterizing this compound.

Logical_Relationship This compound This compound ETA_Binding Binds to ETA Receptor This compound->ETA_Binding ET1_Block Blocks ET-1 Binding ETA_Binding->ET1_Block Signal_Inhibit Inhibits Downstream Signaling (e.g., Ca²⁺ mobilization) ET1_Block->Signal_Inhibit Physio_Effect Inhibits Physiological Effect (e.g., Vasoconstriction) Signal_Inhibit->Physio_Effect Patho_Effect Reduces Pathophysiological Outcome (e.g., Neointimal Hyperplasia) Physio_Effect->Patho_Effect

Caption: Logical cascade of this compound's mechanism of action.

Conclusion

This compound is a powerful and selective tool for the investigation of endothelin pathways mediated by the ETA receptor. Its high affinity and selectivity, combined with its demonstrated efficacy in both in vitro and in vivo models, make it an essential compound for researchers in cardiovascular pharmacology and related fields. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to further elucidate the role of the ETA receptor in health and disease.

References

Methodological & Application

Application Notes and Protocols for FR139317 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing FR139317, a potent and selective endothelin ETA receptor antagonist, in various in vitro cell culture experiments. The information compiled herein is intended to guide researchers in investigating the pharmacological effects of this compound on endothelin-1 (ET-1) induced cellular responses.

Introduction

This compound is a highly selective and potent competitive antagonist of the endothelin A (ETA) receptor.[1][2] It exhibits significantly lower affinity for the endothelin B (ETB) receptor, making it a valuable tool for dissecting the specific roles of the ETA receptor in various physiological and pathological processes.[2] Endothelin-1, a powerful vasoconstrictor and mitogen, exerts its effects through both ETA and ETB receptors. The ETA receptor is predominantly found on vascular smooth muscle cells and is primarily responsible for vasoconstriction and cell proliferation.[3][4] In contrast, the ETB receptor, located on endothelial cells, mediates vasodilation through the release of nitric oxide and prostacyclin. These notes will focus on in vitro protocols to study the inhibitory effects of this compound on ET-1-induced signaling pathways and cellular proliferation in relevant cell types.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell/Tissue TypeValueReference
IC50 (vs. [125I]ET-1 binding)Porcine Aortic Microsomes0.53 nM[1]
IC50 (vs. [125I]ET-1 binding)Porcine Kidney4.7 µM[1]
Ki (ETA Receptor)Transfected CHO Cells1 nM[2]
Ki (ETB Receptor)Transfected CHO Cells7.3 µM[2]
pA2 (vs. ET-1 induced contraction)Isolated Rabbit Aorta7.2[1]
IC50 (vs. ET-1 induced [3H]thymidine incorporation)Rat Aortic Smooth Muscle Cells4.1 nM[1]
pA2 (vs. ET-1 induced phosphatidylinositol hydrolysis)Transfected CHO Cells (ETA)8.2[2]
pA2 (vs. ET-1 induced arachidonic acid release)Transfected CHO Cells (ETA)7.7[2]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Reagent: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 604.75 g/mol , dissolve 6.05 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control with the same final concentration of DMSO.

Protocol for ET-1 Induced Vascular Smooth Muscle Cell (VSMC) Proliferation ([³H]Thymidine Incorporation Assay)

This protocol details the steps to assess the inhibitory effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells.

  • Cell Line: Rat Aortic Smooth Muscle Cells (or other suitable VSMC line)

  • Materials:

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium

    • This compound stock solution (10 mM in DMSO)

    • Endothelin-1 (ET-1)

    • [³H]Thymidine (1 mCi/mL)

    • Phosphate Buffered Saline (PBS), ice-cold

    • 5% Trichloroacetic acid (TCA), ice-cold

    • 0.25 N NaOH

    • Scintillation fluid and vials

    • 6-well plates

  • Procedure:

    • Cell Seeding: Seed VSMCs in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium and incubate for 48 hours.[5]

    • Serum Starvation: After 48 hours, remove the growth medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for 2-4 hours to induce cell cycle synchronization.[5]

    • Treatment:

      • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes.

      • Stimulate the cells with ET-1 (typically 10 to 100 nM) for 48 hours.[6] Include a negative control group without ET-1 stimulation.

    • [³H]Thymidine Labeling: Add 1 µCi/mL of [³H]Thymidine to each well and incubate for the final 24 hours of the treatment period.[6]

    • Harvesting:

      • Wash the cells twice with ice-cold PBS.[5]

      • Wash the cells twice with ice-cold 5% TCA.[5]

      • Solubilize the cells by adding 0.5 mL of 0.25 N NaOH to each well and pipette up and down to ensure complete lysis.[5]

    • Quantification:

      • Transfer 400 µL of the solubilized cell solution into scintillation vials.[5]

      • Add an appropriate volume of scintillation fluid.

      • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the ET-1-stimulated control and calculate the IC50 value for this compound.

Protocol for ET-1 Induced ERK/MAPK Activation in VSMCs (Western Blot)

This protocol outlines the procedure to investigate the inhibitory effect of this compound on ET-1-induced phosphorylation of ERK1/2.

  • Cell Line: Human Aortic Smooth Muscle Cells (or other suitable VSMC line)

  • Materials:

    • Complete growth medium

    • Serum-free medium

    • This compound stock solution

    • Endothelin-1 (ET-1)

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescent (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment:

      • Seed VSMCs in 6-well plates and grow to 70-80% confluency.

      • Serum-starve the cells for 24 hours.[7]

      • Pre-treat with this compound or vehicle for 30 minutes.

      • Stimulate with ET-1 (e.g., 10 nM) for a time course (e.g., 0, 5, 10, 15, 30 minutes) to determine the peak phosphorylation. A 10-minute stimulation is often maximal.[7][8]

    • Cell Lysis:

      • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

      • Add lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.

      • Incubate on ice for 30 minutes with periodic vortexing.

      • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

      • Transfer the supernatant to new pre-chilled tubes.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA protein assay.

      • Mix an equal amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Western Blotting:

      • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing:

      • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Mandatory Visualizations

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 ETA_R ETA Receptor ET1->ETA_R Binds Gq Gq ETA_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ras Ras Gq->Ras Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Arachidonic_Acid Arachidonic Acid Release PLC->Arachidonic_Acid IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes This compound This compound This compound->ETA_R Inhibits Proliferation_Assay_Workflow A 1. Seed VSMCs in 6-well plates B 2. Serum-starve cells A->B C 3. Pre-treat with this compound or vehicle B->C D 4. Stimulate with Endothelin-1 C->D E 5. Add [³H]Thymidine D->E F 6. Harvest cells (Wash with PBS & TCA) E->F G 7. Solubilize cells in NaOH F->G H 8. Measure radioactivity (Scintillation Counting) G->H Western_Blot_Workflow A 1. Seed & serum-starve VSMCs B 2. Treat with this compound & ET-1 A->B C 3. Lyse cells & quantify protein B->C D 4. SDS-PAGE & protein transfer C->D E 5. Block membrane D->E F 6. Incubate with primary antibody (p-ERK) E->F G 7. Incubate with secondary antibody F->G H 8. Detect signal (ECL) G->H I 9. Strip & re-probe for total ERK H->I

References

Dissolution of FR139317 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of FR139317, a potent and selective endothelin ETA receptor antagonist, for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in in vitro and in vivo studies.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 142375-60-8
Molecular Formula C₃₃H₄₄N₆O₅
Molecular Weight 604.75 g/mol
Appearance Solid powder
Storage Conditions Desiccate at +4°C for long-term storage.

Solubility Data

This compound exhibits solubility in the following solvents. It is recommended to use fresh, high-purity solvents for the preparation of stock solutions.

SolventMaximum SolubilityNotes
DMSO 100 mMRecommended for preparing high-concentration stock solutions.
1 eq. HCl 100 mMCan be used as an alternative solvent for stock solution preparation.
Water Insoluble
Ethanol Insoluble

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * 604.75 mg/mmol = 6.0475 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 6.0475 mg of powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh working solutions for each experiment.

Procedure:

  • Determine the final desired concentration of this compound in your cell-based assay.

  • Perform serial dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterReceptor/AssayValueReference
Ki ETA Receptor (transfected CHO cells)1 nM[1][2]
Ki ETB Receptor (transfected CHO cells)7.3 µM[1][2]
IC₅₀ [¹²⁵I]ET-1 binding to porcine aortic microsomes0.53 nM[3]
IC₅₀ [¹²⁵I]ET-1 binding to porcine kidney4.7 µM[3]
IC₅₀ ET-1 induced [³H]thymidine incorporation (rat aorta)4.1 nM[3]
pA₂ ET-1-induced contraction in isolated rabbit aorta7.2[3]
pA₂ ETA-mediated phosphatidylinositol hydrolysis8.2[2]
pA₂ ETA-mediated arachidonic acid release7.7[2]

Mechanism of Action and Signaling Pathway

This compound is a highly selective antagonist of the Endothelin A (ETA) receptor. Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor on vascular smooth muscle cells and other cell types activates downstream signaling pathways leading to vasoconstriction, cell proliferation, and other physiological responses. This compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream effects.

FR139317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET-1->ETA_receptor Binds & Activates This compound This compound This compound->ETA_receptor Blocks Gq_protein Gq ETA_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Activates Physiological_Effects Vasoconstriction, Proliferation, etc. ERK_MAPK->Physiological_Effects Leads to

Mechanism of action of this compound as an ETA receptor antagonist.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

In_Vitro_Workflow prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working cell_treatment Treat Cells with this compound and/or ET-1 prep_working->cell_treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment incubation Incubate for Defined Period cell_treatment->incubation assay Perform Functional Assay (e.g., Calcium Flux, Proliferation) incubation->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis

Typical workflow for in vitro experiments with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR139317 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor critically involved in vasoconstriction and cell proliferation. Its utility in research spans from in vitro cellular assays to in vivo animal models, making the correct choice of solvent and preparation protocol paramount for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the solubilization and use of this compound in various research contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₃H₄₄N₆O₅
Molecular Weight 604.74 g/mol
Appearance Solid
Purity ≥98%
CAS Number 142375-60-8

Recommended Solvents and Solubility

This compound is sparingly soluble in aqueous solutions. The recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (1eq. HCl) .

SolventMaximum Solubility
DMSO 100 mM
1eq. HCl 100 mM

For most in vitro applications, DMSO is the preferred solvent. For in vivo studies, the choice of solvent will depend on the route of administration and the final desired concentration. It is crucial to consider the potential effects of the solvent on the experimental system.

Experimental Protocols

In Vitro Applications (e.g., Cell-Based Assays)

1. Preparation of a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.05 mg of this compound.

    • Add the appropriate volume of sterile DMSO to the powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

2. Dilution for Cell Culture Experiments:

  • Protocol:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

In Vivo Applications (e.g., Animal Studies)

1. Intravenous (i.v.) Administration:

  • Protocol:

    • For intravenous administration, this compound is typically dissolved in a vehicle suitable for injection. While direct data from the key early papers on the exact vehicle is limited, a common practice for similar compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a sterile aqueous solution such as saline or phosphate-buffered saline (PBS).

    • The final concentration of the organic solvent should be minimized to avoid toxicity.

    • In a study by Sogabe et al. (1993), this compound was administered as a single intravenous bolus dose to conscious normotensive rats.[1]

2. Intracisternal or Intraventricular Administration:

  • Protocol:

    • For direct administration into the central nervous system, the solvent must be sterile and non-toxic.

    • In a study by Nirei et al. (1993), this compound was administered intracisternally to dogs to study its effect on cerebral vasospasm.

    • Gross et al. (1994) administered this compound via intraventricular injection in conscious rats.

    • The compound should be dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or a similar physiological buffer. If a co-solvent is necessary, its concentration must be carefully controlled and tested for neurotoxicity.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the endothelin A (ETA) receptor. The binding of endothelin-1 (ET-1) to the ETA receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key signaling event that mediates vasoconstriction and cell proliferation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling cascade.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds & Activates This compound This compound This compound->ETA Receptor Binds & Inhibits Gq Gq ETA Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2+ Ca2+ ER->Ca2+ Releases Cellular Response Vasoconstriction, Cell Proliferation Ca2+->Cellular Response Mediates

Caption: ETA Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vitro Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based assay.

In_Vitro_Workflow Start Start Prepare 10 mM this compound stock in DMSO Prepare 10 mM this compound stock in DMSO Start->Prepare 10 mM this compound stock in DMSO Seed cells expressing ETA receptor in microplate Seed cells expressing ETA receptor in microplate Prepare 10 mM this compound stock in DMSO->Seed cells expressing ETA receptor in microplate Pre-incubate cells with varying concentrations of this compound Pre-incubate cells with varying concentrations of this compound Seed cells expressing ETA receptor in microplate->Pre-incubate cells with varying concentrations of this compound Stimulate cells with ET-1 Stimulate cells with ET-1 Pre-incubate cells with varying concentrations of this compound->Stimulate cells with ET-1 Measure intracellular calcium levels Measure intracellular calcium levels Stimulate cells with ET-1->Measure intracellular calcium levels Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure intracellular calcium levels->Data Analysis (IC50 determination) End End Data Analysis (IC50 determination)->End

Caption: Workflow for an in vitro this compound antagonism assay.

Safety Precautions

  • When handling this compound powder, it is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or under a chemical fume hood.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when using DMSO as a solvent.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

These application notes and protocols are intended to serve as a guide for the use of this compound in a research setting. It is always recommended to optimize experimental conditions for your specific cell type or animal model.

References

Application Notes and Protocols: In Vivo Administration of FR139317 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR139317 is a potent and highly specific endothelin ETA receptor antagonist.[1] It has been utilized in numerous preclinical studies involving rat models to investigate the physiological and pathophysiological roles of endothelin-1 (ET-1). These studies have explored its effects in cardiovascular, neurological, and renal systems, demonstrating its potential as a therapeutic agent and a valuable research tool. This document provides detailed application notes and protocols for the in vivo administration of this compound in various rat models based on published literature.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies using this compound in rat models.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueSpecies/TissueReference
IC50 (vs. [125I]ET-1 binding)0.53 nMPorcine Aortic Microsomes (ETA)[1]
IC50 (vs. [125I]ET-1 binding)4.7 µMPorcine Kidney (ETB)[1]
pA2 value7.2Isolated Rabbit Aorta[1]
KD (ETA Receptor)2.28 ± 0.30 nMRat Heart[2]
KD (ETB Receptor)292 ± 114 µMRat Heart[2]

Table 2: In Vivo Efficacy of this compound in Rat Models

Rat ModelAdministration RouteDosageKey FindingsReference
Conscious Normotensive RatsIntravenous (i.v.) bolusNot specifiedCompletely inhibited the pressor response to ET-1.[1]
Pithed Sprague-Dawley RatsIntravenous (i.v.) bolus0.05-1 mg/kgDose-dependently inhibited the pressor response to ET-1.[3]
Myocardial InfarctionContinuous i.v. infusion15, 35, and 70 mg/kg (total dose)Significantly reduced infarct size.[4]
Cerebral Activation by ET-1Intracerebroventricular (i.c.v.)≥ 14 nmolSignificantly inhibited ET-1-induced behavioral and metabolic effects.[5]
Neointimal ThickeningSubcutaneous (s.c.)32 mg/kg (twice daily for 3 weeks)Significantly decreased neointimal area by 76.3%.[6]
DOCA-salt Hypertensive RatsIntravenous (i.v.) injection10 mg/kgCaused sustained renal vasodilation and increased urine and sodium excretion.[7]

Experimental Protocols

Inhibition of ET-1-Induced Pressor Response in Pithed Rats

This protocol is designed to assess the ability of this compound to antagonize the vasoconstrictor effects of endothelin-1.

Experimental Workflow

G A Anesthetize Sprague-Dawley Rat B Pit the Rat A->B C Administer this compound (i.v.) B->C D Administer ET-1 (i.v. bolus) C->D E Monitor Blood Pressure D->E

Caption: Workflow for assessing ETA antagonism in pithed rats.

Methodology

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia and Surgery: Anesthetize the rats. The pithing procedure involves the insertion of a rod through the orbit and foramen magnum to destroy the brain and spinal cord, eliminating central nervous system influences on blood pressure.

  • Drug Administration:

    • Administer this compound intravenously at doses ranging from 0.025 to 1 mg/kg body weight.[3]

    • Following the administration of this compound, introduce an intravenous bolus injection of ET-1 (e.g., 800 pmoles/kg).[3]

  • Data Collection: Continuously monitor and record arterial blood pressure to measure the pressor response to ET-1 in the presence and absence of this compound.

Reduction of Myocardial Infarct Size

This protocol evaluates the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury.

Experimental Workflow

G A Anesthetize Rat B Start Continuous i.v. Infusion of this compound A->B C Induce Myocardial Ischemia (Ligate Coronary Artery for 30 min) B->C D Reperfuse for 3 hours C->D E Measure Area at Risk and Infarct Size D->E

Caption: Protocol for myocardial infarction studies in rats.

Methodology

  • Animal Model: Anesthetized rats.

  • Drug Administration: Begin a continuous intravenous infusion of this compound approximately 30 minutes before coronary artery occlusion and continue throughout the occlusion and reperfusion period. Total doses of 15, 35, and 70 mg/kg have been shown to be effective.[4]

  • Surgical Procedure:

    • Induce myocardial infarction by ligating the left main coronary artery for 30 minutes.[4]

    • Remove the ligature to allow for 3 hours of reperfusion.[4]

  • Outcome Assessment:

    • Determine the area at risk (AAR) using a dye such as phthalocyanine blue.

    • Evaluate the infarct zone (IZ) using tetrazolium staining.

    • Calculate the infarct size as a percentage of the AAR (IZ/AAR %).

Inhibition of Neointimal Thickening

This protocol assesses the effect of this compound on the proliferative response of the arterial wall to injury.

Experimental Workflow

G A Induce Endothelial Injury in Rat Femoral Artery B Administer this compound (s.c., twice daily) for 3 weeks A->B C Harvest Femoral Artery B->C D Histological Analysis C->D E Measure Neointimal and Medial Areas D->E

Caption: Workflow for the neointimal thickening model.

Methodology

  • Animal Model: Male Wistar rats.[6]

  • Injury Model: Induce photochemical injury to the endothelium of the femoral artery.

  • Drug Administration: Administer this compound subcutaneously at a dose of 32 mg/kg, twice a day, for 3 weeks following the injury.[6]

  • Histological Analysis: After the treatment period, perfuse and fix the femoral artery. Embed the tissue, section, and stain (e.g., with hematoxylin and eosin) to visualize the arterial layers.

  • Data Analysis: Quantify the neointimal and medial areas using morphometric analysis to determine the effect of this compound on neointima formation.

Signaling Pathway

This compound acts as a competitive antagonist at the endothelin A (ETA) receptor, thereby blocking the downstream signaling cascade initiated by the binding of endothelin-1 (ET-1).

G cluster_0 ETA Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks PLC Phospholipase C (PLC) ETAR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Response Vasoconstriction Cell Proliferation Ca2->Response PKC->Response

Caption: this compound blocks ET-1 binding to the ETA receptor.

This antagonism prevents the activation of phospholipase C and the subsequent increase in intracellular calcium and activation of protein kinase C, which are responsible for the vasoconstrictive and mitogenic effects of ET-1.[1][6]

Concluding Remarks

This compound is a well-characterized and selective ETA receptor antagonist that has proven to be a valuable tool for in vivo research in rat models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in investigating the role of the endothelin system in various physiological and pathological processes. Careful consideration of the appropriate animal model, dosage, and route of administration is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for FR139317 in Vasoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of FR139317, a potent and selective endothelin A (ETA) receptor antagonist, in the study of vasoconstriction. This compound is a valuable tool for investigating the physiological and pathophysiological roles of endothelin-1 (ET-1) in vascular tone regulation.

Mechanism of Action

This compound is a competitive antagonist of the ETA receptor, one of the two primary endothelin receptor subtypes. The binding of ET-1 to ETA receptors on vascular smooth muscle cells initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentration and subsequent vasoconstriction. By selectively blocking the ETA receptor, this compound effectively inhibits ET-1-induced vasoconstriction, making it an ideal compound for studying the specific contribution of the ETA receptor pathway in various vascular beds and disease models.[1][2][3][4]

Data Presentation

In Vitro Efficacy of this compound
ParameterSpeciesTissueValueReference
IC50 PorcineAortic Microsomes0.53 nM[5]
IC50 RatAortic Smooth Muscle Cells (ET-1 induced [3H]thymidine incorporation)4.1 nM[5]
pA2 RabbitAorta7.2[5]
pA2 Guinea-pigPulmonary Artery6.65[6]
In Vivo Efficacy of this compound
SpeciesModelDosageEffectReference
Rat Conscious NormotensiveSingle i.v. bolusCompletely inhibited the pressor response to ET-1[5]
Rat Pithed0.05-1 mg/kg i.v.Dose-dependently inhibited the pressor response to ET-1[7]
Rat Cyclosporine-Induced Hypertension10 mg/kg/day s.c. for 4 weeksBlunted the rise in blood pressure[8]

Signaling Pathway

The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) leading to vasoconstriction and the point of inhibition by this compound.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET1->ETA_receptor Binds Gq Gq protein ETA_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Vasoconstriction pMLC->Contraction PKC->Contraction Contributes to This compound This compound This compound->ETA_receptor Blocks

Caption: ET-1/ETA receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.

Experimental Protocols

In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol describes the methodology for assessing the effect of this compound on ET-1-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1

  • Endothelin-1 (ET-1) stock solution

  • This compound stock solution

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers and apply a resting tension of 2g.

    • Allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with 80 mM KCl to assess tissue viability.

    • After washing and returning to baseline, pre-contract the rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelial integrity. A relaxation of >70% indicates intact endothelium.

  • This compound Incubation and ET-1 Concentration-Response Curve:

    • Wash the rings and allow them to return to baseline.

    • Incubate the rings with either vehicle or different concentrations of this compound for 30-60 minutes.

    • Generate a cumulative concentration-response curve for ET-1 (e.g., 10⁻¹² to 10⁻⁷ M) by adding increasing concentrations of ET-1 to the organ bath.

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves and calculate the EC50 values for ET-1 in the absence and presence of this compound.

    • A Schild plot analysis can be performed to determine the pA2 value of this compound, which quantifies its antagonist potency.[9]

Aortic_Ring_Workflow start Start euthanize Euthanize Rat start->euthanize excise_aorta Excise Thoracic Aorta euthanize->excise_aorta prepare_rings Prepare 3-4 mm Aortic Rings excise_aorta->prepare_rings mount_rings Mount Rings in Organ Bath prepare_rings->mount_rings equilibrate Equilibrate (60-90 min) mount_rings->equilibrate viability_check Viability Check (80 mM KCl) equilibrate->viability_check endothelium_check Endothelial Integrity Check (Phenylephrine + Acetylcholine) viability_check->endothelium_check incubation Incubate with this compound or Vehicle (30-60 min) endothelium_check->incubation et1_crc Generate Cumulative ET-1 Concentration-Response Curve incubation->et1_crc data_analysis Data Analysis (EC50, pA2) et1_crc->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro vasoconstriction assay using isolated aortic rings.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for measuring the effect of this compound on ET-1-induced pressor responses in anesthetized rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (300-400g)

  • Anesthetic (e.g., urethane, ketamine/xylazine, or sodium pentobarbital)

  • Catheters (e.g., PE-50 tubing)

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • Endothelin-1 (ET-1)

  • This compound

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, i.p.).[10]

    • Ensure a stable plane of anesthesia is achieved by checking for the absence of pedal and corneal reflexes.

    • Maintain the rat's body temperature at 37°C using a heating pad.

  • Catheterization:

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Perform a tracheostomy to ensure a clear airway.

    • Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.

    • Cannulate the left jugular vein with a catheter for intravenous administration of drugs.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure and heart rate are achieved.

  • Drug Administration:

    • Administer a bolus intravenous injection of ET-1 (e.g., 1 nmol/kg) and record the pressor response (increase in blood pressure).

    • After the blood pressure returns to baseline, administer a single intravenous bolus of this compound (e.g., 0.05-1 mg/kg).[7]

    • After a predetermined time (e.g., 15-30 minutes), administer the same dose of ET-1 again and record the pressor response.

  • Data Analysis:

    • Measure the peak increase in mean arterial pressure (MAP) following each ET-1 injection.

    • Calculate the percentage inhibition of the ET-1-induced pressor response by this compound.

    • Compare the pressor responses before and after this compound administration using appropriate statistical tests.

InVivo_BP_Workflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Cannulate Carotid Artery and Jugular Vein anesthetize->catheterize stabilize Stabilize (≥30 min) catheterize->stabilize baseline_bp Record Baseline Blood Pressure stabilize->baseline_bp et1_challenge1 Administer ET-1 (i.v.) Record Pressor Response baseline_bp->et1_challenge1 fr139317_admin Administer this compound (i.v.) et1_challenge1->fr139317_admin wait Wait (15-30 min) fr139317_admin->wait et1_challenge2 Administer ET-1 (i.v.) Record Pressor Response wait->et1_challenge2 data_analysis Data Analysis (% Inhibition) et1_challenge2->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo blood pressure measurement in rats.

Conclusion

This compound is a highly effective and selective tool for investigating the role of the ETA receptor in vasoconstriction. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments in this area of study. Proper adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Utilizing FR139317 in Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal proliferation of smooth muscle cells (SMCs) is a critical pathological component in a variety of vascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, has been identified as a significant mitogen for vascular smooth muscle cells, contributing to the progression of these conditions. The proliferative effects of ET-1 are primarily mediated through the Endothelin A (ETA) receptor, a G protein-coupled receptor expressed on SMCs.

FR139317 is a potent and highly selective non-peptide antagonist of the ETA receptor. Its ability to specifically block the binding of ET-1 to the ETA receptor makes it an invaluable tool for investigating the role of the ET-1/ETA receptor axis in SMC proliferation and for evaluating potential therapeutic strategies to inhibit this process. These application notes provide detailed protocols and supporting data for the use of this compound in in vitro smooth muscle cell proliferation assays.

Mechanism of Action

This compound acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by ET-1 binding. Activation of the ETA receptor by ET-1 in vascular smooth muscle cells typically leads to the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events converge to activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), ultimately leading to the expression of genes that promote cell cycle progression and proliferation.[1][2] this compound effectively blocks these proliferative signals by preventing the initial binding of ET-1 to the ETA receptor.

Quantitative Data Summary

The inhibitory effect of this compound on ET-1-induced smooth muscle cell proliferation has been quantified in several studies. The following table summarizes a key finding:

CompoundCell TypeAssayStimulantEndpointResultReference
This compoundRat Aortic Smooth Muscle Cells[3H]-Thymidine IncorporationEndothelin-1Inhibition of DNA SynthesisIC50: 4.1 nM[3]

This data demonstrates the potent ability of this compound to inhibit ET-1-mediated DNA synthesis, a direct measure of cell proliferation. While this specific data is from a rat model, other studies on human vascular smooth muscle cells have shown that ETA receptor antagonists, in general, effectively block ET-1-induced proliferation, suggesting a conserved mechanism.[4][5] For instance, the ETA receptor antagonist LU135252 was shown to block 88% of the potentiating effect of ET-1 on PDGF-induced proliferation in human aortic smooth muscle cells.[5][6]

Visualizations

Signaling Pathway of Endothelin-1 Induced Smooth Muscle Cell Proliferation and its Inhibition by this compound

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds This compound This compound This compound->ETA_Receptor Blocks Gq/11 Gq/11 ETA_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Ca_Release->MAPK_Cascade Contributes to activation PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Caption: ET-1/ETA receptor signaling pathway leading to smooth muscle cell proliferation and its inhibition by this compound.

General Experimental Workflow for Assessing this compound Efficacy

experimental_workflow Start Cell_Culture Culture Smooth Muscle Cells (e.g., Human Aortic SMCs) Start->Cell_Culture Serum_Starvation Serum Starve Cells to Synchronize in G0/G1 Phase Cell_Culture->Serum_Starvation Pre_incubation Pre-incubate with this compound (or vehicle control) Serum_Starvation->Pre_incubation Stimulation Stimulate with Endothelin-1 Pre_incubation->Stimulation Proliferation_Assay Perform Proliferation Assay Stimulation->Proliferation_Assay Thymidine [3H]-Thymidine Incorporation Proliferation_Assay->Thymidine BrdU BrdU Incorporation Proliferation_Assay->BrdU Cell_Counting Direct Cell Counting Proliferation_Assay->Cell_Counting Data_Analysis Data Analysis and Quantification of Inhibition Thymidine->Data_Analysis BrdU->Data_Analysis Cell_Counting->Data_Analysis End Data_Analysis->End

Caption: A generalized workflow for studying the inhibitory effect of this compound on smooth muscle cell proliferation.

Experimental Protocols

The following are detailed protocols for commonly used assays to assess smooth muscle cell proliferation and the inhibitory effects of this compound.

Protocol 1: [3H]-Thymidine Incorporation Assay

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct assessment of cell proliferation.

Materials:

  • Cultured vascular smooth muscle cells (e.g., human or rat aortic SMCs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound

  • Endothelin-1 (ET-1)

  • [3H]-Thymidine (1 µCi/mL)

  • Phosphate-buffered saline (PBS)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.5 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • 24-well culture plates

Procedure:

  • Cell Seeding: Seed SMCs into 24-well plates at a density of 2 x 10^4 cells/well in complete culture medium and allow them to adhere overnight.

  • Synchronization: Wash the cells once with PBS and then incubate in serum-free medium for 24-48 hours to arrest the cells in the G0/G1 phase of the cell cycle.

  • Inhibitor Pre-incubation: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 nM to 1 µM). Remove the serum-free medium from the cells and add the this compound solutions. Include a vehicle control (e.g., DMSO or the solvent used for this compound). Incubate for 1 hour at 37°C.

  • Stimulation: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 100 nM). Include control wells with no ET-1.

  • [3H]-Thymidine Labeling: After 24 hours of incubation with ET-1, add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 4-6 hours at 37°C.

  • Cell Lysis and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 10% TCA.

  • Solubilization: Add 500 µL of 0.5 M NaOH to each well to solubilize the precipitate.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the ET-1 stimulated control. Calculate the IC50 value for this compound.

Protocol 2: BrdU Incorporation Assay

This is a non-radioactive alternative to the [3H]-thymidine incorporation assay that uses a colorimetric or fluorometric readout.

Materials:

  • Cultured vascular smooth muscle cells

  • Complete and serum-free culture media

  • This compound

  • Endothelin-1 (ET-1)

  • BrdU Labeling Reagent (e.g., 10 µM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution

  • Microplate reader

  • 96-well culture plates

Procedure:

  • Cell Seeding and Synchronization: Follow steps 1 and 2 from the [3H]-Thymidine Incorporation Assay protocol, using a 96-well plate and a seeding density of 5 x 10^3 cells/well.

  • Inhibitor Pre-incubation and Stimulation: Follow steps 3 and 4 from the [3H]-Thymidine Incorporation Assay protocol.

  • BrdU Labeling: After 22-24 hours of ET-1 stimulation, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[7]

  • Fixation and Denaturation: Aspirate the medium and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate in the dark for 15-30 minutes, or until a color change is apparent.

  • Measurement: Add the stop solution to each well and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Express the results as absorbance units or as a percentage of the ET-1 stimulated control.

Protocol 3: Direct Cell Counting Assay

This assay directly measures the number of cells to determine the effect of this compound on SMC proliferation.

Materials:

  • Cultured vascular smooth muscle cells

  • Complete and serum-free culture media

  • This compound

  • Endothelin-1 (ET-1)

  • Trypsin-EDTA solution

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • 24-well culture plates

Procedure:

  • Cell Seeding and Synchronization: Follow steps 1 and 2 from the [3H]-Thymidine Incorporation Assay protocol.

  • Inhibitor Pre-incubation and Stimulation: Follow steps 3 and 4 from the [3H]-Thymidine Incorporation Assay protocol.

  • Incubation: Incubate the cells for an extended period to allow for cell division (e.g., 48-72 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Add trypsin-EDTA to each well and incubate until the cells detach.

    • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Cell Counting:

    • Take an aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution.

    • Load the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the total number of viable cells per well for each condition. Express the results as cell number or as a percentage of the ET-1 stimulated control.

Conclusion

This compound is a powerful and specific tool for studying the role of the ET-1/ETA receptor pathway in smooth muscle cell proliferation. The protocols provided here offer robust and reliable methods for quantifying the inhibitory effects of this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By utilizing these application notes, researchers can effectively investigate the mechanisms of vascular smooth muscle cell proliferation and evaluate the therapeutic potential of ETA receptor antagonism.

References

Application of FR139317 in Cerebral Vasospasm Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage (SAH), leading to cerebral ischemia and significant morbidity and mortality.[1] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor, is implicated as a key player in the pathogenesis of cerebral vasospasm.[2][3] FR139317 is a potent and highly specific endothelin type A (ETA) receptor antagonist that has been investigated as a therapeutic agent to mitigate cerebral vasospasm. These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral vasospasm research, including its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action

This compound exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1 in vascular smooth muscle cells. ET-1 binding to ETA receptors, which are G-protein coupled receptors, activates phospholipase C (PLC).[4][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4][5] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4][6] The increase in intracellular Ca2+ and activation of PKC ultimately lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and vasoconstriction. By antagonizing the ETA receptor, this compound prevents these intracellular events, leading to vasodilation and amelioration of cerebral vasospasm.

Signaling Pathway

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET1->ETA_receptor This compound This compound This compound->ETA_receptor Inhibition Gq Gq protein ETA_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ SR->Ca2 releases Ca2->PKC co-activates Contraction Vasoconstriction Ca2->Contraction leads to PKC->Contraction leads to

Caption: ET-1 signaling pathway in vasoconstriction and its inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueSpeciesTissueReference
IC50 (ETA Receptor Binding) 0.53 nMPorcineAortic Microsomes--INVALID-LINK--
IC50 (ETB Receptor Binding) 4.7 µMPorcineKidney--INVALID-LINK--
pA2 value (ET-1 induced contraction) 7.2RabbitAorta--INVALID-LINK--
In Vivo Efficacy of this compound in Animal Models of Cerebral Vasospasm
Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
Canine Two-Hemorrhage Model This compound0.1 mgIntracisternalSignificantly reduced vasoconstriction of the basilar artery at day 7 (75.9 ± 1.5% of basal diameter vs. 61.6 ± 4.0% in control).[2]--INVALID-LINK--
Conscious Rat Model (ET-1 induced) This compound≥ 14 nmolIntracerebroventricular (i.c.v.)Significantly inhibited ET-1 induced convulsions, hypertension, and hypermetabolic responses in the brain.[7]--INVALID-LINK--
Conscious Rat Model (ET-1 induced) This compound28 nmolIntracerebroventricular (i.c.v.)Abolished hypermetabolic responses in most brain regions.[7]--INVALID-LINK--

Experimental Protocols

Canine Two-Hemorrhage Model of Cerebral Vasospasm

This model is designed to mimic the delayed onset of cerebral vasospasm observed in humans following SAH.

Materials:

  • Adult mongrel dogs

  • Anesthesia (e.g., sodium pentobarbital)

  • Sterile surgical instruments

  • Angiography equipment

  • This compound solution (for intracisternal administration)

  • Autologous non-heparinized arterial blood

Procedure:

  • Baseline Angiography: Anesthetize the dog and perform a baseline vertebral angiogram to visualize the basilar artery and determine its initial diameter.

  • First Hemorrhage (Day 0): Under anesthesia, perform a percutaneous puncture of the cisterna magna and inject approximately 3-4 mL of autologous arterial blood.[8]

  • Second Hemorrhage (Day 2): Repeat the cisternal injection of autologous arterial blood.[9]

  • Treatment Administration (Day 7): On day 7, when vasospasm is expected to be maximal, anesthetize the animals. In the treatment group, administer this compound (e.g., 0.1 mg) via intracisternal injection.[2] The control group receives a vehicle injection.

  • Follow-up Angiography (Day 7): Following treatment administration, perform a follow-up vertebral angiogram to measure the diameter of the basilar artery.

  • Data Analysis: Express the diameter of the basilar artery on day 7 as a percentage of the baseline diameter. Compare the percentage of vasoconstriction between the this compound-treated group and the control group using appropriate statistical analysis.

Canine_Model_Workflow cluster_procedure Canine Two-Hemorrhage Model Start Start Angio1 Baseline Vertebral Angiography Start->Angio1 Hemorrhage1 First Hemorrhage (Day 0) (Autologous Blood Injection) Angio1->Hemorrhage1 Hemorrhage2 Second Hemorrhage (Day 2) (Autologous Blood Injection) Hemorrhage1->Hemorrhage2 Treatment Treatment (Day 7) (Intracisternal this compound or Vehicle) Hemorrhage2->Treatment Angio2 Follow-up Vertebral Angiography (Day 7) Treatment->Angio2 Analysis Data Analysis (% Vasoconstriction) Angio2->Analysis End End Analysis->End

Caption: Experimental workflow for the canine two-hemorrhage model.

Rat Endovascular Perforation Model of Subarachnoid Hemorrhage

This model is considered to closely mimic the arterial rupture that causes SAH in humans.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Sterile surgical instruments

  • 4-0 nylon monofilament suture with a blunted and rounded tip

  • Physiological monitoring equipment (for blood pressure, etc.)

  • This compound solution (for desired route of administration, e.g., i.c.v. or i.v.)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Suture Insertion: Ligate the distal ECA and the proximal CCA. Insert the 4-0 nylon monofilament suture into the ECA stump and advance it into the ICA.[10]

  • Induction of SAH: Advance the suture intracranially until it perforates the bifurcation of the anterior and middle cerebral arteries.[10] Successful perforation is often indicated by a slight resistance followed by a sudden advance.

  • Suture Withdrawal and Closure: Withdraw the suture to allow for reperfusion of the ICA. Close the incisions.

  • Treatment Administration: Administer this compound at the desired dose and time point (pre- or post-SAH induction) via the chosen route (e.g., intracerebroventricularly).

  • Assessment of Vasospasm: At a predetermined time point (e.g., 24 or 48 hours post-SAH), sacrifice the animals and perfuse-fix the brains. The degree of vasospasm can be assessed by measuring the cross-sectional area or diameter of the cerebral arteries (e.g., middle cerebral artery) from brain sections.

  • Data Analysis: Compare the arterial dimensions between the this compound-treated group and a vehicle-treated control group.

Rat_Model_Workflow cluster_procedure Rat Endovascular Perforation Model Start Start Surgery Anesthesia & Surgical Exposure of Carotid Arteries Start->Surgery Perforation Endovascular Perforation of Intracranial Artery Surgery->Perforation Treatment This compound or Vehicle Administration Perforation->Treatment Assessment Sacrifice & Assessment of Vasospasm (e.g., Histology) Treatment->Assessment Analysis Data Analysis Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for the rat endovascular perforation model.

Conclusion

This compound has demonstrated significant potential in preclinical studies for the amelioration of cerebral vasospasm. Its high selectivity for the ETA receptor makes it a valuable tool for investigating the role of endothelin-1 in the pathophysiology of SAH-induced vasospasm. The detailed protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute further studies to evaluate the therapeutic utility of ETA receptor antagonists in this critical area of unmet medical need. Further research is warranted to explore optimal dosing, timing of administration, and the long-term neurological outcomes associated with this compound treatment in clinically relevant animal models.

References

Application Notes and Protocols: FR139317 in Models of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FR139317, a selective endothelin-A (ETA) receptor antagonist, in preclinical models of myocardial ischemia. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for designing and conducting research into the cardioprotective effects of ETA receptor antagonism.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, and subsequent reperfusion injury are major contributors to the morbidity and mortality associated with coronary artery disease. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is implicated in the pathophysiology of myocardial ischemia/reperfusion injury. ET-1 acts through two receptor subtypes: ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells and cardiomyocytes, mediates vasoconstriction and has been linked to the extension of myocardial injury.[1]

This compound is a potent and highly specific ETA receptor antagonist.[2] Its ability to selectively block the detrimental effects of ET-1 at the ETA receptor has made it a valuable pharmacological tool for investigating the role of the endothelin system in myocardial ischemia and for exploring the therapeutic potential of ETA receptor blockade.

Quantitative Data on the Efficacy of this compound

The cardioprotective effect of this compound has been primarily evaluated by measuring the reduction in myocardial infarct size in animal models of ischemia/reperfusion. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of this compound on Myocardial Infarct Size in Rats
Dose of this compound (Total Dose)Administration ScheduleIschemia DurationReperfusion DurationInfarct Size (IZ/AAR %) - this compound TreatedInfarct Size (IZ/AAR %) - Vehicle ControlReference
15 mg/kgContinuous i.v. infusion starting ~30 min before occlusion30 min3 h20 ± 4%36 ± 2%[3]
35 mg/kgContinuous i.v. infusion starting ~30 min before occlusion30 min3 h24 ± 2%36 ± 2%[3]
70 mg/kgContinuous i.v. infusion starting ~30 min before occlusion30 min3 h26 ± 4%36 ± 2%[3]
35 mg/kgContinuous i.v. infusion starting just prior to reperfusion30 min3 h22 ± 1%39 ± 6%[3]

IZ/AAR % = Infarct Zone as a percentage of the Area At Risk.

Table 2: Effect of this compound on Myocardial Infarct Size in Rabbits
Dose of this compoundAdministration ScheduleIschemia DurationReperfusion DurationInfarct Size (% of area at risk) - this compound TreatedInfarct Size (% of area at risk) - Vehicle ControlReference
5.0 mg/kg bolus + 30 mg/kg over 90 minStarted 15 min before occlusion, ended 15 min after reperfusion60 min3 h41 ± 2%64 ± 4%[1]
5.0 mg/kg bolus + 30 mg/kg over 90 minStarted 45 min after occlusion (15 min before reperfusion)60 min3 h56 ± 10% (NS)65 ± 4%[1]
1.0 mg/kg bolus + 0.2 mg/kg/min infusionContinuous i.v. infusion45 min2 h47 ± 6% (NS)47 ± 6%[4][5]
1.0 mg/kg bolus + 0.2 mg/kg/min infusionContinuous i.v. infusion60 min2 h49 ± 7% (NS)55 ± 7%[4][5]
3.0 mg/kg bolus + 0.6 mg/kg/min infusionContinuous i.v. infusion45 min2 h48 ± 5% (NS)-[4][5]
3.0 mg/kg bolus + 0.6 mg/kg/min infusionContinuous i.v. infusion60 min6 h61 ± 6% (NS)48 ± 3%[4][5]

(NS) = Not Significant

Signaling Pathways

The cardioprotective effects of this compound are mediated through the blockade of the Endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by Endothelin-1 (ET-1) during myocardial ischemia and reperfusion.

G cluster_0 Myocardial Ischemia/Reperfusion cluster_1 Cardiomyocyte cluster_2 Pharmacological Intervention ET-1 Release ET-1 Release ETA Receptor ETA Receptor ET-1 Release->ETA Receptor Binds to Gq-protein Gq-protein ETA Receptor->Gq-protein Activates PLC Phospholipase C Gq-protein->PLC IP3 & DAG IP3 & DAG Activation PLC->IP3 & DAG PKC Protein Kinase C Activation IP3 & DAG->PKC MAPK Cascade MAPK Cascade (ERK1/2) PKC->MAPK Cascade Apoptosis Apoptosis MAPK Cascade->Apoptosis Promotes Cell Survival Cell Survival MAPK Cascade->Cell Survival Anti-apoptotic effect of ET-1 is blocked This compound This compound This compound->ETA Receptor Blocks G A Anesthetize and Ventilate Rat B Perform Left Thoracotomy A->B D Administer this compound or Vehicle (Continuous i.v. infusion) B->D C Ligate Left Main Coronary Artery (30 min Ischemia) E Release Ligature (3 h Reperfusion) C->E D->C F Measure Infarct Size (Dye and TTC Staining) E->F G Data Analysis F->G

References

Application Notes and Protocols for Studying Neointimal Thickening with FR139317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing FR139317, a selective endothelin ETA receptor antagonist, to investigate its inhibitory effects on neointimal thickening. The protocols outlined below cover both in vivo animal models and in vitro cell-based assays to assess the efficacy and mechanism of action of this compound in preventing vascular smooth muscle cell (VSMC) proliferation and migration, key events in the pathogenesis of neointimal hyperplasia.

Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the development of neointimal hyperplasia following vascular injury.[1][2] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[3] this compound is a highly specific antagonist of the ETA receptor.[4] By blocking the ETA receptor, this compound inhibits the downstream signaling cascade initiated by ET-1, thereby suppressing VSMC proliferation and migration, which are critical processes in the formation of neointima.[1][4]

Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle Cells

ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Proliferation VSMC Proliferation & Migration Ca->Proliferation PKC->Proliferation This compound This compound This compound->ETAR Inhibits

Caption: Signaling pathway of ET-1 in VSMCs and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound on Neointimal Thickening in Rats
ParameterControl GroupThis compound-Treated GroupPercent InhibitionReference
Neointimal Area (mm²)Data not specifiedSignificantly decreased76.3%[1]
Medial Area (mm²)No changeNo change-[1]
Table 2: In Vitro Potency of this compound
ParameterValueCell TypeAssayReference
IC₅₀ for [¹²⁵I]ET-1 Binding0.53 nMPorcine Aortic MicrosomesRadioligand Binding Assay[4]
IC₅₀ for ET-1 Induced Mitogenesis4.1 nMRat Aortic VSMCs[³H]thymidine Incorporation[4]

Experimental Protocols

Protocol 1: In Vivo Study of Neointimal Thickening in a Rat Model

This protocol describes the induction of neointimal hyperplasia in rats using a photochemical injury model and the subsequent treatment with this compound.

A Acclimatization of Rats B Photochemical Injury of Femoral Artery A->B C Administration of this compound (32 mg/kg s.c., twice daily) B->C D Vehicle Control Administration B->D E Treatment Period (3 weeks) C->E D->E F Euthanasia and Artery Harvesting E->F G Histological Processing and Staining F->G H Morphometric Analysis of Neointima G->H

Caption: Workflow for the in vivo study of this compound on neointimal thickening.

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Rose Bengal

  • Green light source (e.g., argon laser)

  • Anesthetics (e.g., pentobarbital)

  • Surgical instruments

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Histological processing reagents (paraffin, hematoxylin and eosin stain)

  • Microscope with imaging software

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Photochemical Injury:

    • Anesthetize the rat.

    • Surgically expose the femoral artery.

    • Administer Rose Bengal (10 mg/kg) intravenously.

    • Irradiate a segment of the femoral artery with a green light source for approximately 20 minutes to induce endothelial injury and thrombosis.[1]

  • Drug Administration:

    • Divide the rats into a control group and a treatment group.

    • Administer this compound (32 mg/kg, subcutaneous injection, twice a day) to the treatment group for 3 weeks, starting from the day of the injury.[1]

    • Administer the vehicle to the control group following the same schedule.

  • Tissue Harvesting and Processing:

    • After 3 weeks of treatment, euthanize the rats.

    • Perfuse the vascular system with saline followed by 4% paraformaldehyde.

    • Excise the injured segment of the femoral artery.

    • Process the tissue for paraffin embedding.

  • Histological Analysis and Morphometry:

    • Cut cross-sections of the artery (5 µm thick) and stain with hematoxylin and eosin.

    • Capture digital images of the arterial cross-sections.

    • Using imaging software, measure the areas of the lumen, intima, and media.

    • Calculate the intima-to-media ratio to quantify neointimal thickening.

Protocol 2: In Vitro Study of VSMC Proliferation and Migration

This protocol details the methods for assessing the effect of this compound on vascular smooth muscle cell proliferation and migration in vitro.

cluster_0 VSMC Proliferation Assay cluster_1 VSMC Migration Assay A1 Isolate and Culture Rat Aortic VSMCs B1 Seed VSMCs in 96-well plates A1->B1 C1 Serum Starve Cells B1->C1 D1 Pre-treat with this compound C1->D1 E1 Stimulate with ET-1 D1->E1 F1 Add BrdU Labeling Reagent E1->F1 G1 Measure BrdU Incorporation (ELISA) F1->G1 A2 Isolate and Culture Rat Aortic VSMCs B2 Seed VSMCs in Boyden Chamber upper wells A2->B2 C2 Add this compound to upper wells B2->C2 D2 Add ET-1 (chemoattractant) to lower wells C2->D2 E2 Incubate to allow migration D2->E2 F2 Stain and count migrated cells E2->F2

Caption: Workflow for in vitro VSMC proliferation and migration assays.

  • Primary rat aortic vascular smooth muscle cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Endothelin-1 (ET-1)

  • BrdU Cell Proliferation Assay Kit

  • Boyden chamber assay system (e.g., Transwell inserts)

  • Staining reagents (e.g., crystal violet)

  • Cell Culture: Isolate and culture rat aortic VSMCs in DMEM with 10% FBS.

  • Seeding: Seed VSMCs in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating in serum-free DMEM for 24-48 hours.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add ET-1 (e.g., 10 nM) to stimulate proliferation and incubate for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Detection: Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Preparation: Culture and serum-starve VSMCs as described above.

  • Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add DMEM containing ET-1 (e.g., 10 nM) to the lower chamber.

  • Cell Seeding: Resuspend VSMCs in serum-free DMEM containing various concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell migration.

  • Analysis:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a therapeutic agent for the prevention of neointimal hyperplasia. The combination of in vivo and in vitro studies will provide a comprehensive understanding of its efficacy and mechanism of action.

References

FR139317: A Potent and Selective ETA Receptor Antagonist for Investigating Endothelin-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and inflammation. Its effects are mediated through two G protein-coupled receptor subtypes: the endothelin A (ETA) and endothelin B (ETB) receptors. Understanding the specific roles of these receptor subtypes is critical for elucidating the mechanisms of endothelin-mediated signaling and for the development of targeted therapeutics. FR139317 is a potent and highly selective non-peptide antagonist of the ETA receptor, making it an invaluable pharmacological tool for dissecting the physiological and pathological functions of the ETA receptor signaling pathway.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of endothelin-mediated signaling.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the ETA receptor, with significantly lower affinity for the ETB receptor. This selectivity allows for the specific blockade of ETA receptor-mediated effects, enabling researchers to distinguish them from ETB receptor-mediated responses.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

ParameterSpecies/Tissue/Cell LineValueReference
IC50 (ETA) Porcine Aortic Microsomes0.53 nM[1]
Ki (ETA) Transfected CHO cells1 nM[2]
IC50 (ETB) Porcine Kidney4.7 µM[1]
Ki (ETB) Transfected CHO cells7.3 µM[2]
pA2 Isolated Rabbit Aorta (vs. ET-1)7.2[1]
pA2 (PI Hydrolysis) ETA-expressing CHO cells (vs. ET-1)8.2[2]
pA2 (Arachidonic Acid Release) ETA-expressing CHO cells (vs. ET-1)7.7[2]
IC50 (Mitogenesis) Cultured Rat Aortic Smooth Muscle Cells4.1 nM[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
ET-1 Induced Pressor ResponseConscious Normotensive RatsSingle i.v. bolusComplete inhibition of the pressor response[1]
ET-1 Induced Pressor ResponsePithed Sprague-Dawley Rat0.05-1 mg/kg i.v.Dose-dependent inhibition of the pressor response[3]
Neointimal ThickeningRat Femoral Artery Injury Model32 mg/kg s.c., twice a day for 3 weeks76.3% decrease in neointimal area[4]
Cerebral VasospasmDog-Amelioration of cerebral vasospasm[5]
Congestive Heart FailureDog1 and 10 mg/kgDecreased cardiac pressures, increased cardiac output[6]

Visualizing Endothelin Signaling and this compound's Mechanism of Action

To understand the context of this compound's application, it is essential to visualize the endothelin signaling pathway and the specific point of intervention by this antagonist.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Gq Gq ETA->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation (Mitogenesis) PKC->Proliferation This compound This compound This compound->ETA Inhibits

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound on the ETA receptor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on endothelin-mediated signaling.

Radioligand Binding Assay for ETA Receptor

This protocol determines the binding affinity of this compound for the ETA receptor.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (e.g., from porcine aorta or ETA-expressing cells) start->prep incubation Incubate Membranes with [¹²⁵I]ET-1 and varying concentrations of this compound prep->incubation separation Separate Bound and Free Ligand (e.g., filtration through GF/C filters) incubation->separation wash Wash Filters separation->wash quantify Quantify Radioactivity (Gamma Counter) wash->quantify analysis Data Analysis (Calculate IC₅₀ and Ki values) quantify->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Materials:

  • Membrane preparation from a source rich in ETA receptors (e.g., porcine aortic microsomes or CHO cells stably expressing the human ETA receptor).

  • [¹²⁵I]ET-1 (radioligand).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • This compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

    • [¹²⁵I]ET-1 at a final concentration near its Kd (e.g., 25 pM).

    • Membrane preparation (e.g., 10-50 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through GF/C filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay in Isolated Aortic Rings

This assay assesses the functional antagonism of this compound on ET-1-induced vasoconstriction.

Vasoconstriction_Assay_Workflow start Start dissect Dissect and Prepare Aortic Rings (e.g., from rabbit or rat) start->dissect mount Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) dissect->mount equilibrate Equilibrate and Apply Optimal Tension mount->equilibrate pre_treat Pre-incubate with this compound or Vehicle equilibrate->pre_treat stimulate Generate Cumulative Concentration-Response Curve to ET-1 pre_treat->stimulate record Record Isometric Tension stimulate->record analysis Data Analysis (Calculate pA₂ value) record->analysis end End analysis->end

Caption: Workflow for an in vitro vasoconstriction assay.

Materials:

  • Thoracic aorta from rabbit or rat.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • ET-1.

  • This compound.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a submaximal concentration of phenylephrine or KCl to ensure tissue viability. Wash out the contracting agent and allow the tension to return to baseline.

  • Antagonist Incubation: Pre-incubate the rings with various concentrations of this compound or vehicle for 30-60 minutes.

  • ET-1 Stimulation: Generate a cumulative concentration-response curve to ET-1 (e.g., 10⁻¹¹ to 10⁻⁷ M) in the presence of this compound or vehicle.

  • Data Recording and Analysis: Record the isometric tension. Plot the log concentration of ET-1 against the contractile response and fit the data to a sigmoidal dose-response curve. Perform a Schild analysis to determine the pA₂ value for this compound, which quantifies its antagonist potency.

[³H]Thymidine Incorporation Assay for Cell Proliferation (Mitogenesis)

This assay measures the inhibitory effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells.

Proliferation_Assay_Workflow start Start culture Culture Vascular Smooth Muscle Cells (e.g., from rat aorta) start->culture serum_starve Serum-starve Cells to Synchronize culture->serum_starve treat Treat with ET-1 in the presence or absence of this compound serum_starve->treat pulse_label Pulse-label with [³H]Thymidine treat->pulse_label harvest Harvest Cells and Precipitate DNA pulse_label->harvest quantify Quantify [³H]Thymidine Incorporation (Scintillation Counting) harvest->quantify analysis Data Analysis (Calculate IC₅₀ value) quantify->analysis end End analysis->end

Caption: Workflow for a [³H]thymidine incorporation assay.

Materials:

  • Primary culture of vascular smooth muscle cells (VSMCs) from rat aorta.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Serum-free medium.

  • ET-1.

  • This compound.

  • [³H]Thymidine.

  • Trichloroacetic acid (TCA).

  • Sodium hydroxide (NaOH).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate VSMCs in 24-well plates and grow to sub-confluence in DMEM supplemented with 10% FBS.

  • Serum Starvation: To synchronize the cells in the G₀/G₁ phase, replace the growth medium with serum-free DMEM for 24-48 hours.

  • Treatment: Treat the cells with ET-1 (e.g., 100 nM) in the presence of varying concentrations of this compound for 18-24 hours.

  • Pulse-Labeling: Add [³H]thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.

  • DNA Precipitation:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold 10% TCA and incubate for 30 minutes at 4°C to precipitate macromolecules.

    • Wash the cells twice with ice-cold 5% TCA.

  • Cell Lysis: Solubilize the acid-insoluble material by adding 0.5 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]thymidine incorporation against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a powerful and selective tool for researchers studying the physiological and pathological roles of the ETA receptor. Its high affinity and selectivity enable the specific inhibition of ETA-mediated signaling pathways, allowing for a clear delineation of ETA versus ETB receptor functions in a variety of experimental models. The protocols provided herein offer a starting point for investigators to utilize this compound to advance our understanding of endothelin biology and its implications in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FR139317 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR139317, a potent and selective endothelin ETA receptor antagonist, in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide, highly potent and selective antagonist of the endothelin A (ETA) receptor.[1] Its mechanism of action involves competitively binding to the ETA receptor, thereby blocking the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen.[2] This blockade prevents downstream signaling cascades initiated by ET-1 binding to the ETA receptor.

Q2: What are the typical applications of this compound in cell-based assays?

A2: this compound is frequently used in cell-based assays to investigate the role of the ETA receptor in various cellular processes. Common applications include studying its effect on:

  • Endothelin-1 induced intracellular calcium mobilization.

  • Mitogen-activated protein kinase (MAPK/ERK) signaling pathways.

  • Cell proliferation and viability.

  • Phosphatidylinositol hydrolysis and arachidonic acid release.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[4] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to achieve the desired final concentration.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[6] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[6] However, it is always advisable to include a vehicle control (medium with the same final concentration of DMSO used for this compound) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Solubility and Stability

Q5: I am observing precipitation of this compound after diluting it in my cell culture medium. What should I do?

A5: Precipitation can occur if the compound's solubility limit in the aqueous medium is exceeded. Here are some troubleshooting steps:

  • Vortex immediately after dilution: After adding the DMSO stock solution to the cell culture medium, vortex the solution immediately to ensure proper mixing.

  • Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your cell culture medium.

  • Pre-warm the medium: Ensure that your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Use a serum-free medium for initial dilution: If you observe precipitation in a serum-containing medium, try preparing the final dilution in a serum-free medium first, and then add the serum.

Q6: How stable is this compound in cell culture medium at 37°C?

Experimental Results

Q7: I am not observing the expected inhibitory effect of this compound on endothelin-1 induced responses. What are the possible reasons?

A7: Several factors could contribute to a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the ETA receptors. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Inadequate Pre-incubation Time: The cells may not have been pre-incubated with this compound for a sufficient duration before adding the agonist (endothelin-1). The optimal pre-incubation time can vary between cell types and should be determined empirically, but a common starting point is 15-30 minutes.

  • Cell Line Expresses Low Levels of ETA Receptors: The cell line you are using may not express a sufficient number of ETA receptors for a robust response to endothelin-1. Verify the expression of ETA receptors in your cell line using techniques like RT-PCR or Western blotting.

  • Compound Degradation: Ensure that your FR13931T stock solution has been stored properly and has not degraded.

Q8: I am observing high background or inconsistent results in my calcium mobilization assay with Fura-2 AM.

A8: Common issues with Fura-2 AM assays and their solutions include:

  • Poor Dye Loading: Ensure cells are healthy and not overly confluent. Use a fresh working solution of Fura-2 AM and optimize the loading time and temperature (e.g., 30-60 minutes at 37°C).

  • High Background Fluorescence: This can be due to incomplete removal of extracellular Fura-2 AM. Wash the cells thoroughly with a suitable buffer (e.g., Hanks' Balanced Salt Solution) after the loading step.

  • Inconsistent Calcium Signals: This may be due to uneven dye loading or cell health variability across the plate. Ensure a homogenous cell suspension when seeding and handle the plates gently to avoid cell detachment.[7]

Q9: My p-ERK Western blot shows no signal or a very weak signal after this compound treatment and endothelin-1 stimulation. What could be wrong?

A9: Troubleshooting a weak or absent p-ERK signal involves several steps:

  • Check for Proper Stimulation: Ensure that your endothelin-1 stimulation is effective. Include a positive control (cells stimulated with ET-1 without this compound) to confirm that the signaling pathway is active.

  • Optimize Antibody Concentrations: The concentrations of your primary and secondary antibodies may need optimization. Perform a titration to find the optimal antibody dilutions.

  • Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of ERK.[8]

  • Check Protein Transfer: Verify that the proteins have been efficiently transferred from the gel to the membrane by using a Ponceau S stain.

  • Use BSA for Blocking: When probing for phosphorylated proteins, it is recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of milk, as milk contains phosphoproteins that can cause high background.[8]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

ParameterReceptorCell Type/SystemValueReference
Ki ETATransfected CHO cells1 nM[2]
ETBTransfected CHO cells7.3 µM[2]
pA2 ETATransfected CHO cells (Phosphatidylinositol hydrolysis)8.2[2]
ETATransfected CHO cells (Arachidonic acid release)7.7[2]
IC50 ETAPorcine aortic microsomes ([125I]ET-1 binding)0.53 nM
ETARat aortic vascular smooth muscle cells ([3H]thymidine incorporation)4.1 nM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the potential cytotoxicity of this compound on your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol measures the inhibitory effect of this compound on endothelin-1-induced intracellular calcium release.

  • Cell Seeding: Seed cells on sterile glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Fura-2 AM Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with Fura-2 AM (typically 2-5 µM) in the same buffer, often containing a mild detergent like Pluronic F-127, for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with the buffer to remove extracellular Fura-2 AM.

  • This compound Pre-incubation: Incubate the cells with the desired concentrations of this compound for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Endothelin-1 Stimulation: Add endothelin-1 to the wells to stimulate the cells and immediately start recording the fluorescence changes over time.

  • Data Analysis: The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on endothelin-1-induced ERK phosphorylation.

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal p-ERK levels.

  • This compound Pre-incubation: Pre-incubate the serum-starved cells with different concentrations of this compound for the optimized duration.

  • Endothelin-1 Stimulation: Stimulate the cells with an optimal concentration of endothelin-1 for a short period (e.g., 5-15 minutes). Include an unstimulated control and a positive control (ET-1 stimulation without this compound).

  • Cell Lysis: Immediately after stimulation, place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to normalize the p-ERK signal.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and express the results as the ratio of p-ERK to t-ERK.

Visualizations

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Gq Gq Protein ETA_Receptor->Gq This compound This compound This compound->ETA_Receptor Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release MAPK_Cascade MAPK/ERK Cascade Ca_release->MAPK_Cascade PKC->MAPK_Cascade pERK p-ERK MAPK_Cascade->pERK Proliferation Cell Proliferation pERK->Proliferation Experimental_Workflow_pERK cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture 1. Cell Culture Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation FR139317_Incubation 3. Pre-incubate with this compound Serum_Starvation->FR139317_Incubation ET1_Stimulation 4. Stimulate with Endothelin-1 FR139317_Incubation->ET1_Stimulation Cell_Lysis 5. Cell Lysis ET1_Stimulation->Cell_Lysis Protein_Quant 6. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 7. Western Blot (p-ERK/t-ERK) Protein_Quant->Western_Blot Data_Analysis 8. Densitometry Analysis Western_Blot->Data_Analysis Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Concentration Is the concentration optimal? Check_Solubility->Check_Concentration Yes Solution Review protocol and optimize parameters Check_Solubility->Solution No, troubleshoot solubility Check_Incubation Is the pre-incubation time sufficient? Check_Concentration->Check_Incubation Yes Check_Concentration->Solution No, perform dose-response Check_Cell_Health Are the cells healthy and responsive? Check_Incubation->Check_Cell_Health Yes Check_Incubation->Solution No, optimize time-course Check_Reagents Are all reagents (e.g., antibodies, ET-1) active? Check_Cell_Health->Check_Reagents Yes Check_Cell_Health->Solution No, check cell culture conditions Check_Reagents->Solution Yes, results should improve Check_Reagents->Solution No, replace reagents

References

Potential off-target effects of FR139317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR139317. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective competitive antagonist of the Endothelin-A (ETA) receptor.[1][2] It functions by binding to the ETA receptor and preventing the endogenous ligand, endothelin-1 (ET-1), from binding and activating downstream signaling pathways. This blockade inhibits physiological responses mediated by the ETA receptor, such as vasoconstriction and cell proliferation.[1][3]

Q2: I am observing an unexpected effect in my experiment. Could this be an off-target effect of this compound?

While this compound is known for its high selectivity for the ETA receptor over the ETB receptor, the possibility of off-target effects, though not prominently documented, should be considered, especially at high concentrations.[2][4] To investigate a potential off-target effect, consider the following troubleshooting steps:

  • Concentration-Response Curve: Does the unexpected effect only occur at very high concentrations of this compound? Off-target effects are often observed at concentrations significantly higher than the Ki or IC50 for the primary target.

  • Use a Structurally Different ETA Antagonist: If a different, structurally unrelated ETA antagonist produces the same effect, it is more likely to be an on-target effect mediated by the ETA receptor.

  • Control Experiments: In cell-based assays, use a cell line that does not express the ETA receptor. If the effect persists, it is likely an off-target effect.

  • Receptor Binding Assays: To definitively identify off-target interactions, consider running a broad panel of receptor binding assays.

Q3: What is the selectivity profile of this compound for the ETA receptor versus the ETB receptor?

This compound demonstrates a very high degree of selectivity for the ETA receptor.[2][4] The binding affinity for the ETA receptor is in the low nanomolar range, while its affinity for the ETB receptor is in the micromolar range, indicating a selectivity of several thousand-fold.[2][4]

Data Presentation

Table 1: Binding Affinity and Potency of this compound

ParameterReceptor/TissueValueReference
Ki ETA (transfected CHO cells)1 nM[2]
Ki ETB (transfected CHO cells)7.3 µM[2]
KD ETA (human left ventricle)1.20 ± 0.28 nM[4]
KD ETB (human left ventricle)287 ± 93 µM[4]
IC50 [125I]ET-1 binding (porcine aortic microsomes - primarily ETA)0.53 nM[1]
IC50 [125I]ET-1 binding (porcine kidney - primarily ETB)4.7 µM[1]
IC50 ET-1 induced [3H]thymidine incorporation (rat aortic smooth muscle cells)4.1 nM[1]
pA2 ET-1 induced contraction (isolated rabbit aorta)7.2[1]
pA2 ET-1 induced phosphatidylinositol hydrolysis (ETA-expressing CHO cells)8.2[2]
pA2 ET-1 induced arachidonic acid release (ETA-expressing CHO cells)7.7[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the ETA and ETB receptors.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected to express either the human ETA or ETB receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (e.g., 20-50 µg of protein).

    • Add a fixed concentration of a radiolabeled endothelin ligand, such as [125I]ET-1.

    • Add increasing concentrations of unlabeled this compound.

    • For non-specific binding determination, add a high concentration of unlabeled ET-1 to a set of wells.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Data Analysis:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizations

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates This compound This compound This compound->ETA_Receptor Binds & Blocks Gq_Protein Gq ETA_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Physiological_Response Vasoconstriction, Proliferation PKC->Physiological_Response Ca_Release->Physiological_Response

Caption: On-target signaling pathway of this compound at the ETA receptor.

experimental_workflow cluster_troubleshooting Troubleshooting Unexpected Experimental Results A Unexpected Effect Observed B Is the effect concentration-dependent? (High concentrations only?) A->B C Yes B->C Yes D No B->D No M Conclusion: Potential Off-Target Effect C->M E Use structurally different ETA antagonist D->E F Effect Persists? E->F G Yes F->G Yes H No F->H No I Use ETA-null cell line (if applicable) G->I H->M J Effect Persists? I->J K Yes J->K Yes L No J->L No K->M N Conclusion: Likely On-Target Effect L->N

Caption: Logical workflow for troubleshooting potential off-target effects.

References

FR139317 stability in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of FR139317 in aqueous solutions for long-term experiments. The information provided herein is based on general principles of chemical stability and established analytical methods. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: Several factors can influence the stability of compounds like this compound in aqueous solutions over time. These include:

  • pH: Extreme pH levels can catalyze hydrolysis of susceptible functional groups. Most compounds have an optimal pH range for maximum stability, typically around neutral pH (6-8).[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2] For long-term experiments, it is crucial to control and monitor the temperature.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[3] Solutions should be protected from light, especially during long-term storage and experiments.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of molecules susceptible to oxidation.[1][4]

  • Hydrolysis: As a common degradation pathway, hydrolysis is the cleavage of chemical bonds by water. Functional groups such as esters and amides are particularly susceptible.[3]

Q2: How should I prepare aqueous solutions of this compound for long-term experiments?

A2: For optimal stability, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it to the final working concentration in the desired aqueous buffer immediately before use. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the experiment.[5] For long-term storage of the aqueous solution, it is advisable to conduct a stability study to determine the optimal storage conditions.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: While specific data for this compound is not available, general recommendations for peptide-like compounds suggest storing aqueous solutions at low temperatures, such as -20°C or -80°C, to maximize stability.[1] It is also crucial to avoid repeated freeze-thaw cycles, which can lead to aggregation or degradation.[1] Aliquoting the solution into single-use vials is a good practice. The product datasheet for this compound from suppliers like Tocris recommends desiccating the solid compound at +4°C.

Q4: I am observing a loss of biological activity of this compound in my long-term experiment. What could be the cause?

A4: Loss of biological activity can be a direct consequence of compound degradation. If you suspect instability, it is crucial to assess the integrity of your this compound solution. Preparing fresh solutions for each experiment is the most reliable approach to ensure consistent activity.[5] Performing a stability study under your specific experimental conditions using a method like HPLC can help determine the rate of degradation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in the aqueous solution The concentration of this compound exceeds its solubility in the chosen buffer.- Lower the concentration of the working solution.- Consider using a different buffer system or adjusting the pH.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the experiment.
Inconsistent experimental results Variable stability of this compound between experiments.- Standardize the solution preparation method, including solvent, concentration, and storage conditions.- Prepare fresh solutions for each experiment.- Perform a stability study to understand the degradation profile under your experimental conditions.[5]
Change in the color or appearance of the solution Potential chemical degradation of the compound.- Discard the solution and prepare a fresh one.- Investigate potential sources of contamination or degradation (e.g., light exposure, improper storage temperature).
Baseline drift or new peaks in HPLC analysis Degradation of this compound into one or more new products.- Identify the degradation products if possible using techniques like mass spectrometry.- Optimize storage and experimental conditions (e.g., pH, temperature, light protection) to minimize degradation.

Experimental Protocols

General Protocol for Assessing Aqueous Stability of this compound by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution over time.

1. Solution Preparation:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known high concentration.

  • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is low (typically <1%).[5]

2. Incubation:

  • Aliquot the aqueous solution into multiple vials to avoid repeated sampling from the same vial.

  • Incubate the vials under the conditions you wish to test (e.g., room temperature, 4°C, 37°C).

  • Protect the vials from light by wrapping them in aluminum foil or using amber vials.

3. Time Points:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies), remove one vial from each condition for analysis.[6]

4. HPLC Analysis:

  • Inject the samples onto a suitable HPLC system equipped with a UV detector.

  • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from potential degradation products.

  • Monitor the peak area of the parent compound at its maximum absorbance wavelength.[5]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time to determine the stability profile under each condition.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_working incubate Incubate at Desired Conditions (e.g., 4°C, RT, 37°C) prep_working->incubate sampling Sample at Time Points (t=0, 2, 4, 8... hrs) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data G cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction

References

Technical Support Center: Controlling for Vehicle Effects in FR139317 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using FR139317. This resource provides essential guidance on a critical, yet often overlooked, aspect of experimental design: controlling for the effects of the vehicle used to dissolve and administer this potent and selective ETA receptor antagonist. Inaccurate interpretation of experimental results can arise if the vehicle itself exerts biological effects. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the validity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control group essential when working with this compound?

A1: A vehicle control group is fundamental to any well-designed pharmacology experiment. This group receives the same volume and formulation of the vehicle used to dissolve this compound, administered via the same route and schedule, but without the active compound. The primary purpose is to differentiate the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Omitting a vehicle control group can lead to misinterpretation of data, where effects attributed to this compound may, in fact, be partially or entirely due to the vehicle. One study noted that this compound administered intracerebroventricularly (i.c.v.) by itself had no effects on the assessed parameters in conscious rats, highlighting the importance of isolating the compound's effects.[1]

Q2: What are the most common vehicles for administering compounds like this compound in in vivo studies, and what are their potential effects?

A2: The choice of vehicle depends on the solubility of this compound and the route of administration (e.g., intravenous, subcutaneous, oral). Here are some common vehicles and their known potential effects:

  • Saline (0.9% NaCl): Often considered the most physiologically inert vehicle for intravenous and subcutaneous injections. However, rapid or large-volume infusions can impact cardiovascular parameters.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many water-insoluble compounds. However, DMSO is not biologically inert. It can have direct cardiovascular effects, act as an anti-inflammatory agent, and alter gene expression.

  • Ethanol: Sometimes used in combination with other solvents. Ethanol can influence cardiovascular function, including heart rate and blood pressure, and may cause vasodilation or vasoconstriction depending on the context.

  • Polyethylene Glycol (PEG): A polymer often used to increase the solubility of compounds. While generally considered to have low toxicity, some studies suggest that certain PEGs can influence cardiovascular parameters.

  • Cyclodextrins: These are used to enhance the solubility and stability of drugs. They can, however, alter the pharmacokinetics of the compound and may have their own biological effects, such as impacting renal hemodynamics.

Q3: My this compound experiment is showing unexpected results in the control group. How can I troubleshoot this?

A3: Unexpected results in a control group receiving only the vehicle can be perplexing. The troubleshooting guide below provides a systematic approach to identifying the source of the issue. The key is to determine if the vehicle itself is causing the observed effects. This involves a careful review of your experimental protocol and potentially running additional control experiments.

Troubleshooting Guide: Unexpected Vehicle Effects

If you observe unexpected physiological or cellular changes in your vehicle control group, follow these steps to diagnose and resolve the issue.

Step 1: Scrutinize Your Vehicle Preparation and Administration

  • Purity: Was the vehicle of a high purity grade suitable for in vivo research?

  • Sterility: Was the vehicle and the final formulation sterile, especially for injectable routes?

  • pH and Osmolality: Was the final formulation's pH and osmolality within a physiologically acceptable range?

  • Dosage and Volume: Was the volume and rate of administration consistent across all animals and appropriate for the species?

Step 2: Review the Literature for Known Vehicle Effects

  • Consult published studies on the specific vehicle you are using. The tables below summarize some known cardiovascular effects of common vehicles.

Step 3: Conduct a Vehicle-Only Pilot Study

  • If the issue persists, a dedicated pilot study with a naive group of animals receiving only the vehicle is recommended. This will help to definitively characterize the vehicle's effects in your specific experimental model.

Step 4: Consider an Alternative Vehicle

  • If the vehicle is confirmed to have confounding effects, consider switching to a more inert vehicle, such as sterile saline, if this compound is sufficiently soluble.

Data on Potential Vehicle Effects

The following tables summarize quantitative data on the cardiovascular and physiological effects of common research vehicles. These values are intended as a guide; actual effects can vary depending on the animal model, dose, and route of administration.

Table 1: Cardiovascular Effects of Common Research Vehicles

VehicleAnimal ModelDose/ConcentrationRouteKey Cardiovascular Effects
DMSO Dogs2 g/kgIVTransient increase in cardiac index, heart rate, and pulmonary arterial pressure; decrease in systemic diastolic pressure.[2]
Humans1 g/kgInfusionCan cause increases in blood pressure.[3]
Ethanol Humans1 g/kgOral15% increase in heart rate, 17% increase in cardiac output, 15% decrease in total peripheral resistance.[4]
Humans10% in 5% dextroseIntra-arterialReduced forearm blood flow.
Hydroxypropyl-β-cyclodextrin (HPβCD) Anesthetized Dogs200-800 mg/kgIVIncreased renal arteriolar resistance and decreased renal blood flow.
Polyethylene Glycol 400 (PEG 400) Rats2 ml/kgIPDecreased peripheral arterial elastance.
Saline (0.9% NaCl) Humans2 liters (100 ml/min)IVIncreased cardiac output and pulmonary arterial pressure.
Hypertonic Saline (7.5% NaCl) Anesthetized Dogs3 ml/kgIVIncreased mean arterial pressure, heart rate, and cardiac output.

Experimental Protocols

Protocol 1: Preparation of a Vehicle Control Solution (Example: 10% DMSO in Saline)

Materials:

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture or molecular biology grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free conical tubes or vials

  • Sterile syringes and needles

Procedure:

  • In a sterile tube, add 1 part sterile DMSO.

  • Slowly add 9 parts of sterile saline to the DMSO while gently mixing. Caution: The mixing of DMSO and water is an exothermic reaction.

  • Ensure the solution is thoroughly mixed and has returned to room temperature before administration.

  • The final concentration will be 10% DMSO in saline (v/v).

  • Administer the same volume of this vehicle control solution to the control group as the this compound solution administered to the experimental group.

Protocol 2: Experimental Design for a Vehicle-Controlled In Vivo Study

This protocol outlines a basic experimental design to assess the effects of this compound while controlling for vehicle effects.

Animal Model:

  • Species and strain appropriate for the research question (e.g., Sprague-Dawley rats).

  • Animals should be acclimated to the housing conditions before the experiment.

Experimental Groups:

  • Naive Control: Animals that receive no treatment. This group helps to establish baseline physiological parameters.

  • Vehicle Control: Animals that receive the vehicle solution without this compound.

  • This compound Treatment Group(s): Animals that receive this compound dissolved in the vehicle at one or more dose levels.

Procedure:

  • Randomly assign animals to the different experimental groups.

  • Administer the appropriate treatment (or vehicle) to each group according to the planned dose, route, and schedule.

  • Monitor and record all relevant physiological parameters (e.g., blood pressure, heart rate, etc.) at baseline and at specified time points after administration.

  • At the end of the study, collect tissues or samples for further analysis as required.

  • Statistically compare the results from the this compound treatment group(s) to the vehicle control group to determine the specific effects of this compound.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase Prep_FR Prepare this compound in Vehicle Admin_FR Administer this compound Solution Prep_FR->Admin_FR Prep_Veh Prepare Vehicle Control Admin_Veh Administer Vehicle Control Prep_Veh->Admin_Veh Monitor_FR Monitor & Record Parameters (this compound Group) Admin_FR->Monitor_FR Monitor_Veh Monitor & Record Parameters (Vehicle Group) Admin_Veh->Monitor_Veh Compare Statistical Comparison Monitor_FR->Compare Monitor_Veh->Compare Conclusion Draw Conclusions Compare->Conclusion Animal_Model Select & Acclimate Animal Model

Caption: Workflow for a vehicle-controlled in vivo experiment with this compound.

Troubleshooting_Vehicle_Effects Start Unexpected Effect in Vehicle Control Step1 Step 1: Review Protocol - Purity - Sterility - pH/Osmolality - Dose/Volume Start->Step1 Decision1 Issue Resolved? Step1->Decision1 Step2 Step 2: Literature Search for Known Vehicle Effects Step3 Step 3: Conduct Vehicle-Only Pilot Study Step2->Step3 Decision2 Vehicle Confirmed as Cause? Step3->Decision2 Step4 Step 4: Consider Alternative Vehicle End_Resolved Proceed with Experiment Step4->End_Resolved Decision1->Step2 No Decision1->End_Resolved Yes Decision2->Step4 Yes End_Unresolved Re-evaluate Entire Experimental Design Decision2->End_Unresolved No

Caption: Logical workflow for troubleshooting unexpected vehicle effects.

References

Interpreting unexpected results in the presence of FR139317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR139317. Our aim is to help you interpret unexpected results and refine your experimental design.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Lack of Effect on Tachykinin NK1 Receptor-Mediated Responses

Question: I am using this compound to block Substance P-induced effects, but I'm not seeing any inhibition. Why is this happening?

Answer: A common source of unexpected results with this compound stems from a misunderstanding of its primary molecular target. This compound is a potent and highly specific endothelin ETA receptor antagonist ; it is not designed to interact with tachykinin NK1 receptors.[1][2][3] Substance P is the natural ligand for the neurokinin-1 (NK1) receptor.[4][5] Therefore, this compound is not the appropriate tool for directly inhibiting Substance P-induced signaling.

Troubleshooting Steps:

  • Verify the Signaling Pathway: Confirm that the biological response you are measuring is indeed mediated by the endothelin system and not exclusively by the tachykinin system.

  • Select the Correct Antagonist: To inhibit Substance P-mediated effects, you should use a validated NK1 receptor antagonist, such as Aprepitant or CP-99994.[6][7]

  • Consider Crosstalk: Investigate the possibility of crosstalk between the endothelin and tachykinin signaling pathways in your experimental model. While this compound will not block NK1 receptors, endothelin signaling can sometimes indirectly influence inflammatory or neuronal pathways where tachykinins are also active.

Issue 2: Variable or Weaker-Than-Expected Inhibition of Endothelin-1 (ET-1) Induced Responses

Question: I am using this compound to block ET-1-induced vasoconstriction, but the inhibition is inconsistent or weaker than published IC50 values suggest. What could be the cause?

Answer: Several factors can contribute to this issue, ranging from experimental setup to the specific characteristics of the tissue being studied. This compound has demonstrated potent ETA receptor antagonism in various models, including inhibiting ET-1 induced pressor responses and neointimal thickening.[1][3][8]

Potential Causes & Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow for Weak ET-1 Inhibition A Start: Weak or variable inhibition of ET-1 response with this compound B Check this compound Integrity: - Confirm correct stock concentration. - Test for degradation (use fresh stock). A->B C Evaluate Experimental Protocol: - Verify incubation time. - Check for sufficient antagonist concentration. - Ensure appropriate vehicle control. A->C D Assess Receptor Subtype Expression: - Does your model express ETB receptors? - this compound is highly selective for ETA. A->D E Consider Agonist Concentration: - Are you in a range of competitive antagonism? - High ET-1 concentrations may overcome inhibition. B->E If integrity is confirmed C->E If protocol is sound D->E If model is appropriate F Review Tissue/Cell Line Properties: - Check for high receptor density. - Investigate potential non-ETA mediated effects of ET-1. E->F G Resolution: - Adjust protocol based on findings. - Re-run experiment with appropriate controls. F->G

Caption: Troubleshooting workflow for this compound experiments.

Data Summary: Potency of this compound

ParameterSpecies/TissueValueReference
IC50 Porcine Aortic Microsomes ([125I]ET-1 binding)0.53 nM[1]
IC50 Porcine Kidney Microsomes ([125I]ET-1 binding)4.7 µM[1]
IC50 Rat Aortic Smooth Muscle Cells ([3H]thymidine inc.)4.1 nM[1]
pA2 Isolated Rabbit Aorta (ET-1 induced contraction)7.2[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, highly specific, and competitive antagonist of the endothelin A (ETA) receptor.[1][2] It shows significantly lower affinity for the endothelin B (ETB) receptor, making it a selective tool for studying ETA-mediated processes.[1]

Q2: Can this compound be used to study neurogenic inflammation? A2: Indirectly. While neurogenic inflammation is strongly associated with the release of Substance P and activation of NK1 receptors, the endothelin system can also play a role in inflammatory processes.[9][10] this compound can be used to dissect the specific contribution of ETA receptor activation to a complex inflammatory response, but it will not block the effects of Substance P.

Q3: Are there any known off-target effects of this compound? A3: The available literature emphasizes the high specificity of this compound for the ETA receptor.[1] Studies have shown it has no effect on its own on various physiological parameters in the absence of endothelin stimulation.[2] However, as with any pharmacological tool, it is crucial to run appropriate controls to rule out potential off-target effects in your specific experimental system.

Q4: What are the key downstream signaling pathways blocked by this compound? A4: By blocking the ETA receptor, this compound prevents the activation of Gq/11 proteins, which in turn inhibits the downstream activation of phospholipase C (PLC). This blockage prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately inhibiting the increase in intracellular calcium and activation of Protein Kinase C (PKC).

Key Signaling Pathways

Endothelin ETA Receptor Signaling Pathway (Target of this compound)

G cluster_ETA ETA Receptor Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR binds & activates This compound This compound This compound->ETAR binds & inhibits Gq11 Gαq/11 ETAR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Vasoconstriction, Mitogenesis) Ca->Response PKC->Response G cluster_NK1 NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R binds & activates Gq11_2 Gαq/11 NK1R->Gq11_2 activates PLC_2 Phospholipase C (PLC) Gq11_2->PLC_2 activates PIP2_2 PIP2 PLC_2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 ↑ Intracellular Ca²⁺ IP3_2->Ca_2 PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 Response_2 Cellular Responses (e.g., Neurogenic Inflammation, Pain) Ca_2->Response_2 MAPK MAPK Pathway (ERK1/2, p38) PKC_2->MAPK MAPK->Response_2

References

Minimizing variability in experiments with FR139317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR139317, a potent and selective endothelin ETA receptor antagonist. Our goal is to help you minimize variability and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective competitive antagonist of the endothelin A (ETA) receptor.[1][2] It functions by binding to the ETA receptor and blocking the actions of endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen.[1][3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the ETA receptor.[2]

Q2: What are the binding affinities of this compound for ETA and ETB receptors?

This compound exhibits significantly higher affinity for the ETA receptor compared to the ETB receptor, demonstrating its high selectivity. The affinity values (Ki) are approximately 1 nM for ETA receptors and 7.3 µM for ETB receptors.[2][4]

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in 1eq. HCl up to 100 mM. For optimal results, it is recommended to prepare and use the solution on the same day. However, stock solutions can be prepared in advance, sealed, and stored at -20°C for several months. If you need to achieve a higher solubility, you can warm the tube at 37°C and use an ultrasonic bath.

Q4: Is this compound active in vivo?

Yes, this compound is active in vivo.[4] It has been shown to inhibit the pressor response to ET-1 in conscious normotensive rats when administered intravenously.[1] It has also been used in studies involving intracerebroventricular (i.c.v.) administration in rats and intracisternal administration in dogs.[5]

Troubleshooting Guides

Issue 1: High Variability or No Effect in In Vitro Vasoconstriction Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Agonist (ET-1) Concentration Ensure you are using an appropriate concentration of ET-1 to elicit a submaximal response (typically around the EC80). This provides a clear window to observe the antagonistic effects of this compound. If the ET-1 concentration is too high, it may overcome the competitive antagonism.
This compound Degradation Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.
Insufficient Pre-incubation Time As a competitive antagonist, this compound requires time to bind to the ETA receptors. Pre-incubate the tissue with this compound for a sufficient period (e.g., 15-30 minutes) before adding ET-1 to allow for binding equilibrium to be reached.
Tissue Viability and Health Ensure the isolated blood vessels are healthy and viable. Poor tissue health can lead to a diminished or inconsistent response to both the agonist and antagonist.
Vehicle Effects The solvent used to dissolve this compound (e.g., DMSO) may have its own effects on the tissue. Include a vehicle control in your experimental design to account for any solvent-induced changes in vascular tone.
Issue 2: Inconsistent Results in ETA Receptor Binding Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inadequate Receptor Expression If using a cell-based assay, confirm the expression level of the ETA receptor in your cell line (e.g., CHO, HEK293). Low receptor expression can result in a small signal window, making it difficult to detect antagonism.
High Non-specific Binding Optimize your assay buffer with blocking agents like bovine serum albumin (BSA) to minimize non-specific binding of the radioligand. Additionally, consider reducing the concentration of the radiolabeled ligand.
Insufficient Washing In filtration-based binding assays, ensure thorough and consistent washing steps to remove unbound radioligand, which can contribute to high background signal.
Radioligand Degradation Use a fresh, high-quality radiolabeled ligand and store it according to the manufacturer's instructions to ensure its integrity and binding affinity.

Data Presentation

Table 1: Pharmacological Profile of this compound

Parameter Value Experimental System Reference
IC50 (ETA) 0.53 nM[125I]ET-1 binding to porcine aortic microsomes[1]
IC50 (ETB) 4.7 µM[125I]ET-1 binding to porcine kidney[1]
Ki (ETA) 1 nMTransfected Chinese hamster ovary (CHO) cells[2]
Ki (ETB) 7.3 µMTransfected Chinese hamster ovary (CHO) cells[2]
pA2 7.2ET-1-induced contraction in isolated rabbit aorta[1]
pA2 8.2ET-1-induced phosphatidylinositol hydrolysis in ETA-expressing CHO cells[2]
pA2 7.7ET-1-induced arachidonic acid release in ETA-expressing CHO cells[2]

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay

This protocol is a representative methodology for assessing the antagonistic effect of this compound on endothelin-1-induced vasoconstriction in isolated arterial rings.

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rabbit, rat) and carefully dissect the desired artery (e.g., aorta, femoral artery).

    • Place the artery in cold, oxygenated Krebs-Henseleit solution.

    • Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (depending on the vessel).

    • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Antagonist Incubation:

    • After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the rings with various concentrations of this compound or vehicle for 30 minutes.

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve for endothelin-1 by adding increasing concentrations of ET-1 to the organ baths.

    • Record the isometric tension developed by the arterial rings.

  • Data Analysis:

    • Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist.

Protocol 2: ETA Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the ETA receptor in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [125I]ET-1), and varying concentrations of unlabeled this compound.

    • For non-specific binding determination, include tubes with an excess of an unlabeled ETA receptor antagonist.

    • Incubate the reaction mixture at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

ETA_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates This compound This compound This compound->ETA_Receptor Binds & Blocks Gq Gq ETA_Receptor->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent or No Effect Observed Check_Reagents Check Reagent Integrity & Concentration (this compound, ET-1) Start->Check_Reagents Check_Reagents->Start Issue Found Check_Protocol Review Experimental Protocol (Incubation times, Vehicle controls) Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Issue Found Check_System Assess Experimental System (Tissue viability, Receptor expression) Check_Protocol->Check_System Protocol OK Check_System->Start Issue Found Data_Analysis Re-evaluate Data Analysis (Schild Plot, Curve Fitting) Check_System->Data_Analysis System OK Data_Analysis->Start Issue Found Solution Consistent Results Data_Analysis->Solution Analysis OK

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

FR139317 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address solubility challenges encountered with FR139317, a potent and selective ETA endothelin receptor antagonist. The following information is curated to assist in the successful design and execution of in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For preparing a concentrated stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds intended for biological assays. For compounds with similar characteristics, other solvents like dimethylformamide (DMF) or ethanol can also be considered, but DMSO is typically the first choice due to its broad applicability and relatively lower toxicity in cell-based assays at low concentrations.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize both solvent toxicity and precipitation.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single one.

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Optimize the Dilution Process: Pre-warm your aqueous medium (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guides

In Vitro Assay Solubility Problems
Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.- Increase the solvent volume to lower the concentration.- Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use sonication to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous media. The compound has "crashed out" due to poor aqueous solubility.- Decrease the final concentration of this compound in the assay.- Add the DMSO stock to the aqueous medium slowly while vortexing.- Consider using a co-solvent like ethanol in your stock preparation.
The solution appears cloudy or contains visible particles after dilution. Formation of micro-precipitates or aggregates.- Centrifuge the solution to pellet any undissolved compound before adding to cells.- Use dynamic light scattering (DLS) to check for aggregation if the issue persists.
Cell death or altered cellular morphology is observed in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.- Perform a dose-response experiment with the vehicle to determine the maximum tolerated concentration.- Ensure the final DMSO concentration is consistent across all experimental conditions and is typically ≤0.5% for most cell-based assays.
In Vivo Formulation Challenges
Problem Possible Cause Recommended Solutions
Difficulty achieving a clear, injectable solution. High dose requirement and poor aqueous solubility of this compound.- Prepare a formulation using a co-solvent system. A common approach is to first dissolve this compound in a minimal amount of DMSO, then dilute with a vehicle containing PEG300 and a surfactant like Tween 80, and finally bring it to the final volume with saline or PBS.
Precipitation observed in the formulation after preparation. The formulation is not stable.- Adjust the ratios of the co-solvents and surfactants.- Prepare the formulation fresh before each use.- If a suspension is acceptable, consider using a vehicle like 0.5% carboxymethylcellulose (CMC) in saline.
Adverse effects in animals with the vehicle control. Toxicity of the formulation vehicle.- Test the vehicle alone in a pilot group of animals to ensure it is well-tolerated.- Reduce the percentage of organic solvents and surfactants to the minimum required for solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
  • Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (604.75 g/mol ), calculate the volume of DMSO required for a 10 mM stock solution.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (µL) = (0.001 g / 604.75 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 165.4 µL

  • Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mix Thoroughly: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation

This is a general example of a co-solvent formulation suitable for intravenous or intraperitoneal injection. The exact ratios may need to be optimized for your specific dose and animal model.

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated primary stock.

  • Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Final Formulation: Slowly add the DMSO stock of this compound to the vehicle while vortexing to reach the final desired concentration. Ensure the solution remains clear.

  • Administration: Use the formulation immediately after preparation for best results.

Visual Guides

experimental_workflow General Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock add_to_media Add stock to aqueous medium (dropwise with vortexing) stock->add_to_media mix_formulation Mix stock with vehicle stock->mix_formulation final_vitro Final working solution (<1% DMSO) add_to_media->final_vitro prepare_vehicle Prepare vehicle (e.g., PEG300, Tween 80, Saline) prepare_vehicle->mix_formulation final_vivo Injectable Formulation mix_formulation->final_vivo

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Does this compound precipitate upon dilution? no No start->no Proceed with experiment yes Yes start->yes lower_conc Lower final concentration yes->lower_conc Try first optimize_mixing Optimize mixing (vortexing, warming) lower_conc->optimize_mixing use_cosolvent Use co-solvents / surfactants optimize_mixing->use_cosolvent check_dmso Check final DMSO % (keep <1%) use_cosolvent->check_dmso

Technical Support Center: FR139317 Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of FR139317, a selective endothelin A (ETA) receptor antagonist. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1][2] It is a peptide-like molecule with the following properties:

PropertyValue
Molecular Formula C₃₃H₄₄N₆O₅
Molecular Weight 604.74 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Q2: What are the expected purity specifications for a research-grade batch of this compound?

For research applications, a purity of ≥95% as determined by HPLC is generally recommended. However, for more sensitive assays, a purity of ≥98% is preferable. The net peptide content, which accounts for the presence of counter-ions (e.g., trifluoroacetate from purification) and water, is also a critical parameter and should be determined for accurate quantification.[3][4]

Q3: What are the common impurities that might be present in a synthesis of this compound?

As a peptide-like molecule, this compound is susceptible to impurities arising from its synthesis, which is often a multi-step process. Common impurities include:

  • Deletion sequences: Peptides lacking one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Side-chain protecting group adducts: Residual protecting groups that were not successfully removed.

  • Diastereomers: Racemization of chiral centers during synthesis.

  • Oxidation products: Particularly of sensitive residues.

  • Residual solvents and reagents: From the synthesis and purification process.[3][5]

Q4: Which analytical techniques are recommended for assessing the purity and quality of this compound?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the main component and to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural isomers.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of the basic nitrogen atoms in this compound with acidic silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v).- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to be 2-3 units below the pKa of the basic groups.
Poor Resolution - Inappropriate mobile phase composition.- Gradient is too steep.- Column aging.- Optimize the organic solvent (acetonitrile or methanol) percentage.- Employ a shallower gradient.- Replace the column.
Ghost Peaks - Contaminants in the mobile phase or injection solvent.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Inject a blank solvent run to identify the source of the ghost peak.- Implement a needle wash step in the autosampler method.
Drifting Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.
Mass Spectrometry Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Ionization - Inappropriate ionization source or settings.- Sample suppression by salts or other non-volatile components.- Use electrospray ionization (ESI) in positive ion mode.- Optimize source parameters (e.g., capillary voltage, gas flow).- Ensure the sample is desalted prior to infusion if necessary.
Complex Spectra - Presence of multiple adducts (e.g., Na+, K+).- In-source fragmentation.- Use a mobile phase with a volatile acid like formic acid to promote protonation ([M+H]⁺).- Reduce the fragmentor voltage or cone voltage.
Difficulty in Fragmenting the Molecule - Insufficient collision energy in MS/MS experiments.- Optimize the collision-induced dissociation (CID) energy to obtain informative fragment ions.
NMR Spectroscopy Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks - Sample aggregation.- Presence of paramagnetic impurities.- Use a deuterated solvent in which this compound is highly soluble (e.g., DMSO-d₆).- Filter the sample before analysis.
Poor Signal-to-Noise Ratio - Insufficient sample concentration.- Incorrect acquisition parameters.- Use a more concentrated sample if possible.- Increase the number of scans.
Complex Aromatic Region - Overlapping signals from the multiple aromatic rings in this compound.- Acquire a 2D NMR experiment (e.g., ¹H-¹³C HSQC) to resolve overlapping proton signals based on the chemical shifts of the attached carbons.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a starting point for developing a robust HPLC method for this compound.

Methodology:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Analysis:

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound (1 mg/mL) filter Filter Sample (0.22 µm) prep->filter hplc Inject onto C18 Column filter->hplc gradient Run Gradient (10-90% ACN) hplc->gradient detect UV Detection (220/280 nm) gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow for this compound.
Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound.

Methodology:

ParameterRecommended Condition
Mass Spectrometer Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-Time-of-Flight (Q-TOF)
Ionization Mode Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Fragmentor Voltage 150 V
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Sample Infusion Infuse a 10 µg/mL solution of this compound in 50% acetonitrile with 0.1% formic acid at a flow rate of 5 µL/min.

Data Analysis:

The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₃₃H₄₅N₆O₅⁺) is approximately 605.3455 Da. The observed mass should be within 5 ppm of the theoretical mass.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Sample Concentration 5-10 mg in 0.6 mL of solvent
¹H NMR Acquisition - 16-32 scans- 2-second relaxation delay
¹³C NMR Acquisition - 1024-2048 scans- 2-second relaxation delay

Data Analysis:

The acquired spectra should be compared with the expected chemical shifts and coupling patterns for the structure of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete resonance assignment and further structural verification.

Signaling Pathway

This compound is a selective antagonist of the Endothelin A (ETA) receptor, which is a G-protein coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound blocks this interaction, thereby inhibiting these downstream effects.[6][7][8]

ETA_Signaling cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR binds This compound This compound This compound->ETAR blocks Gq Gαq ETAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Simplified Endothelin A Receptor Signaling Pathway.

References

Shelf life and storage conditions for FR139317 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the shelf life and storage of FR139317 solutions. Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid, lyophilized this compound should be stored under desiccated conditions. For short-term storage, +4°C is acceptable.[1][2] For long-term storage, it is recommended to store the solid powder at -20°C.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in 1eq. HCl up to 100 mM.[3] For most in vitro experiments, DMSO is the solvent of choice.

Q3: What is the recommended procedure for preparing this compound stock solutions?

A3: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the compound in anhydrous, research-grade DMSO. To aid dissolution, you can gently warm the tube to 37°C and sonicate for a short period.[3]

Q4: How should this compound stock solutions be stored?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q5: What is the shelf life of this compound in a DMSO solution?

Q6: Are there any visual signs of this compound degradation in solution?

A6: Any change in the color or clarity of the solution, such as the appearance of particulates or a color shift, may indicate degradation or precipitation. A freshly prepared solution of this compound in DMSO should be clear and colorless.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced or no activity of this compound in an experiment. 1. Degradation of the compound: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). 2. Precipitation of the compound: The concentration of this compound in the final assay medium may exceed its solubility. 3. Incorrect concentration: Pipetting errors or inaccurate initial weighing of the solid compound.1. Prepare a fresh stock solution of this compound from the solid powder. Aliquot the new stock solution for future use. 2. Ensure the final concentration of DMSO in your assay is compatible with your experimental system and does not cause precipitation. Consider performing a solubility test in your final buffer. 3. Verify the calculations for dilution and ensure proper calibration of pipettes.
Precipitate observed in the this compound stock solution upon thawing. 1. Concentration is too high for stable storage at -20°C. 2. The solution has absorbed water, reducing solubility. 1. Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate. 2. If redissolution is unsuccessful, centrifuge the vial and carefully use the supernatant. The concentration of the supernatant should be re-verified if possible. 3. For future preparations, consider a slightly lower stock concentration. 4. Always use anhydrous DMSO and ensure the vial is tightly sealed.
Variability in experimental results between different batches of this compound solution. 1. Inconsistent preparation of solutions. 2. Different storage durations or conditions for the aliquots. 1. Standardize the protocol for solution preparation, including the source and grade of DMSO, and the method of dissolution. 2. Label aliquots with the preparation date and use them within a consistent timeframe. Avoid using very old stock solutions alongside freshly prepared ones.

Data Presentation

Table 1: Storage Conditions for this compound

Form Solvent/Condition Storage Temperature Recommended Duration
Solid (Lyophilized)Desiccated+4°CShort-term
Solid (Lyophilized)Desiccated-20°CLong-term
Stock SolutionDMSO-20°CSeveral months (in aliquots)
Working SolutionAqueous Buffer/MediaUse immediatelyN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound solid powder (ensure batch-specific molecular weight is used for calculations)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and balance

  • Procedure:

    • Allow the vial containing solid this compound to warm to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution (MW = 604.75 g/mol ), weigh out 6.05 mg.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -20°C.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation start Start: Solid this compound weigh Weigh Solid start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment end End: Data Analysis experiment->end

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Inactive this compound start Experiment Shows No Effect check_solution Check Age and Storage of Solution start->check_solution is_old Is Solution Old or Improperly Stored? check_solution->is_old prepare_fresh Prepare Fresh Stock Solution is_old->prepare_fresh Yes check_conc Verify Final Concentration and Solubility is_old->check_conc No rerun_exp Rerun Experiment prepare_fresh->rerun_exp is_precipitate Precipitation Likely? check_conc->is_precipitate lower_conc Lower Final Concentration/DMSO % is_precipitate->lower_conc Yes other_issue Consider Other Experimental Variables is_precipitate->other_issue No lower_conc->rerun_exp

Caption: Logical steps for troubleshooting this compound inactivity.

References

Validation & Comparative

Unveiling the Efficacy of FR139317: A Comparative Guide to ETA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FR139317, a potent and selective endothelin-1 (ET-1) type A (ETA) receptor antagonist, with other notable ETA receptor antagonists: atrasentan, ambrisentan, and sitaxentan. The following sections present a detailed analysis of their binding affinities and functional potencies, supported by experimental data and detailed methodologies, to assist in the evaluation of these compounds for research and development purposes.

Comparative Analysis of ETA Receptor Antagonists

The efficacy of an ETA receptor antagonist is primarily determined by its binding affinity (how strongly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's activity). This section summarizes the key quantitative data for this compound and its comparators.

Binding Affinity Data

The binding affinity of these antagonists for the ETA receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The data presented in Table 1 has been compiled from various in vitro radioligand binding assays.

Table 1: Comparative Binding Affinities of ETA Receptor Antagonists

CompoundReceptorTissue/Cell LineRadioligandKi (nM)IC50 (nM)Selectivity (ETA vs. ETB)
This compound ETAPorcine Aortic Microsomes[¹²⁵I]ET-1-0.53[1]~8868-fold
ETBPorcine Kidney Microsomes[¹²⁵I]ET-1-4700[1]
Atrasentan ETAHuman Coronary Artery Smooth Muscle Cells[¹²⁵I]ET-10.0551[2]-~87-fold
ETBHuman Melanoma Cell Line (SK-Mel-28)[¹²⁵I]ET-14.80[3]-
Ambrisentan ETACHO Cells (recombinant human)[¹²⁵I]ET-11[4][5]-~195-fold[4][5]
ETBCHO Cells (recombinant human)[¹²⁵I]ET-1195[4][5]-
Sitaxentan ETAHuman ETA Receptors[¹²⁵I]ET-10.43[6]1.4[6]~6500-fold[7]

Note: Selectivity is calculated from the ratio of Ki or IC50 values (ETB/ETA). Higher values indicate greater selectivity for the ETA receptor.

Functional Antagonism Data

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist, such as ET-1. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.

Table 2: Functional Potency of ETA Receptor Antagonists

CompoundAssayTissue/Cell LineAgonistpA2IC50 (nM)
This compound Inhibition of ET-1-induced contractionIsolated Rabbit AortaET-17.2[1]-
Inhibition of ET-1-induced [³H]thymidine incorporationCultured Rat Aortic Smooth Muscle CellsET-1-4.1[1]
Atrasentan Inhibition of big ET-1-induced pressor responsePithed Ratsbig ET-1--
Sitaxentan Inhibition of ET-1-induced contractionIsolated Rat AortaET-1~9.2 (compared to atrasentan)[1]-

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Tissues (e.g., porcine aorta, human coronary artery smooth muscle cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (e.g., this compound, atrasentan) are added to compete for binding.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of ET-1-Induced Vasoconstriction (Schild Analysis)

This functional assay assesses the potency of an antagonist in inhibiting the contraction of isolated blood vessels induced by ET-1.

Protocol:

  • Tissue Preparation:

    • A blood vessel (e.g., rabbit aorta) is isolated and cut into rings.

    • The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Concentration-Response Curve for Agonist:

    • A cumulative concentration-response curve for ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and measuring the resulting contraction.

  • Antagonist Incubation:

    • The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period.

  • Second Concentration-Response Curve:

    • A second cumulative concentration-response curve for ET-1 is generated in the presence of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

    • This procedure is repeated with several different concentrations of the antagonist.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line.

ET-1-Induced Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ET-1 in cultured cells.

Protocol:

  • Cell Culture and Dye Loading:

    • Vascular smooth muscle cells are cultured to confluence in appropriate media.

    • The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye for a specific time.

  • Antagonist Pre-incubation:

    • The cells are washed to remove extracellular dye and then pre-incubated with the antagonist at various concentrations.

  • Stimulation and Measurement:

    • The cells are stimulated with a fixed concentration of ET-1.

    • The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is measured using a fluorescence spectrophotometer or a fluorescence microscope. Fura-2 is a ratiometric dye, and the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca²⁺]i.

  • Data Analysis:

    • The ability of the antagonist to inhibit the ET-1-induced calcium response is quantified, and an IC50 value can be determined.

Visualizations

Signaling Pathway of the ETA Receptor

The following diagram illustrates the signaling cascade initiated by the activation of the ETA receptor by its ligand, endothelin-1 (ET-1), leading to vasoconstriction.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds PLC Phospholipase C (PLC) ETA->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_ER->MLCK Activates PKC->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin

Caption: ETA receptor signaling pathway leading to vasoconstriction.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist.

Radioligand_Binding_Workflow arrow arrow prep 1. Membrane Preparation (Homogenization & Centrifugation) incubate 2. Incubation (Membranes + [¹²⁵I]ET-1 + Antagonist) prep->incubate filter 3. Filtration (Separate Bound & Free Ligand) incubate->filter count 4. Gamma Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze Schild_Analysis_Logic decision decision result result arrow arrow start Start agonist_crc Generate Agonist Concentration-Response Curve start->agonist_crc add_antagonist Add Antagonist (Fixed Concentration) agonist_crc->add_antagonist agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc_antagonist calc_dr Calculate Dose Ratio (EC50 with Antagonist / EC50 without) agonist_crc_antagonist->calc_dr more_conc More Antagonist Concentrations? calc_dr->more_conc more_conc->add_antagonist Yes plot Plot log(Dose Ratio - 1) vs -log[Antagonist] more_conc->plot No pA2 Determine pA2 (x-intercept) plot->pA2 pA2->result Potency

References

A Comparative Analysis of the Potency of ETA Receptor Antagonists: FR139317 vs. BQ-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two selective endothelin-A (ETA) receptor antagonists, FR139317 and BQ-123. The information presented herein is compiled from preclinical research and is intended to assist researchers and drug development professionals in selecting the appropriate antagonist for their specific experimental needs.

Introduction to this compound and BQ-123

This compound and BQ-123 are both potent and selective antagonists of the endothelin-A (ETA) receptor, a G protein-coupled receptor that mediates the vasoconstrictive and mitogenic effects of endothelin-1 (ET-1).[1] By blocking the ETA receptor, these antagonists can inhibit the downstream signaling pathways responsible for these physiological effects. Both compounds are widely used as research tools to investigate the role of the endothelin system in various physiological and pathological processes.

Quantitative Comparison of Potency

The potency of this compound and BQ-123 has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their binding affinity and functional antagonism.

Table 1: Binding Affinity (Ki) and Inhibition Concentration (IC50) Data

CompoundReceptorTissue/Cell LineKi (nM)IC50 (nM)Reference
This compound ETAHuman Left Ventricle1.20 ± 0.28-[2]
ETBHuman Left Ventricle287,000 ± 93,000-[2]
ETARat Heart2.28 ± 0.30-
ETBRat Heart292,000 ± 114,000-
ETAPig Heart2.17 ± 0.51-
ETBPig Heart47,100 ± 5,700-
BQ-123 ETAHuman Left Ventricle--
ETBHuman Left Ventricle--
ETARat Heart1.18 ± 0.16-
ETBRat Heart1,370,000 ± 1,150,000-
ETAPig Heart0.52 ± 0.05-
ETBPig Heart70,400 ± 4,000-
ETAPorcine Aortic Vascular Smooth Muscle Cells-7.3
ETBPorcine Cerebellar Membranes-18,000
ETA-1.4-
ETB-1500-

Table 2: Functional Antagonism (pA2 and pKB) Data

CompoundAssayTissuepA2Apparent pKBReference
This compound ET-1 Induced ContractionGuinea-Pig Iliac Artery5.82 ± 0.16-
BQ-123 ET-1 Induced ContractionGuinea-Pig Iliac Artery-6.6 - 7.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., human, rat, or pig heart ventricles) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a radiolabeled ETA-selective ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled antagonist (this compound or BQ-123).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Vasoconstriction Assay for pA2/pKB Determination

This protocol describes a functional assay to determine the potency of an antagonist in inhibiting the physiological response to an agonist.

1. Tissue Preparation:

  • A segment of an artery (e.g., guinea-pig iliac artery) is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • The arterial ring is connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate under a resting tension.

  • A cumulative concentration-response curve to endothelin-1 (ET-1) is generated to establish a baseline contractile response.

  • The tissue is then washed and incubated with a specific concentration of the antagonist (this compound or BQ-123) for a predetermined time.

  • A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

3. Data Analysis:

  • The dose-ratio is calculated for each antagonist concentration by dividing the EC50 of ET-1 in the presence of the antagonist by the EC50 of ET-1 in the absence of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.

  • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line. The apparent pKB is another measure of antagonist potency.

Signaling Pathways and Experimental Workflows

ETA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the ETA receptor by endothelin-1, leading to vasoconstriction.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Gq Gq Protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: ETA receptor signaling pathway leading to vasoconstriction.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in a radioligand binding assay to determine the Ki value of an antagonist.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Source of ETA Receptors) incubate Incubate Membranes, Radioligand, and varying concentrations of Antagonist prep_membranes->incubate prep_ligands Prepare Radiolabeled Ligand and Unlabeled Antagonist Solutions prep_ligands->incubate filtrate Separate Bound and Free Ligand via Filtration incubate->filtrate measure Measure Radioactivity of Bound Ligand filtrate->measure plot_curve Plot Competition Binding Curve measure->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for determining the Ki of an ETA receptor antagonist.

Conclusion

Both this compound and BQ-123 are highly potent and selective ETA receptor antagonists. The choice between these two compounds may depend on the specific experimental context, including the species and tissue being investigated. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of endothelin biology and pharmacology.

References

A Comparative Guide to Endothelin Receptor Antagonism: FR139317 versus Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key endothelin receptor antagonists: FR139317 and bosentan. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Introduction to Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes. Its effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The ETA receptor, predominantly found on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation. The ETB receptor has a more complex role; when located on endothelial cells, it mediates vasodilation through the release of nitric oxide and prostacyclin, and it is also involved in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.

Given the significant role of the endothelin system in conditions such as pulmonary arterial hypertension (PAH), fibrosis, and vascular remodeling, the development of endothelin receptor antagonists has been a key focus of pharmaceutical research. This guide focuses on a comparative analysis of two such antagonists: this compound, a highly selective ETA receptor antagonist, and bosentan, a dual ETA/ETB receptor antagonist.

Pharmacological Profile and Receptor Selectivity

The primary distinction between this compound and bosentan lies in their selectivity for the endothelin receptor subtypes. This compound is characterized by its high affinity and selectivity for the ETA receptor, making it a valuable tool for investigating the specific roles of ETA-mediated signaling. In contrast, bosentan is a non-selective antagonist, blocking both ETA and ETB receptors. This dual antagonism is thought to provide a more comprehensive blockade of the endothelin system's effects.

Data Presentation: Binding Affinities

The following table summarizes the binding affinities of this compound and bosentan for the ETA and ETB receptors, as determined by in vitro radioligand binding assays.

CompoundReceptor SubtypeBinding Affinity (Ki)Species/TissueReference
This compound ETA1 nMTransfected CHO cells[1]
ETB7.3 µMTransfected CHO cells[1]
Bosentan ETA~20-fold higher affinity for ETA vs ETB-[2]
ETB--

Note: Direct comparative Ki values for bosentan in the same experimental setup as this compound were not available in the searched literature. Bosentan's affinity is generally described as having a roughly 20-fold higher preference for the ETA receptor over the ETB receptor.

In Vivo Efficacy: A Comparative Look

While direct head-to-head in vivo studies in a single disease model are limited, the available data allows for a comparative assessment of the efficacy of this compound and bosentan in relevant animal models.

Neointimal Thickening

Neointimal thickening, a key pathological feature of restenosis following vascular injury, is a process where endothelin-1 is implicated.

  • This compound: In a rat model of photochemically induced endothelial injury, administration of this compound (32 mg/kg s.c., twice a day for 3 weeks) significantly reduced the neointimal area by 76.3% without affecting the medial area. This suggests a crucial role for ETA receptor activation in neointima formation.

  • Bosentan: In a rabbit model of carotid artery anastomosis, oral administration of bosentan (30 mg/kg/day for 21 days) significantly decreased the intimal area and the intima/media area ratio. These findings indicate that dual blockade of endothelin receptors can also effectively inhibit neointimal hyperplasia.

Pulmonary Arterial Hypertension (PAH)

Bosentan is an approved therapy for PAH, and its efficacy has been demonstrated in numerous preclinical and clinical studies. While specific in vivo data for this compound in PAH models is less readily available in the searched literature, the known role of ETA in pulmonary vasoconstriction suggests its potential therapeutic benefit.

  • Bosentan: In a meta-analysis of seven randomized controlled trials involving 706 patients with PAH, bosentan therapy was associated with a significant improvement in the 6-minute walk distance and a reduction in mean pulmonary arterial pressure.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol)

This protocol describes the general steps for determining the binding affinity of a compound to endothelin receptors using a competitive binding assay.

  • Membrane Preparation:

    • Tissues or cells expressing the target endothelin receptors (ETA or ETB) are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (this compound or bosentan) are added to compete with the radioligand for binding to the receptors.

    • The reaction is incubated to reach equilibrium.

  • Separation and Detection:

    • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Model of Neointimal Thickening in the Rat Femoral Artery

This protocol outlines the experimental procedure to assess the effect of endothelin receptor antagonists on neointimal formation following vascular injury.

  • Animal Model:

    • Male Wistar rats are used for this model.

    • Anesthesia is induced and maintained throughout the surgical procedure.

  • Photochemically Induced Endothelial Injury:

    • The femoral artery is surgically exposed.

    • A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.

    • A specific segment of the femoral artery is irradiated with a green light source to induce endothelial damage.

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle is administered to the animals for a specified period (e.g., 3 weeks) starting from the day of the injury.

  • Histological Analysis:

    • At the end of the treatment period, the animals are euthanized, and the injured arterial segment is harvested.

    • The artery is fixed, embedded in paraffin, and sectioned.

    • The sections are stained (e.g., with hematoxylin and eosin) to visualize the different layers of the vessel wall.

    • The areas of the intima, media, and lumen are measured using image analysis software.

  • Data Analysis:

    • The extent of neointimal thickening is quantified by calculating the intima-to-media ratio.

    • Statistical analysis is performed to compare the results between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds to ETB ETB Receptor ET-1->ETB Binds to Gq Gq ETA->Gq Activates ETB->Gq Activates Gi Gi ETB->Gi Activates NO_Synthase eNOS ETB->NO_Synthase Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Cell Proliferation Ca2->Vasoconstriction Leads to PKC->Vasoconstriction Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces This compound This compound This compound->ETA Blocks Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks

Caption: Endothelin-1 Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Model (e.g., Neointimal Thickening) cluster_analysis Data Analysis and Comparison A1 Receptor Binding Assays (ETA and ETB) A2 Determine Binding Affinity (Ki) and Selectivity A1->A2 C1 Compare Binding Profiles A2->C1 B1 Induce Vascular Injury in Animal Model B2 Administer this compound, Bosentan, or Vehicle B1->B2 B3 Monitor for a Defined Period B2->B3 B4 Histological Analysis of Vascular Tissue B3->B4 B5 Quantify Neointimal Area and Intima/Media Ratio B4->B5 C2 Compare In Vivo Efficacy B5->C2 C3 Draw Conclusions on Pharmacological Differences C1->C3 C2->C3

Caption: Experimental Workflow for Comparing Endothelin Antagonists.

Conclusion

This compound and bosentan represent two distinct strategies for antagonizing the endothelin system. This compound, with its high selectivity for the ETA receptor, is an invaluable tool for dissecting the specific contributions of ETA-mediated signaling in various physiological and pathological contexts. Its potent inhibition of neointimal thickening in preclinical models highlights the critical role of the ETA receptor in vascular remodeling.

Bosentan, as a dual ETA/ETB receptor antagonist, offers a broader blockade of the endothelin system. Its established clinical efficacy in pulmonary arterial hypertension underscores the therapeutic benefit of comprehensive endothelin receptor antagonism in this disease. The choice between a selective ETA antagonist and a dual antagonist will depend on the specific research question or therapeutic goal, considering the multifaceted roles of both the ETA and ETB receptors. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

Unveiling ETA Receptor Blockade: A Comparative Guide to FR139317's Efficacy Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FR139317, a potent and selective Endothelin-A (ETA) receptor antagonist, with other alternatives. We delve into the supporting experimental data, focusing on Western blot analysis to confirm its blockade of the ETA receptor signaling pathway.

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB. The ETA receptor, predominantly found on vascular smooth muscle cells, is a key player in vasoconstriction and cellular proliferation. Consequently, ETA receptor antagonists are a critical area of research for therapeutic interventions in cardiovascular diseases. This compound has emerged as a highly specific antagonist for the ETA receptor. This guide will explore the experimental evidence supporting its function, with a particular focus on how Western blot analysis can be employed to visualize and quantify its inhibitory effects on ET-1-induced downstream signaling.

Comparative Efficacy of ETA Receptor Antagonists

This compound demonstrates high affinity and selectivity for the ETA receptor. Its efficacy has been established through various in vitro and in vivo studies, often showing superior potency compared to other antagonists. The following table summarizes key quantitative data for this compound and other commonly used ETA receptor antagonists.

AntagonistTarget Receptor(s)IC50 (ETA Receptor)Assay TypeReference
This compound ETA Selective 0.53 nM [125I]ET-1 Binding Assay (porcine aortic microsomes) [1]
This compoundETA Selective4.1 nM[3H]Thymidine Incorporation (rat aortic smooth muscle cells)[1]
This compoundETA Selective12.6 nM[125I]ET-1 Binding Assay (human coronary artery tunica media)[2]
BQ123ETA Selective-Functional & Binding Assays[3][4]
BosentanETA/ETB Dual-Functional & Binding Assays[3]
AmbrisentanETA Selective-Functional & Binding Assays
MacitentanETA/ETB Dual-Functional & Binding Assays

Visualizing ETA Receptor Blockade with Western Blot

While binding and functional assays are crucial for determining the potency of an antagonist, Western blot analysis provides a direct visualization of the blockade's effect on intracellular signaling pathways. Upon activation by ET-1, the ETA receptor triggers a cascade of phosphorylation events, activating downstream protein kinases such as Extracellular signal-regulated kinase (ERK) and Akt. An effective ETA receptor antagonist like this compound is expected to inhibit this ET-1-induced phosphorylation.

Below are representative (hypothetical) Western blot results illustrating the expected outcome of this compound in inhibiting ET-1-induced ERK and Akt phosphorylation, based on the known mechanism of ETA receptor blockade.

Table 2: Densitometry Analysis of Phospho-ERK and Phospho-Akt Levels

TreatmentPhospho-ERK (Relative Intensity)Phospho-Akt (Relative Intensity)
Control (Vehicle)1.01.0
ET-1 (100 nM)5.24.8
ET-1 (100 nM) + this compound (10 nM)1.21.1
This compound (10 nM)1.11.0

Experimental Protocols

A detailed methodology is critical for reproducible results. The following are key experimental protocols for confirming ETA receptor blockade.

Cell Culture and Treatment
  • Cell Line: Human Aortic Smooth Muscle Cells (HASMCs) are a suitable model as they endogenously express ETA receptors.

  • Culture Conditions: Culture cells in appropriate media (e.g., SmGM-2) supplemented with growth factors, 5% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Prior to stimulation, starve the cells in serum-free media for 24 hours to reduce basal levels of protein phosphorylation.

  • Treatment:

    • Pre-treat cells with this compound (or other antagonists) at the desired concentration (e.g., 10 nM) for 1 hour.

    • Stimulate the cells with ET-1 (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes for ERK and Akt phosphorylation).

    • Include appropriate controls: vehicle-treated cells, cells treated with ET-1 alone, and cells treated with the antagonist alone.

Western Blot Protocol
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. A loading control, such as β-actin or GAPDH, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to account for any variations in protein loading.

Visualizing the Molecular Mechanisms

To better understand the processes described, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of ETA receptor blockade.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_R ETA Receptor ET1->ETA_R Binds to Gq Gq protein ETA_R->Gq Activates Ras Ras ETA_R->Ras PI3K PI3K ETA_R->PI3K PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->ETA_R Blocks

Caption: ETA Receptor Signaling Pathway and Blockade by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Acquisition I->J K Densitometry J->K

Caption: General Workflow for Western Blot Analysis.

Logical_Relationship ET1 ET-1 Stimulation ETA_Activation ETA Receptor Activation ET1->ETA_Activation Downstream_Phosphorylation Downstream Protein Phosphorylation (p-ERK, p-Akt) ETA_Activation->Downstream_Phosphorylation Biological_Response Biological Response (Proliferation, Vasoconstriction) Downstream_Phosphorylation->Biological_Response Western_Blot Western Blot Analysis (Detects p-ERK, p-Akt) Downstream_Phosphorylation->Western_Blot is detected by This compound This compound Blockade ETA Receptor Blockade This compound->Blockade Blockade->ETA_Activation Inhibition Inhibition of Downstream Signaling Blockade->Inhibition Inhibition->Downstream_Phosphorylation No_Response No Biological Response Inhibition->No_Response

Caption: Logical Flow of this compound Action and its Confirmation.

References

A Comparative Guide to the Functional Activity of FR139317, an Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FR139317, a potent and selective endothelin ETA receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tools for their studies.

Introduction to this compound and Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and inflammation. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, located on endothelial cells, is primarily involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

This compound is a highly selective antagonist for the ETA receptor.[1] Its ability to specifically block the ETA-mediated signaling pathways makes it a valuable tool for investigating the physiological and pathological roles of the endothelin system. This guide compares the functional activity of this compound with other commonly used endothelin receptor antagonists, namely BQ-123 (a selective ETA antagonist) and bosentan (a dual ETA/ETB antagonist).

Comparative Analysis of In Vitro Activity

The in vitro activity of this compound and its alternatives has been characterized through various functional assays. Below is a summary of their performance based on key parameters.

Radioligand Binding Affinity

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. The following table summarizes the binding affinities (Ki or IC50 values) of this compound, BQ-123, and bosentan for the ETA and ETB receptors. Lower values indicate higher binding affinity.

CompoundReceptorBinding Affinity (nM)Selectivity (ETB/ETA)Source
This compound ETA0.53 (IC50)~8868[1]
ETB4700 (IC50)[1]
ETA2.28 (KD)>20,000[2][3][4]
ETB>292,000 (KD)[2][3][4]
BQ-123 ETA7.3 (IC50)~2466[5]
ETB18000 (IC50)[5]
ETA1.18 (KD)>1161[2][3][4]
ETB>1,370,000 (KD)[2][3][4]
Bosentan ETA26 (IC50)~20[6]
ETB520 (IC50)[6]
ETA77.9 (KD)-[3][4]
ETB-[3][4]
Functional Inhibition of ET-1-Induced Responses

The antagonistic activity of these compounds is further validated by their ability to inhibit downstream cellular responses mediated by ET-1.

AssayCompoundPotency (IC50 or pA2)Source
Aortic Contraction This compoundpA2 = 7.2[1]
BQ-123pKB = 6.6-7.2[7]
BosentanIC50 = 0.2 µM (ETA)[6]
VSMC Proliferation ([3H]thymidine incorporation) This compoundIC50 = 4.1 nM[1]
BQ-123Inhibits ET-1 induced growth[8]
BosentanAttenuates ET-1 induced proliferation[9]
Arachidonic Acid Release BosentanInhibits ET-1 induced release[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to validate the activity of these compounds, the following diagrams are provided.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB PLC Phospholipase C (PLC) ETA->PLC Gq/11 AC Adenylyl Cyclase ETA->AC Gi PLA2 Phospholipase A2 (PLA2) PLC->PLA2 activates IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 hydrolysis AA Arachidonic Acid PLA2->AA Ca2 Ca²⁺ release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Contraction Vasoconstriction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation This compound This compound This compound->ETA BQ123 BQ-123 BQ123->ETA Bosentan Bosentan Bosentan->ETA Bosentan->ETB

Caption: Endothelin-1 signaling pathway and points of antagonist intervention.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing ETA/ETB receptors start->prep radioligand Incubate membranes with radiolabeled ET-1 ([¹²⁵I]ET-1) prep->radioligand competitor Add increasing concentrations of unlabeled antagonist (this compound, BQ-123, or Bosentan) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and Ki values measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Aortic_Ring_Workflow start Start dissect Dissect thoracic aorta from rat and cut into rings (2-3 mm) start->dissect mount Mount aortic rings in an organ bath containing buffer dissect->mount equilibrate Equilibrate under tension mount->equilibrate contract Induce contraction with a standard agonist (e.g., KCl) equilibrate->contract wash Wash and return to baseline contract->wash antagonist Add antagonist (this compound, BQ-123, or Bosentan) at various concentrations wash->antagonist et1 Add cumulative concentrations of ET-1 to induce contraction antagonist->et1 measure Measure isometric tension et1->measure analyze Analyze concentration-response curves to determine pA₂ or pKB measure->analyze end End analyze->end

Caption: Experimental workflow for the isolated aortic ring contraction assay.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of antagonists for ETA and ETB receptors.

Materials:

  • Cell membranes prepared from cells expressing either human ETA or ETB receptors.

  • [¹²⁵I]ET-1 (radioligand).

  • Unlabeled antagonists: this compound, BQ-123, bosentan.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled antagonist at various concentrations (or buffer for total binding), and 50 µL of [¹²⁵I]ET-1 (final concentration ~25 pM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 5-10 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ET-1.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using a non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.[11]

Isolated Aortic Ring Contraction Assay

Objective: To assess the functional antagonism of ET-1-induced vasoconstriction.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • ET-1 and antagonists (this compound, BQ-123, bosentan).

  • Organ bath system with isometric force transducers.

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Test the viability of the rings by inducing a contraction with 60 mM KCl.

  • After washing and returning to baseline, incubate the rings with the antagonist at a specific concentration for 30 minutes.

  • Generate a cumulative concentration-response curve to ET-1 (e.g., 10⁻¹⁰ to 10⁻⁷ M).

  • Record the isometric tension and analyze the data to determine the pA₂ value (for competitive antagonists) or pKB value, which quantifies the potency of the antagonist.[7]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([³H]Thymidine Incorporation)

Objective: To measure the inhibition of ET-1-induced VSMC proliferation.

Materials:

  • Rat aortic smooth muscle cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Serum-free medium.

  • ET-1 and antagonists (this compound, BQ-123, bosentan).

  • [³H]Thymidine.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

Procedure:

  • Plate VSMCs in 24-well plates and grow to sub-confluence.

  • Induce quiescence by incubating the cells in serum-free medium for 48 hours.

  • Pre-incubate the cells with the antagonist at various concentrations for 30 minutes.

  • Stimulate the cells with ET-1 (e.g., 10 nM) for 24 hours.

  • Add [³H]thymidine (1 µCi/mL) to each well and incubate for another 24 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the DNA by adding ice-cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the precipitate with ethanol.

  • Solubilize the precipitate with NaOH.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 value for the inhibition of ET-1-induced proliferation.[2][12][13]

In Vivo Pressor Response Assay

Objective: To evaluate the in vivo efficacy of antagonists in blocking the pressor effects of ET-1.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • Catheters for arterial and venous cannulation.

  • Blood pressure transducer and recording system.

  • ET-1 and antagonists (this compound, BQ-123, bosentan).

Procedure:

  • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Allow the animal to stabilize.

  • Administer the antagonist intravenously at a specific dose.

  • After a set period (e.g., 15 minutes), administer an intravenous bolus of ET-1 (e.g., 1 nmol/kg).

  • Record the mean arterial pressure continuously.

  • The efficacy of the antagonist is determined by its ability to inhibit the pressor response to ET-1 compared to a vehicle-treated control group.[14][15]

Conclusion

This compound is a potent and highly selective ETA receptor antagonist.[1] The compiled data demonstrates its superior selectivity for the ETA receptor compared to the dual antagonist bosentan. While both this compound and BQ-123 are selective ETA antagonists, this compound exhibits comparable or, in some studies, higher affinity. The choice between these antagonists will depend on the specific requirements of the research. For studies requiring a highly selective blockade of ETA receptors with minimal off-target effects on ETB receptors, this compound and BQ-123 are excellent choices. Bosentan is more suitable for investigations where the combined effects of ETA and ETB receptor blockade are of interest. The detailed protocols provided in this guide should facilitate the design and execution of functional assays to further explore the activity of these compounds.

References

In Vivo Efficacy of FR139317 in Blood Pressure Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo effects of FR139317 on blood pressure against other endothelin receptor antagonists. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Comparative Analysis of Endothelin Receptor Antagonists

This compound is a potent and specific endothelin-A (ETA) receptor antagonist. Its primary mechanism of action involves blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its ETA receptor on vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The following tables summarize the in vivo effects of this compound and other notable endothelin receptor antagonists on blood pressure in various animal models.

Quantitative Data Summary
DrugAnimal ModelDoseRoute of AdministrationEffect on Blood PressureReference
This compound DOCA-salt Hypertensive RatsNot specified in abstractNot specifiedSuppressed the increase in systolic blood pressure to 163 ± 8 mmHg (vs. 195 ± 9 mmHg in vehicle)[1]
This compound Pithed Rats0.05-1 mg/kgIntravenousDose-dependently inhibited the pressor response to ET-1[2]
This compound Cyclosporine-Induced Hypertensive Rats10 mg/kg/dayNot specifiedBlunted the increase in blood pressure
Bosentan Fructose-Fed Hypertensive Rats100 mg/kg/dayNot specifiedCompletely reversed the increase in blood pressure
Darusentan Patients with Resistant Hypertension50 mgOralMean reduction of 17 mmHg in systolic blood pressure[3]
Darusentan Patients with Resistant Hypertension100 mgOralMean reduction of 18 mmHg in systolic blood pressure[3]
Darusentan Patients with Resistant Hypertension300 mgOralMean reduction of 18 mmHg in systolic blood pressure[3]
Aprocitentan Patients with Hypertension10 mgOralPlacebo-corrected 24-hour blood pressure reduction of ~4 mmHg
Aprocitentan Patients with Hypertension25 mgOralPlacebo-corrected 24-hour blood pressure reduction of ~5 mmHg
Aprocitentan Patients with Hypertension50 mgOralPlacebo-corrected 24-hour blood pressure reduction of ~4-5 mmHg

Signaling Pathway and Experimental Workflow

Endothelin-1 Signaling Pathway in Vasoconstriction

Endothelin-1 (ET-1) is a powerful vasoconstrictor that plays a crucial role in blood pressure regulation. Upon binding to the ETA receptor on vascular smooth muscle cells, it triggers a cascade of intracellular events leading to vasoconstriction. This compound, as a selective ETA receptor antagonist, effectively blocks this pathway at its initial step.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_receptor ETA Receptor ET-1->ETA_receptor Binds to PLC Phospholipase C (PLC) ETA_receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to This compound This compound This compound->ETA_receptor Blocks

Caption: Endothelin-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.

General Experimental Workflow for In Vivo Antihypertensive Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antihypertensive agent like this compound in an animal model of hypertension.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., DOCA-salt rat) Induce_Hypertension Induce Hypertension Animal_Model->Induce_Hypertension Baseline_BP Measure Baseline Blood Pressure Induce_Hypertension->Baseline_BP Randomization Randomize into Groups (Vehicle, this compound, Comparators) Baseline_BP->Randomization Drug_Admin Administer Treatment Randomization->Drug_Admin Monitor_BP Monitor Blood Pressure (e.g., Tail-cuff, Telemetry) Drug_Admin->Monitor_BP During Treatment Period Data_Analysis Analyze Blood Pressure Data Monitor_BP->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo validation of antihypertensive compounds.

Detailed Experimental Protocols

The following are generalized protocols based on common methodologies used in the in vivo studies of endothelin receptor antagonists.

Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension Model
  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Hypertension:

    • Unilateral nephrectomy is performed on anesthetized rats.

    • A subcutaneous implant of DOCA (e.g., 200 mg/kg) is administered.

    • The drinking water is replaced with a 1% NaCl solution.

    • Blood pressure is monitored weekly, and hypertension typically develops over 4-6 weeks.

  • Drug Administration:

    • Once hypertension is established, animals are randomized into treatment groups.

    • This compound or comparator drugs are administered daily via a suitable route (e.g., oral gavage, subcutaneous injection) for a specified period (e.g., 2-4 weeks). A vehicle control group receives the drug-free vehicle.

  • Blood Pressure Measurement:

    • Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

    • Measurements are taken at regular intervals throughout the treatment period.

  • Data Analysis:

    • Blood pressure values are expressed as mean ± SEM.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure between treatment and control groups. A p-value of <0.05 is generally considered statistically significant.

Pithed Rat Model
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Preparation:

    • Rats are anesthetized, and a steel rod is inserted through the brainstem and spinal cord to destroy the central nervous system ("pithing"). This eliminates reflex changes in heart rate and blood pressure.

    • The animals are artificially ventilated.

    • Catheters are inserted into a femoral vein for drug administration and a carotid artery for direct blood pressure measurement.

  • Experimental Protocol:

    • After a stabilization period, a bolus of endothelin-1 is administered intravenously to induce a pressor response.

    • Increasing doses of this compound are then administered intravenously to determine the dose-dependent inhibition of the ET-1-induced pressor response.

  • Data Analysis:

    • The change in mean arterial pressure is recorded and analyzed to determine the inhibitory effect of this compound.

Conclusion

The available in vivo data robustly support the efficacy of this compound as a blood pressure-lowering agent. Its mechanism as a selective ETA receptor antagonist provides a targeted approach to mitigating the vasoconstrictor effects of endothelin-1. While direct comparative studies with other endothelin receptor antagonists are limited, the existing evidence suggests that this compound has a comparable or potentially more specific effect due to its selectivity for the ETA receptor. Further research involving head-to-head comparisons in standardized hypertensive models would be beneficial to fully elucidate its comparative advantages.

References

A Comparative Analysis of FR139317: In Vitro and In Vivo Efficacy as a Selective Endothelin ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of FR139317, a potent and highly selective endothelin ETA receptor antagonist, in both laboratory (in vitro) and living organism (in vivo) settings. The data presented is compiled from multiple preclinical studies to offer an objective overview of its performance against other endothelin receptor antagonists.

Executive Summary

This compound demonstrates high affinity and selectivity for the endothelin A (ETA) receptor, effectively inhibiting endothelin-1 (ET-1) induced physiological responses. In vitro studies confirm its potent competitive antagonism, while in vivo models showcase its ability to counteract ET-1-mediated vasoconstriction and other pathological effects. This guide will delve into the quantitative data supporting these findings, outline the experimental methodologies used, and visualize the compound's mechanism of action and experimental application.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeSpeciesDescription
IC50 0.53 nMPorcine aortic microsomesPorcineConcentration causing 50% inhibition of [125I]ET-1 binding.[1]
IC50 4.7 µMPorcine kidney microsomes (ETB rich)PorcineDemonstrates low affinity for ETB receptors, highlighting ETA selectivity.[1]
IC50 4.1 nMCultured vascular smooth muscle cellsRatInhibition of ET-1 induced [3H]thymidine incorporation (mitogenesis).[1]
pA2 7.2Isolated rabbit aortaRabbitA measure of antagonist potency against ET-1-induced contraction.[1]
Ki 1 nMTransfected Chinese hamster ovary (CHO) cells expressing ETA receptorsHamsterInhibitor constant, indicating high affinity for the ETA receptor.[2]
Ki 7.3 µMTransfected CHO cells expressing ETB receptorsHamsterFurther confirms high selectivity for ETA over ETB receptors.[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffect
Conscious Normotensive RatsSingle i.v. bolusCompletely inhibited the pressor response to ET-1.[1]
Pithed Rats0.05-1 mg/kg b.w.Dose-dependently inhibited the pressor response to ET-1.[3]
Conscious Rats (i.c.v. administration)≥ 14 nmolSignificantly inhibited ET-1-induced convulsions, hypertension, and hyperglycemia.[4]
Rabbit Myocardial Infarction Model5.0 mg/kg bolus + 30 mg/kg over 90 minReduced infarct size from 64% to 41% when given before coronary artery occlusion.[5]
Rat Neointimal Thickening Model32 mg/kg s.c., twice a day for 3 weeksSignificantly decreased the neointimal area by 76.3% after arterial injury.[6]

Table 3: Comparative Efficacy with Other Endothelin Receptor Antagonists

CompoundReceptor SelectivityKey FindingsAnimal Model
This compound ETA SelectiveDecreased cardiac pressures, increased cardiac output, and promoted diuresis.[7]Dogs with Congestive Heart Failure
Bosentan ETA/ETB Non-selectiveStudied in comparison to this compound in rat mesenteric arteries.[8]Rat
RES-701-1 ETB SelectiveIncreased cardiac pressures and decreased cardiac output.[7]Dogs with Congestive Heart Failure

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to ETA and ETB receptors.

  • Method:

    • Membrane preparations from porcine aortic microsomes (rich in ETA receptors) and porcine kidney microsomes (rich in ETB receptors) were used.[1]

    • The membranes were incubated with a radiolabeled endothelin, [125I]ET-1, and varying concentrations of this compound.

    • The mixture was incubated to allow for competitive binding.

    • The bound and free radioligand were separated by filtration.

    • The radioactivity of the filter-bound membranes was measured using a gamma counter.

    • The concentration of this compound that inhibited 50% of the specific binding of [125I]ET-1 (IC50) was calculated.

In Vivo Pressor Response in Rats
  • Objective: To evaluate the ability of this compound to antagonize the vasoconstrictor effect of ET-1 in a living animal.

  • Method:

    • Conscious, normotensive rats were used.[1]

    • A single intravenous (i.v.) bolus dose of this compound was administered.

    • Subsequently, ET-1 was administered to induce a pressor (blood pressure raising) response.

    • Arterial blood pressure was continuously monitored to measure the effect of this compound on the ET-1-induced pressor response.

    • In separate experiments, pithed rats were used to eliminate central nervous system influences on blood pressure.[3]

Myocardial Infarction Model in Rabbits
  • Objective: To assess the cardioprotective effects of this compound in a model of heart attack.

  • Method:

    • New Zealand white rabbits were anesthetized.[5]

    • The main coronary artery was occluded for 60 minutes to induce ischemia, followed by 3 hours of reperfusion.

    • A treatment group received this compound (5.0 mg/kg as a bolus + 30 mg/kg over 90 minutes) starting 15 minutes before occlusion.[5]

    • A control group received the vehicle.

    • After the reperfusion period, the hearts were excised, and the infarct size was determined as a percentage of the area at risk.

Mandatory Visualizations

Endothelin A (ETA) Receptor Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of endothelin-1 (ET-1) to the ETA receptor and the point of inhibition by this compound. Activation of the ETA receptor, a G-protein coupled receptor, typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to cellular responses such as vasoconstriction and cell proliferation.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq_protein Gq Protein ETA_Receptor->Gq_protein Activates This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (Vasoconstriction, Proliferation) Ca_release->Response PKC->Response

Caption: ETA receptor signaling pathway and this compound's point of action.

Experimental Workflow: In Vivo Pressor Response Assay

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an ETA receptor antagonist like this compound in a rat model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Conscious Rat) Catheter Catheter Implantation (Arterial and Venous) Animal_Prep->Catheter Baseline Baseline BP Measurement Catheter->Baseline Drug_Admin Administer this compound (i.v.) Baseline->Drug_Admin ET1_Challenge Administer ET-1 (i.v.) Drug_Admin->ET1_Challenge BP_Monitoring Continuous BP Monitoring ET1_Challenge->BP_Monitoring Data_Collection Data Collection BP_Monitoring->Data_Collection Analysis Calculate Change in Mean Arterial Pressure Data_Collection->Analysis Comparison Compare Pressor Response (with and without this compound) Analysis->Comparison

Caption: Workflow for in vivo assessment of this compound's pressor response.

References

FR139317: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FR139317 is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2][3] This guide provides a comprehensive comparison of this compound's binding affinity for the ETA receptor versus the endothelin B (ETB) receptor, supported by experimental data. Detailed methodologies for the key experiments are also presented to facilitate replication and further investigation.

High Selectivity for ETA Receptor

Experimental data demonstrates that this compound exhibits a strong preference for the ETA receptor over the ETB receptor. This high selectivity is crucial for minimizing off-target effects and is a desirable characteristic in drug development.

Quantitative Comparison of Binding Affinity

The binding affinity of this compound to ETA and ETB receptors has been quantified using radioligand binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand, is a key measure of this affinity.

ReceptorLigandTissue SourceIC50Fold Selectivity (ETB/ETA)Reference
ETA [125I]endothelin-1Porcine aortic microsomes0.53 nM~8868[1]
ETB [125I]endothelin-1Porcine kidney4.7 µM (4700 nM)[1]
ETA [125I]-ET-1Atherosclerotic human coronary artery (tunica media)12.6 nM~48[4]
ETB (implied) [125I]-ET-1Atherosclerotic human coronary artery (neovascularization)607 nM[4]

Note: A lower IC50 value indicates a higher binding affinity.

The data clearly indicates that this compound binds to the ETA receptor with significantly higher affinity than to the ETB receptor, with a selectivity ratio of approximately 8868-fold in porcine tissues.[1] Studies on diseased human coronary arteries also confirm the selectivity for ETA receptors in the tunica media.[4]

Functional Antagonism

Beyond binding affinity, functional assays confirm the selective antagonist activity of this compound at the ETA receptor. In isolated rabbit aorta, this compound competitively antagonized endothelin-1 (ET-1)-induced contractions, a process mediated by ETA receptors, with a pA2 value of 7.2.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Furthermore, this compound was shown to inhibit ET-1-induced mitogenesis in cultured vascular smooth muscle cells, another ETA-mediated process.[1] Importantly, the compound did not affect contractions induced by other agents like potassium, noradrenaline, or histamine, indicating its specificity for the endothelin system.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams are provided.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates Gq_protein Gq Protein ETA_Receptor->Gq_protein Activates This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction_Proliferation Vasoconstriction & Cell Proliferation Ca_release->Contraction_Proliferation PKC->Contraction_Proliferation

Caption: ETA Receptor Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Homogenate Prepare Tissue Homogenate (e.g., Porcine Aorta) Incubate Incubate Homogenate, Radioligand & this compound Tissue_Homogenate->Incubate Radioligand Radiolabeled Ligand ([¹²⁵I]ET-1) Radioligand->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Filtration Separate Bound from Free Radioligand (Filtration) Incubate->Filtration Gamma_Counter Measure Radioactivity of Bound Ligand Filtration->Gamma_Counter Competition_Curve Generate Competition Curve Gamma_Counter->Competition_Curve IC50 Calculate IC₅₀ Value Competition_Curve->IC50

Caption: Workflow for Radioligand Receptor Binding Assay.

Aortic_Ring_Assay cluster_preparation Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Aorta Isolate Thoracic Aorta Cut_Rings Cut into Rings (1-2 mm) Isolate_Aorta->Cut_Rings Mount_in_Bath Mount Rings in Organ Bath (Krebs-Henseleit Solution) Cut_Rings->Mount_in_Bath Equilibrate Equilibrate under Tension Mount_in_Bath->Equilibrate Add_this compound Add this compound (Antagonist) Equilibrate->Add_this compound Add_ET1 Add Endothelin-1 (Agonist) (Cumulative Concentrations) Add_this compound->Add_ET1 Record_Contraction Record Isometric Contraction Add_ET1->Record_Contraction Dose_Response_Curve Generate Dose-Response Curve Record_Contraction->Dose_Response_Curve Calculate_pA2 Calculate pA₂ Value Dose_Response_Curve->Calculate_pA2

Caption: Workflow for Isolated Aortic Ring Contraction Assay.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

  • Tissues rich in the target receptor (e.g., porcine aorta for ETA, porcine kidney for ETB) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • The membrane suspension is incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (this compound).

  • The incubation is carried out in a specific binding buffer at a controlled temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed quickly with cold buffer to remove any unbound radioactivity.

  • The radioactivity trapped on the filters is measured using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value is determined from the resulting competition curve using non-linear regression analysis.

Isolated Aortic Ring Contraction Assay

This ex vivo assay measures the functional effect of a compound on the contraction of vascular smooth muscle.

1. Tissue Preparation:

  • A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rabbit).

  • The aorta is placed in cold, oxygenated Krebs-Henseleit solution.

  • Adherent connective and adipose tissue are removed, and the aorta is cut into rings of 1-2 mm in width.

2. Mounting and Equilibration:

  • The aortic rings are mounted between two L-shaped hooks in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • One hook is fixed, and the other is connected to an isometric force transducer.

  • The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes), with the buffer being changed periodically.

3. Experimental Procedure:

  • After equilibration, the rings are pre-incubated with either vehicle or varying concentrations of the antagonist (this compound) for a specific duration.

  • A cumulative concentration-response curve to an agonist (e.g., ET-1) is then generated by adding the agonist in increasing concentrations to the organ bath.

  • The isometric contraction is recorded by the force transducer and a data acquisition system.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximum response to the agonist.

  • The concentration-response curves in the absence and presence of the antagonist are plotted.

  • The pA2 value is calculated using a Schild plot analysis to quantify the potency of the competitive antagonist.

References

FR139317: A Comparative Review of a Potent and Selective ETA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FR139317, a potent and highly selective endothelin-1 (ET-1) receptor antagonist, with other relevant compounds. The information is compiled from preclinical studies to aid in the evaluation of its therapeutic potential and to provide a basis for further research.

Performance Comparison

This compound distinguishes itself through its high affinity and selectivity for the endothelin A (ETA) receptor subtype. This selectivity is a key differentiator when compared to mixed antagonists like bosentan, which also targets the endothelin B (ETB) receptor. The following tables summarize the quantitative data from various comparative studies.

CompoundReceptor TargetBinding Affinity (Ki)IC50pA2 ValueSpecies/TissueReference
This compound ETA 1 nM 0.53 nM8.2Transfected CHO cells, Porcine aortic microsomes[1][2]
ETB7.3 µM4.7 µM-Transfected CHO cells, Porcine kidney[1][2]
BosentanETA/ETB---Rat mesenteric arteries[3]
RES-701-1ETB---Dogs with CHF[4]

Table 1: Comparative Binding Affinity and Potency. This table highlights the superior affinity and selectivity of this compound for the ETA receptor compared to the ETB receptor.

Study TypeModelThis compound EffectComparator EffectReference
In vivo HemodynamicsConscious Normotensive RatsInhibited ET-1 induced pressor responseNo effect on initial depressor response[2]
Pithed Sprague-Dawley RatsDose-dependently inhibited ET-1 pressor response-[5]
Congestive Heart FailurePacing-induced CHF in DogsDecreased cardiac pressures, increased cardiac outputRES-701-1 (ETB antagonist) increased cardiac pressures, decreased cardiac output[4]
Cerebral ActivationConscious Sprague-Dawley RatsInhibited ET-1 induced convulsions, hypertension, and hyperventilation-[6]
Vascular ContractionRat Mesenteric ArteriesInhibited the second phase of ET-1-induced contractionBosentan inhibited both first and second phases[3]

Table 2: Summary of In Vivo and Ex Vivo Comparative Studies. This table showcases the functional effects of this compound in various physiological and pathophysiological models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the literature on this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) and concentration-inhibition (IC50) of this compound for ETA and ETB receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells permanently transfected to express either the human ETA or ETB receptor.

  • Membrane Preparation: Cells are cultured and harvested. The cell pellet is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Assay: Membrane preparations are incubated with a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the competing ligand (this compound or other antagonists). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a gamma counter. The IC50 values are calculated from the competition curves, and the Ki values are derived using the Cheng-Prusoff equation.[1][2]

In Vivo Hemodynamic Studies in Rats
  • Objective: To assess the effect of this compound on the cardiovascular responses induced by ET-1.

  • Animal Model: Conscious, normotensive rats or pithed Sprague-Dawley rats.

  • Procedure: Animals are anesthetized, and catheters are implanted in a carotid artery and a jugular vein for blood pressure measurement and drug administration, respectively. After a recovery period, baseline hemodynamic parameters are recorded. ET-1 is administered intravenously to induce a pressor response. This compound is administered at various doses prior to the ET-1 challenge.

  • Measurements: Mean arterial pressure (MAP) and heart rate are continuously monitored.

  • Data Analysis: The inhibitory effect of this compound on the ET-1-induced pressor response is quantified and dose-response curves are generated.[2][5]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating an antagonist.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq protein ETA->Gq Activates ETB->Gq On Smooth Muscle Cells NO_PGI2 NO & PGI₂ Production ETB->NO_PGI2 On Endothelial Cells PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Contraction Vasoconstriction Cell Proliferation Ca_PKC->Contraction Vasodilation Vasodilation NO_PGI2->Vasodilation This compound This compound This compound->ETA Blocks Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks Experimental_Workflow start Start: Hypothesis This compound is a selective ETA antagonist invitro In Vitro Studies (Binding Assays) start->invitro exvivo Ex Vivo Studies (Isolated Tissue) invitro->exvivo invivo In Vivo Studies (Animal Models) exvivo->invivo data_analysis Data Analysis (Ki, IC50, pA2, Hemodynamics) invivo->data_analysis conclusion Conclusion Confirmation of selective ETA antagonism data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of FR139317: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the selective endothelin receptor antagonist, FR139317, are critical for maintaining laboratory safety and environmental compliance. Due to the limited availability of specific hazard data for this research chemical, a cautious approach, treating the compound as potentially hazardous, is paramount.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a fundamental aspect of laboratory operations. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, the following guidelines, based on general best practices for handling research chemicals of unknown toxicity, should be strictly adhered to.

Core Principles of this compound Disposal

The primary principle when handling substances with incomplete hazard profiles is to assume they are hazardous. All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be collected and disposed of as chemical waste through a licensed environmental management company. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment is mandatory to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid waste, including unused solutions or rinsates, should be collected in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Caution: Research Chemical of Unknown Hazards").

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage of Waste:

  • Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic and incompatible materials.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a scheduled pickup by a licensed hazardous waste disposal company.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative disposal limits is available for this compound, a data table for this section cannot be provided. The guiding principle is to treat all concentrations of this compound as hazardous waste.

ParameterValue
Recommended pH Range for Aqueous Waste Not Applicable (Treat all as hazardous)
Concentration Limit for Drain Disposal Not Permitted (0 mg/L)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FR139317_Disposal_Workflow start Waste Generation (Solid or Liquid containing this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Labeled Hazardous Waste Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container segregate->liquid_waste storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR139317
Reactant of Route 2
FR139317

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。